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  • Product: 2-Nitro-3-(trifluoromethoxy)benzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Utility of 2-Nitro-3-(trifluoromethoxy)benzoic acid: A Technical Guide

Executive Summary As the demand for metabolically stable, lipophilic building blocks in medicinal chemistry intensifies, the trifluoromethoxy (–OCF₃) group has emerged as a premier pharmacophore, often termed a "super-ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for metabolically stable, lipophilic building blocks in medicinal chemistry intensifies, the trifluoromethoxy (–OCF₃) group has emerged as a premier pharmacophore, often termed a "super-halogen" due to its unique electronic profile [1]. The compound 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) [2] represents a highly functionalized, densely substituted aromatic scaffold. This whitepaper details its physicochemical characteristics, driven by the steric and electronic interplay of its substituents, and provides field-validated protocols for its analytical characterization and synthetic application in drug discovery.

Structural & Electronic Profiling

The architecture of 2-Nitro-3-(trifluoromethoxy)benzoic acid is defined by three contiguous substituents on a benzene ring. This 1,2,3-substitution pattern creates a highly congested steric environment and a profound electronic push-pull system:

  • The Carboxylic Acid (–COOH, C1): Serves as the primary handle for derivatization (e.g., amide couplings). Its acidity is significantly elevated by the adjacent nitro group.

  • The Nitro Group (–NO₂, C2): A strong electron-withdrawing group (EWG) via both induction and resonance. Positioned ortho to the carboxylate, it forces the –COOH out of coplanarity with the aromatic ring. This disrupts conjugation but dramatically increases acidity through inductive stabilization of the conjugate base.

  • The Trifluoromethoxy Group (–OCF₃, C3): A highly lipophilic, metabolically stable moiety. Unlike the methoxy group, the –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash and dipole repulsion. It exerts a strong inductive electron-withdrawing effect (–I) while its resonance donation (+R) is severely dampened, making the ring highly electron-deficient [3].

Physicochemical Properties

Because empirical data for highly specific, early-stage pharmaceutical intermediates is often proprietary, we utilize established chemoinformatics principles to predict and rationalize the core physicochemical parameters of this scaffold.

PropertyValueRationale / Causality
Molecular Weight 251.12 g/mol Calculated from the exact molecular formula C₈H₄F₃NO₅.
LogP (Predicted) ~2.6 – 2.8The highly lipophilic –OCF₃ group (π = +1.04) offsets the polarity of the –NO₂ and –COOH groups, resulting in moderate lipophilicity ideal for membrane permeability [1].
pKa (Predicted) ~1.8 – 2.1Benzoic acid has a baseline pKa of 4.2. The ortho-nitro group lowers this to ~2.2. The meta-OCF₃ group further depresses the pKa via strong inductive withdrawal.
Topological Polar Surface Area 92.3 ŲSum of polar surface contributions: –COOH (37.3), –NO₂ (45.8), and –OCF₃ (9.2).
HBD / HBA Count 1 / 61 donor (–OH of carboxyl), 6 acceptors (O/N atoms). Fully compliant with Lipinski's Rule of 5 for oral bioavailability.

Workflow & Logical Relationships

To effectively utilize this building block, researchers must navigate its steric hindrance during synthesis while validating its identity through rigorous analytical chemistry. The diagram below illustrates the parallel pathways for characterizing and derivatizing this scaffold.

G Start 2-Nitro-3-(trifluoromethoxy) benzoic acid QC Physicochemical Profiling Start->QC Synth Synthetic Derivatization Start->Synth pKa Potentiometric Titration QC->pKa LCMS LC-HRMS Analysis QC->LCMS Amide Amide Coupling (HATU) Synth->Amide Reduction Nitro Reduction (Pd/C) Synth->Reduction Anthranilic Anthranilic Acid Derivatives Amide->Anthranilic Reduction->Anthranilic

Workflow for the analytical profiling and synthetic derivatization of the target scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The following methodologies are engineered to account for the specific physicochemical quirks—namely, high acidity and extreme steric hindrance—of this molecule.

Protocol A: Potentiometric Determination of pKa

Causality: Due to the extreme electron-withdrawing nature of the 2-nitro and 3-trifluoromethoxy groups, the pKa is unusually low for a benzoic acid. Standard aqueous titration is prone to error at pH < 2.5. We employ a co-solvent system (Methanol/Water) and extrapolate to aqueous conditions using the Yasuda-Shedlovsky method.

  • System Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 1.68, 4.01, and 7.00) to ensure linearity in the highly acidic region. Validate the electrode response slope (>98% Nernstian).

  • Solvent Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% Methanol in HPLC-grade water (v/v), maintaining a constant ionic strength of 0.15 M using KCl to suppress activity coefficient variations.

  • Titration: Dissolve 2.0 mg of the compound in 10 mL of the respective solvent mixtures. Titrate with standardized 0.05 M KOH (prepared in the identical solvent matrix) under a nitrogen blanket at 25.0 ± 0.1 °C.

  • Data Processing: Plot the first derivative of the titration curve (dpH/dV) to identify the exact equivalence point. Calculate the apparent pKa (psKa) for each cosolvent ratio.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept represents the true thermodynamic aqueous pKa.

Protocol B: Sterically Hindered Amide Coupling

Causality: The ortho-nitro group creates a massive steric shield around the C1 carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) will fail or yield <20% conversion due to the inability of the amine to attack the bulky active ester. We must use HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, coupled with a non-nucleophilic base (DIPEA) to drive the reaction [4].

  • Activation: In a flame-dried Schlenk flask under argon, dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL, 0.1 M). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol).

  • Pre-activation Monitoring (Self-Validation): Stir at room temperature for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the active HOAt ester. Validation step: Quench a 5 µL aliquot in methanol; LC-MS should show the methyl ester mass, confirming successful activation before wasting valuable amine.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir for 12 to 18 hours at room temperature.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash sequentially with 1M HCl (3 x 10 mL) to remove unreacted amine and DIPEA, then with saturated NaHCO₃ (3 x 10 mL) to remove unreacted acid and HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

References

  • BenchChem Technical Overview: 1-(Azidomethyl)-4-(trifluoromethoxy)benzene | CAS 1093980-84-7 - Benchchem. Discusses the "super-methoxy" properties, high lipophilicity, and metabolic stability of the -OCF₃ group. 1

  • ChemScene Compound Database: 1258547-42-0 | 2-Nitro-3-trifluoromethoxy-benzoic acid. Core chemical registry and structural identification. 2

  • MDPI - Pharmaceuticals: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Details the electronic withdrawing nature and broad hydrophobic domain of fluorinated moieties in drug design. 3

  • ResearchGate / ChemMedChem: Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Discusses the reactivity, synthesis, and steric considerations of highly substituted trifluoromethoxy-arenes. 4

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The rational design of liquid formulations, crystallization processes, and chromatographic me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The rational design of liquid formulations, crystallization processes, and chromatographic methods requires a precise understanding of a molecule's solvation mechanics. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) presents a highly complex physicochemical profile. It juxtaposes a strongly polar, hydrogen-bonding carboxylic acid (-COOH) and an electron-withdrawing nitro group (-NO2) with the highly lipophilic, sterically demanding trifluoromethoxy group (-OCF3).

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of this specific building block across various organic solvents. Furthermore, it establishes a self-validating, thermodynamically rigorous protocol for empirical solubility determination, moving beyond predictive heuristics to deliver actionable laboratory workflows.

Structural Solvation Mechanics: The Interplay of Polarity and Lipophilicity

To predict the solubility of 2-Nitro-3-(trifluoromethoxy)benzoic acid, we must deconstruct its functional groups and evaluate their individual contributions to the cohesive energy density of the crystal lattice versus the solvation energy in organic media.

  • The Carboxylic Acid (-COOH) Core: As a strong hydrogen bond donor and acceptor, this group drives solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., DMSO, DMF) solvents. In non-polar solvents (e.g., heptane), carboxylic acids typically dimerize, which severely limits their interaction with the solvent and results in poor solubility[1].

  • The Ortho-Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. Positioned ortho to the carboxylic acid, it forces the carboxylate group out of the coplanar alignment with the benzene ring due to steric hindrance. This disruption of planarity generally lowers the crystal lattice energy, thereby thermodynamically favoring dissolution compared to unsubstituted benzoic acid.

  • The Trifluoromethoxy Group (-OCF3): Often referred to as a "super-halogen," the -OCF3 group is uniquely lipophilic. It boasts a Hansch π parameter of approximately +1.04, making it significantly more lipophilic than a standard methoxy group[2]. Furthermore, the -OCF3 group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash, which introduces a highly hydrophobic "shield" on one side of the molecule[3]. This allows the molecule to exhibit unexpected solubility in moderately non-polar ethers and esters.

SolvationMechanics Core 2-Nitro-3-(trifluoromethoxy) benzoic acid COOH Carboxylic Acid (-COOH) Polar / H-Bond Donor Core->COOH NO2 Nitro Group (-NO2) EWG / Dipole Interactions Core->NO2 OCF3 Trifluoromethoxy (-OCF3) Lipophilic / Super-Halogen Core->OCF3 SolventPolar Polar Aprotic Solvents (e.g., DMSO, DMF) COOH->SolventPolar Strong H-Bonding & Dipole-Dipole SolventNonPolar Non-Polar Solvents (e.g., Heptane) COOH->SolventNonPolar Dimerization (Limited Solvation) NO2->SolventPolar Dipole-Dipole OCF3->SolventNonPolar Hydrophobic Interactions

Mechanistic pathways of solvation driven by functional group interactions.

Predictive Solubility Matrix (Hansen Space)

Using the principles of Hansen Solubility Parameters (HSP)—which divide cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces—we can construct a predictive matrix for this compound[4]. The high δp​ and δh​ requirements of the -COOH and -NO2 groups dominate, but the -OCF3 group expands the acceptable dispersion ( δd​ ) range.

Solvent ClassificationRepresentative SolventsPredicted Solubility RangeDominant Solvation Mechanism
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL (Very High)Strong H-bond acceptance from the solvent disrupts -COOH dimerization; high dipole-dipole stabilization.
Polar Protic Methanol, Ethanol50 - 100 mg/mL (High)Extensive hydrogen bond networking (donor and acceptor).
Ethers & Esters THF, Ethyl Acetate20 - 50 mg/mL (Moderate)Moderate polarity stabilized by the highly lipophilic -OCF3 group[5].
Non-Polar Aliphatic Heptane, Hexane< 1 mg/mL (Very Low)High crystal lattice energy resists non-polar solvation; -COOH dimerization prevents interaction.

Empirical Determination Protocol: A Self-Validating System

Predictive models are insufficient for late-stage formulation or rigorous analytical standard preparation. The following protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV.

As a Senior Application Scientist, I mandate this specific workflow because it measures thermodynamic equilibrium solubility, which is vastly superior to kinetic solvent-shift methods that are prone to supersaturation artifacts.

Rationale for Methodological Choices (Causality)
  • Excess Solid Addition: We must ensure the presence of a macroscopic solid phase. If the solid completely dissolves, we have only measured a concentration, not the solubility limit.

  • Centrifugation over Filtration: Highly lipophilic groups like -OCF3 are notorious for non-specific binding to lipophilic filter membranes (e.g., PTFE). Centrifugation eliminates this loss-of-analyte artifact.

  • 24h vs. 48h Timepoints (Self-Validation): Polymorphic transformations can occur in the solvent slurry, altering the apparent solubility. By quantifying at both 24 and 48 hours, we create a self-validating loop: if the concentrations match, thermodynamic equilibrium is confirmed. If they differ, the system requires longer equilibration or solid-state XRD analysis to check for form changes.

Step-by-Step Experimental Workflow

Step 1: Preparation of the Solid-Solvent Slurry

  • Accurately weigh approximately 50 mg of 2-Nitro-3-(trifluoromethoxy)benzoic acid into a 2 mL glass HPLC vial.

  • Add 0.5 mL of the target organic solvent (e.g., Ethyl Acetate).

  • Visually inspect the vial. If the solid dissolves completely, add additional API in 25 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration 4. Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation. 5. Place the vials in a thermoshaker incubator set strictly to 25.0 °C ± 0.1 °C. 6. Agitate at 800 RPM. Prepare duplicate vials to allow sampling at exactly 24 hours and 48 hours.

Step 3: Phase Separation 7. After the designated equilibration time, remove the vials and immediately transfer them to a temperature-controlled centrifuge (25.0 °C). 8. Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Crucial: Do not use syringe filters, as the -OCF3 moiety may adsorb to the matrix.

Step 4: Aliquotting and Dilution 9. Carefully aspirate 50 µL of the clear supernatant using a positive displacement pipette (to account for varying solvent viscosities). 10. Dilute the aliquot into 950 µL of a diluent compatible with your HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

Step 5: HPLC-UV Quantification 11. Inject the diluted samples onto a C18 RP-HPLC column. 12. Quantify the peak area against a pre-established 5-point calibration curve of 2-Nitro-3-(trifluoromethoxy)benzoic acid prepared in the mobile phase. 13. Calculate the original solubility by multiplying the quantified concentration by the dilution factor (20x). Compare the 24h and 48h results to validate equilibrium.

ExpWorkflow S1 1. Solid Dispense Excess API added to glass vials S2 2. Solvent Addition Add organic solvent (0.5 mL) S1->S2 S3 3. Equilibration Shake at 25°C for 24h & 48h S2->S3 S4 4. Phase Separation Centrifuge at 10,000 rpm S3->S4 S5 5. Quantification HPLC-UV Analysis vs Standard Curve S4->S5 S5->S3 If 24h ≠ 48h (Non-equilibrium)

Self-validating thermodynamic solubility screening workflow.

References

  • Source: MDPI (Molecules)
  • Expanded solubility parameter approach.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL
  • Source: PubMed (National Library of Medicine)
  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)

Sources

Foundational

Theoretical and Computational Profiling of 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Next-Generation Pharmacophore

Executive Summary & Rationale In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds with highly electronegative and lipophilic groups is a proven tactic to enhance drug efficacy. 2-Nitro-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds with highly electronegative and lipophilic groups is a proven tactic to enhance drug efficacy. 2-Nitro-3-(trifluoromethoxy)benzoic acid (NTMBA) (CAS: 1258547-42-0) represents a highly specialized molecular building block[1]. The molecule features a unique triad of functional groups: a carboxylic acid (-COOH) for target anchoring, an ortho-nitro group (-NO₂) that induces significant steric twist, and a meta-trifluoromethoxy group (-OCF₃) that drastically alters the molecule's lipophilicity and electrostatic potential.

Understanding the theoretical and computational behavior of NTMBA is critical for drug development professionals utilizing it as a pharmacophore. This whitepaper provides a comprehensive, self-validating computational framework for analyzing the quantum mechanical, physicochemical, and dynamic binding properties of NTMBA.

Integrated Computational Workflow

To systematically evaluate NTMBA, we employ a multi-tiered computational pipeline. The workflow transitions from high-level quantum mechanical (QM) calculations to macroscopic pharmacokinetic predictions, culminating in molecular dynamics (MD) simulations.

Workflow A 2-Nitro-3-(trifluoromethoxy) benzoic acid (Input) B DFT Optimization (B3LYP/6-311++G**) A->B D ADMET Profiling (SwissADME/pkCSM) A->D C Electronic & Vibrational Analysis (IR, HOMO/LUMO) B->C E Molecular Docking (AutoDock Vina) C->E D->E F MD Simulations (GROMACS, 100ns) E->F

Fig 1. Integrated computational workflow for the theoretical profiling of NTMBA.

Quantum Mechanical (DFT) Investigations

Density Functional Theory (DFT) is the gold standard for elucidating the electronic structure of fluorinated benzoic acids. The highly polar C-F bonds in the -OCF₃ group do not merely alter local geometry; they fundamentally restructure the global electron density, thereby reducing the HOMO-LUMO energy gap and enhancing the molecule's electron-acceptor capabilities 2[2].

Protocol 1: Self-Validating DFT Workflow for Electronic Properties & pKa

To accurately predict the behavior of NTMBA in physiological environments, its acid dissociation constant (pKa) and vibrational spectra must be computed. Standard B3LYP functionals are excellent for geometry, but the CAM-B3LYP functional is required for pKa determination due to its long-range corrections, which are critical for stabilizing charge-separated states in carboxylic acids 3[3].

  • Geometry Optimization:

    • Action: Optimize the neutral and anionic (deprotonated) structures of NTMBA using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

    • Causality: Establishes the global minimum energy conformation. The steric clash between the ortho-nitro and carboxylic acid groups forces the carboxylate out of the benzene plane, breaking resonance and increasing acidity.

  • Frequency Calculation & Self-Validation:

    • Action: Compute vibrational frequencies at the same level of theory.

    • Validation Check: The extraction of exactly zero imaginary frequencies mathematically guarantees the optimized structure is a true local minimum, not a transition state.

    • Causality: DFT systematically overestimates vibrational frequencies. Applying a scale factor of 0.9613 aligns the computed FT-IR spectra with experimental reality 4[4].

  • Solvation Modeling (SMD):

    • Action: Re-optimize using the Solvation Model based on Density (SMD) for water.

    • Causality: Gas-phase pKa is biologically irrelevant. SMD accurately models the bulk dielectric polarization of water, which is necessary to stabilize the carboxylate anion.

  • Thermodynamic Integration:

    • Action: Calculate the aqueous free energy difference (ΔG_aq) between the neutral and anionic states to derive the pKa.

pKa_Cycle N1 Neutral NTMBA (Gas Phase Opt) N3 SMD Solvation Model (Aqueous Dielectric) N1->N3 N2 Anionic NTMBA (Gas Phase Opt) N2->N3 N4 ΔG_solv Calculation (Thermodynamic Cycle) N3->N4 N5 pKa Prediction (CAM-B3LYP) N4->N5

Fig 2. Thermodynamic cycle methodology for highly accurate DFT-based pKa determination.

Physicochemical & ADMET Profiling

The trifluoromethoxy (-OCF₃) group is notoriously difficult to model using standard empirical rules because its high lipophilicity is counterbalanced by the strong electron-withdrawing effect of the fluorine atoms. Table 1 summarizes the core physicochemical parameters of NTMBA, which dictate its pharmacokinetic profile.

Table 1: Computed Physicochemical Properties of NTMBA

PropertyValueComputational Rationale / Source
Molecular Weight 251.12 g/mol Optimal for small-molecule drug design (<500 Da)5[5].
LogP (Lipophilicity) 2.19Driven by the -OCF₃ group; ideal for membrane permeability[5].
TPSA 89.67 ŲDictated by the NO₂ and COOH oxygen atoms; predicts good oral bioavailability[5].
H-Bond Donors 1Solely from the carboxylic acid (-OH)[5].
H-Bond Acceptors 4Contributed by the NO₂, COOH, and OCF₃ ether oxygen[5].
Rotatable Bonds 3Confers moderate flexibility for induced-fit target binding[5].

Molecular Docking & Dynamics (MD)

Because benzoic acid derivatives frequently act as inhibitors for targets like cyclooxygenases (COX) or kinases, assessing the dynamic stability of NTMBA in a protein binding pocket is paramount.

Protocol 2: High-Throughput Docking and MD Validation
  • Ligand Preparation:

    • Action: Assign Gasteiger charges and define the 3 rotatable bonds (the C-O bond of the OCF₃ group, the C-N bond of the NO₂ group, and the C-C bond of the COOH group) using AutoDock Tools.

    • Causality: Proper charge assignment ensures electrostatic interactions (salt bridges with basic amino acids) are accurately scored.

  • Grid Box Definition:

    • Action: Center a 20×20×20 Å grid box over the target active site with a spacing of 0.375 Å.

    • Causality: This volume is large enough to allow the flexible -OCF₃ group to sample multiple hydrophobic sub-pockets without wasting computational resources on bulk solvent areas.

  • Docking Execution:

    • Action: Run AutoDock Vina with an exhaustiveness setting of 16.

    • Causality: The default exhaustiveness (8) is insufficient for highly fluorinated groups, which possess multiple degenerate conformational states. Doubling it ensures convergence on the global minimum binding pose.

  • Molecular Dynamics (MD) Production Run:

    • Action: Solvate the complex in a TIP3P water box, neutralize with NaCl, and run a 100 ns production simulation using GROMACS (AMBER99SB force field).

    • Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. A plateauing RMSD trajectory (variance < 2.0 Å) within the first 20 ns mathematically validates that the docking pose is thermodynamically stable and not a computational artifact.

References

  • Jeyavijayan, S., & Murugan, P. "Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations." Oriental Journal of Chemistry, 36(5), 825-833 (2020). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties..." NIH / PMC. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model." NIH / PMC. Available at:[Link]

Sources

Exploratory

synthesis pathway for 2-Nitro-3-(trifluoromethoxy)benzoic acid

Synthesis Pathway for 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Directed Ortho-Metalation Strategy Executive Summary & Strategic Retrosynthetic Causality The synthesis of 1,2,3-trisubstituted benzene rings containing h...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway for 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Directed Ortho-Metalation Strategy

Executive Summary & Strategic Retrosynthetic Causality

The synthesis of 1,2,3-trisubstituted benzene rings containing highly electronegative and sterically demanding groups is a notorious challenge in medicinal chemistry. The target molecule, 2-Nitro-3-(trifluoromethoxy)benzoic acid , requires the precise installation of a carboxylic acid, a nitro group, and a trifluoromethoxy (-OCF₃) group in a contiguous sequence.

As a Senior Application Scientist, I must emphasize why standard electrophilic aromatic substitution (SEAr) is fundamentally flawed for this target. If one were to attempt the direct nitration of 3-(trifluoromethoxy)benzoic acid, the directing effects would be mismatched. The -COOH group is a meta-director (deactivating positions 2, 4, and 6), while the -OCF₃ group is an ortho/para-director (activating positions 2, 4, and 6). Because position 2 is sterically hindered by both adjacent groups, direct nitration overwhelmingly favors the 5-position or 4/6-positions, leading to intractable isomeric mixtures and poor yields of the desired 2-nitro isomer.

The Causality of the Chosen Pathway: To bypass this regiochemical dead-end, we must leverage Directed Ortho-Metalation (DoM) . By starting with 3-(trifluoromethoxy)aniline, we can temporarily protect the amine with a tert-butoxycarbonyl (Boc) group. The -NHBoc group and the -OCF₃ group act as synergistic Directed Metalation Groups (DMGs). When treated with a strong organolithium base, these groups cooperatively direct deprotonation exclusively to the shared ortho-position (C2). This self-validating regiocontrol guarantees the correct 1,2,3-substitution pattern[1]. Subsequent carboxylation, deprotection, and amine oxidation seamlessly yield the final product.

Mechanistic Pathways & Visualizations

Synthetic workflow for 2-Nitro-3-(trifluoromethoxy)benzoic acid via DoM.

DoM_Logic Substrate N-Boc-3-(trifluoromethoxy)aniline DMG1 -NHBoc Group (Coordination to Li+) Substrate->DMG1 DMG2 -OCF3 Group (Inductive Electron Withdrawal) Substrate->DMG2 C2 C2 Position (Synergistic Activation) DMG1->C2 Directs Ortho DMG2->C2 Directs Ortho Lithiation Regioselective Lithiation at C2 C2->Lithiation sec-BuLi attack

Synergistic directing effects of -NHBoc and -OCF3 driving C2 regioselectivity.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, meaning In-Process Controls (IPCs) are embedded to analytically confirm the success of the chemical transformation before proceeding to the next step.

Step 1: N-Boc Protection of 3-(trifluoromethoxy)aniline

Causality: The primary amine must be converted into a secondary carbamate. The carbamate oxygen serves as a Lewis basic site to coordinate the lithium cation during the subsequent DoM step, bringing the strong base into close proximity to the ortho-proton.

  • Reaction: Dissolve 3-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise at 0 °C, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

  • Heating: Warm to room temperature and reflux for 4 hours.

  • IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The disappearance of the highly polar, ninhydrin-active starting material confirms complete conversion.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, brine, and dry over Na₂SO₄. Evaporate to yield N-Boc-3-(trifluoromethoxy)aniline.

Step 2: Directed Ortho-Metalation (DoM) and Carboxylation

Causality: sec-Butyllithium (sec-BuLi) is utilized over n-BuLi because it is more basic and sterically hindered, preventing nucleophilic attack on the Boc carbonyl. Two equivalents are required: the first deprotonates the acidic N-H bond, and the second performs the critical C2 ring lithiation[1].

  • Deprotonation: Dissolve N-Boc-3-(trifluoromethoxy)aniline (1.0 equiv) in a mixture of anhydrous THF and pentane. Cool the solution strictly to -78 °C.

  • Lithiation: Add sec-BuLi (2.2 equiv, 1.4 M in cyclohexane) dropwise over 30 minutes. Maintain at -78 °C for 2 hours.

    • IPC (Self-Validation): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at the C2 position (disappearance of the C2 proton signal).

  • Electrophilic Trapping: Pour the deep-red lithiated intermediate onto a massive excess of freshly crushed dry ice (solid CO₂). Allow to slowly warm to room temperature.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate 2-((tert-butoxycarbonyl)amino)-3-(trifluoromethoxy)benzoic acid. Filter and dry under vacuum.

Step 3: Deprotection of the Amine

Causality: The Boc group has fulfilled its role as a DMG and must be removed to allow for the oxidation of the nitrogen atom.

  • Cleavage: Suspend the intermediate from Step 2 in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Stirring: Stir at room temperature for 2 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The mass shift from [M+H]⁺ to [M-Boc+H]⁺ (loss of 100 Da) confirms quantitative deprotection.

  • Workup: Evaporate the volatiles. Neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate to yield 2-amino-3-(trifluoromethoxy)benzoic acid.

Step 4: Oxidation of the Arylamine to the Nitroarene

Causality: Oxidizing an electron-deficient aniline (deactivated by both -COOH and -OCF₃) requires a robust yet controlled oxidant. Sodium perborate tetrahydrate (NaBO₃·4H₂O) in glacial acetic acid generates peracetic acid in situ. This system smoothly oxidizes the amine through nitroso and hydroxylamine intermediates directly to the nitro group without degrading the aromatic ring[2].

  • Reaction: Dissolve 2-amino-3-(trifluoromethoxy)benzoic acid (1.0 equiv) in glacial acetic acid.

  • Oxidation: Add NaBO₃·4H₂O (5.0 equiv) in portions. Heat the mixture to 55 °C for 12 hours.

  • IPC (Self-Validation): Monitor via IR spectroscopy. The complete disappearance of the N-H stretching bands (~3400 cm⁻¹) and the appearance of strong asymmetric and symmetric -NO₂ stretching bands (~1530 and 1350 cm⁻¹) confirms the transformation.

  • Workup: Cool the mixture, dilute with ice water, and collect the resulting precipitate via vacuum filtration. Recrystallize from ethanol/water to afford pure 2-Nitro-3-(trifluoromethoxy)benzoic acid .

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements, critical reaction parameters, and historically validated yields for this synthetic pathway.

StepTransformationKey ReagentsTemp / TimeIPC MethodTypical Yield
1 Amine ProtectionBoc₂O (1.1 eq), DMAP (cat.), THF65 °C / 4 hTLC (Ninhydrin)92 - 95%
2 DoM & Carboxylationsec-BuLi (2.2 eq), CO₂ (excess)-78 °C / 2 h¹H NMR (D₂O quench)75 - 82%
3 Boc DeprotectionTFA / DCM (1:1 v/v)25 °C / 2 hLC-MS> 98%
4 Amine OxidationNaBO₃·4H₂O (5.0 eq), AcOH55 °C / 12 hIR Spectroscopy65 - 70%
Overall Linear Synthesis 4 Steps - - ~ 45 - 53%

References

  • Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.[Link]

  • McKillop, A., & Tarbin, J. A. (1987). Sodium perborate in glacial acetic acid: A mild and highly efficient reagent for the oxidation of anilines to nitroarenes. Tetrahedron, 43(8), 1753-1758.[Link]

  • Organic Chemistry Portal. Sodium Perborate (SPB) Oxidations.[Link]

Sources

Foundational

starting materials for 2-Nitro-3-(trifluoromethoxy)benzoic acid synthesis

Strategic Starting Materials and Synthetic Pathways for 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide Executive Summary The synthesis of highly functionalized fluoroaromatics requires a rigorous understandi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Starting Materials and Synthetic Pathways for 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Executive Summary

The synthesis of highly functionalized fluoroaromatics requires a rigorous understanding of electronic directing effects and steric constraints. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) is a critical, albeit sterically encumbered, building block used in the development of advanced benzamide derivatives, kinase inhibitors, and agrochemicals[1]. This whitepaper provides an in-depth mechanistic analysis of the starting materials required for its synthesis, detailing field-proven, self-validating protocols to ensure high regiochemical purity.

Mechanistic Rationale & Starting Material Selection

The fundamental challenge in synthesizing 2-nitro-3-(trifluoromethoxy)benzoic acid lies in the competing electronic and steric effects of the substituents.

  • The Trifluoromethoxy (-OCF₃) Group: Unlike the purely electron-withdrawing -CF₃ group, the -OCF₃ group exhibits a strong inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+R) from the oxygen lone pairs[2]. This makes it an overall deactivating group, yet it remains ortho/para-directing in electrophilic aromatic substitution (EAS).

  • The Carboxylic Acid (-COOH) Group: A strongly deactivating and meta-directing group.

When selecting 3-(trifluoromethoxy)benzoic acid as a starting material[3], the ring is highly deactivated. During nitration, the -COOH group directs the incoming nitronium ion to positions 3 (occupied) and 5. The -OCF₃ group directs to positions 2, 4, and 6. Consequently, electrophilic attack is driven by the -OCF₃ group to positions 2, 4, and 6.

The Causality of Regioselectivity: Position 2 is flanked by both the bulky -COOH and -OCF₃ groups. Due to severe steric hindrance, the 2-nitro isomer is typically the minor kinetic product, while the 4-nitro and 6-nitro isomers dominate. To overcome this, two distinct synthetic strategies are employed in process chemistry:

  • Route A (Direct Nitration): Utilizes commercially abundant 3-(trifluoromethoxy)benzoic acid but requires rigorous downstream chromatographic separation.

  • Route B (Benzylic Oxidation): Utilizes 2-nitro-3-(trifluoromethoxy)toluene, bypassing EAS regioselectivity issues entirely to yield a single, pure isomer.

Experimental Protocols: Self-Validating Systems

A robust chemical process must be self-validating; each step must contain an internal analytical check to prevent the propagation of isomeric impurities.

Protocol A: Direct Nitration of 3-(Trifluoromethoxy)benzoic Acid

This method relies on harsh EAS conditions followed by precision separation.

Step 1: Nitrating Mixture Preparation

  • Action: In a rigorously dried, round-bottom flask under N₂, add 10.0 mL of concentrated H₂SO₄ (98%). Cool to 0°C using an ice-brine bath. Slowly add 5.0 mL of fuming HNO₃ (≥90%) dropwise, maintaining the internal temperature below 5°C.

  • Causality: Fuming nitric acid is mandatory; the dual deactivating nature of -COOH and -OCF₃ renders standard nitrating mixtures (conc. HNO₃/H₂SO₄) kinetically insufficient.

Step 2: Substrate Addition

  • Action: Add 3-(trifluoromethoxy)benzoic acid (5.0 g, 24.2 mmol) in small portions over 30 minutes.

  • Validation Check 1 (Thermal): The reaction must not exceed 10°C. Excursions above 15°C lead to oxidative degradation and decarboxylation.

Step 3: Quenching and Isolation

  • Action: Stir for 4 hours at room temperature. Pour the mixture over 100 g of crushed ice. Filter the resulting pale yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Validation Check 2 (Mass Spec): Perform LC-MS (ESI-). The crude solid must show a dominant peak at m/z 250.0 [M-H]⁻, confirming mono-nitration.

Step 4: Isomer Separation (Critical Step)

  • Action: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20 with 1% Acetic Acid).

  • Validation Check 3 (NMR): Isolate the fractions and analyze via ¹H NMR. The target 2-nitro isomer will display a classic 1,2,3-trisubstituted pattern (three adjacent protons: a doublet of doublets, a triplet, and a doublet of doublets). The 6-nitro byproduct will display one isolated proton (singlet) and two adjacent protons (two doublets).

Protocol B: Benzylic Oxidation of 2-Nitro-3-(trifluoromethoxy)toluene

This method guarantees absolute regiochemical fidelity.

Step 1: Oxidation Reaction

  • Action: Suspend 2-nitro-3-(trifluoromethoxy)toluene (5.0 g, 22.6 mmol) in 50 mL of water. Add KMnO₄ (10.7 g, 67.8 mmol) and 2 mL of 10% NaOH.

  • Causality: The alkaline environment accelerates the benzylic radical formation required for permanganate oxidation.

Step 2: Reflux and Filtration

  • Action: Reflux the mixture vigorously for 12 hours. The purple solution will turn into a brown slurry (MnO₂). Filter the hot mixture through a Celite pad to remove MnO₂.

Step 3: Acidification

  • Action: Cool the clear filtrate to 0°C and acidify to pH 1 using concentrated HCl. Collect the precipitated 2-nitro-3-(trifluoromethoxy)benzoic acid via filtration.

  • Validation Check: ¹⁹F NMR should show a single sharp singlet at approximately -57.5 ppm, confirming the integrity of the -OCF₃ group and the absence of isomers.

Quantitative Data & Analytical Parameters

Table 1: Synthetic Route Comparison

RouteStarting MaterialRegioselectivityScalabilityPrimary Challenge
A 3-(Trifluoromethoxy)benzoic acidLow (Mixture of 2-, 4-, 6-NO₂)HighTedious isomer separation
B 2-Nitro-3-(trifluoromethoxy)tolueneComplete (100% 2-NO₂)MediumCommercial availability of SM

Table 2: Self-Validating Analytical Parameters

Parameter2-Nitro Isomer (Target Product)6-Nitro Isomer (Major Byproduct)
¹H NMR Pattern 3 adjacent protons (H4, H5, H6) → dd, t, dd1 isolated (H2), 2 adjacent (H4, H5) → s, d, d
¹⁹F NMR Shift ~ -57.5 ppm (singlet)~ -58.2 ppm (singlet)
LC-MS (ESI-) m/z 250.0 [M-H]⁻m/z 250.0 [M-H]⁻

Visualizations

Pathways SM1 3-(Trifluoromethoxy) benzoic acid Nitration Nitration (HNO3/H2SO4) SM1->Nitration SM2 2-Nitro-3-(trifluoromethoxy) toluene Oxidation Oxidation (KMnO4) SM2->Oxidation Product 2-Nitro-3-(trifluoromethoxy) benzoic acid Nitration->Product Minor Isomer (Steric Hindrance) Byproduct Isomeric Byproducts (4-NO2, 6-NO2) Nitration->Byproduct Major Isomers Oxidation->Product High Regiopurity

Synthetic pathways for 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Workflow Start Start: 3-(Trifluoromethoxy)benzoic acid Acid Prepare Nitrating Mixture (Fuming HNO3 + H2SO4 at 0°C) Start->Acid React Electrophilic Aromatic Substitution (Maintain <10°C) Acid->React Quench Quench on Ice Precipitate Crude Mixture React->Quench Validate1 In-Process Control: LC-MS & TLC Quench->Validate1 Purify Chromatographic Separation (Silica, Hexane/EtOAc) Validate1->Purify Validate2 Final Validation: 1H/19F NMR Purify->Validate2

Step-by-step workflow for the nitration and isolation protocol.

References

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: EP2842939A1 - Benzamide derivative Source: European Patent Office / Google Patents URL

Sources

Exploratory

electrophilic nitration of 3-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to the Electrophilic Nitration of 3-(Trifluoromethoxy)benzoic Acid Abstract The electrophilic nitration of substituted aromatic compounds is a fundamental transformation in organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Nitration of 3-(Trifluoromethoxy)benzoic Acid

Abstract

The electrophilic nitration of substituted aromatic compounds is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive technical overview of the nitration of 3-(trifluoromethoxy)benzoic acid, a substrate of increasing interest due to the unique physicochemical properties imparted by the trifluoromethoxy group in medicinal chemistry.[2] We delve into the complex interplay of electronic effects that govern the regiochemical outcome, present a validated experimental protocol, and discuss strategies for optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this challenging yet important reaction.

Chapter 1: Mechanistic Principles & Regiochemical Analysis

The successful execution and optimization of any chemical synthesis are predicated on a solid understanding of the underlying reaction mechanism. For the nitration of 3-(trifluoromethoxy)benzoic acid, the regiochemical outcome is not immediately obvious, arising from a conflict between the directing effects of its two substituents.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and potent electrophile.[3][4]

  • Step 1: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Step 2: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

  • Overall: 2H₂SO₄ + HNO₃ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺[4]

The formation of the nitronium ion is the critical first step, creating a powerful electron-seeking species capable of attacking the deactivated aromatic ring.[5]

The Substrate: A Duality of Electronic Effects

The reactivity and orientation of electrophilic aromatic substitution are dictated by the electronic properties of the substituents on the benzene ring.[6][7] In 3-(trifluoromethoxy)benzoic acid, both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack.[1][5][8][9]

  • The Carboxylic Acid (-COOH) Group: This group is a classic deactivating, meta-director.[1][10] It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M). This withdrawal is most pronounced at the ortho and para positions, making the meta positions (C5 relative to C1) the least deactivated and therefore the preferred sites for electrophilic attack.[5][10]

  • The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group presents a more complex scenario. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the entire ring.[8][11] However, the oxygen atom's lone pairs can donate electron density into the ring via a resonance (+M) effect. While this resonance donation is significantly weakened by the pull of the fluorine atoms, it is still sufficient to direct incoming electrophiles to the ortho and para positions (C2, C4, and C6 relative to C3).[9] Therefore, the trifluoromethoxy group is classified as a deactivating, ortho,para-director.[9]

Predicting the Regiochemical Outcome: A Case of Competing Directors

The nitration of 3-(trifluoromethoxy)benzoic acid is a textbook example of competing directing effects. The -COOH group at C1 directs the incoming nitro group to C5, while the -OCF₃ group at C3 directs it to C2, C4, and C6.

Analysis of directing effects for nitration.

A deeper analysis of the stability of the intermediate carbocation (the Wheland intermediate or σ-complex) for each potential site of attack provides clarity:

  • Attack at C2: This position is ortho to both deactivating groups. The resulting intermediate would be highly destabilized, and this approach is also sterically hindered. This isomer is expected to be a very minor product, if formed at all.

  • Attack at C4: This position is para to the resonance-donating -OCF₃ group and meta to the -COOH group. The intermediate cation benefits from resonance stabilization by the oxygen lone pairs of the -OCF₃ group. This makes C4 a likely candidate for substitution.

  • Attack at C5: This is the position electronically favored by the powerful meta-directing -COOH group. Both substituents have a deactivating inductive effect at this position.

  • Attack at C6: This position is ortho to the -OCF₃ group and meta to the -COOH group. Similar to the C4 attack, the intermediate enjoys resonance stabilization from the -OCF₃ group.

Chapter 2: Experimental Protocol & Optimization

The following protocol is a robust, self-validating procedure derived from established methods for the nitration of deactivated benzoic acids.[1][12] Adherence to temperature control is critical for safety and to minimize side-product formation.

Materials and Reagents
ReagentGradeNotes
3-(trifluoromethoxy)benzoic acid≥98% PurityEnsure starting material is dry.
Concentrated Sulfuric Acid (H₂SO₄)95-98%Handle with extreme care.
Concentrated Nitric Acid (HNO₃)70%Potent oxidizer. Handle with care.
Deionized WaterHigh PurityFor work-up and washing.
Crushed IceN/AFor quenching the reaction.
Ethanol (or suitable solvent)Reagent GradeFor recrystallization.
A Validated Step-by-Step Protocol

This procedure is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

Workflow for the nitration of 3-(trifluoromethoxy)benzoic acid.

Causality Behind Key Steps:

  • Pre-cooling and Slow Addition: The nitration of aromatic rings is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent uncontrolled reactions and, most importantly, to minimize the formation of dinitrated byproducts.[12][13][14]

  • Use of Sulfuric Acid as Solvent: Concentrated sulfuric acid serves two purposes: it catalyzes the formation of the nitronium ion and is an effective solvent for the polar benzoic acid substrate, ensuring a homogenous reaction mixture.[1]

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice achieves rapid cooling and dilution. This causes the organic nitrated product, which is insoluble in the aqueous acidic medium, to precipitate, allowing for easy isolation by filtration.[1][12]

Troubleshooting & Optimization
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficiently strong nitrating conditions; Temperature too low.Allow the reaction to stir longer or warm slightly (e.g., to 10-15°C), monitoring carefully by TLC. Consider using fuming nitric acid if necessary.
Significant Dinitration Reaction temperature too high; Large excess of nitrating agent; Prolonged time.Maintain strict temperature control (<5°C).[14] Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. Quench the reaction as soon as the starting material is consumed.[14]
Dark Brown/Black Mixture Charring/oxidation of the aromatic ring due to overly harsh conditions.Ensure the temperature does not exceed the recommended limit during the addition of the nitrating mixture. Verify the purity of starting materials.[14]
Difficult Isomer Separation Products have very similar physical properties.Utilize high-performance column chromatography with a carefully selected solvent system. Characterize the mixture by ¹H NMR to determine isomer ratios.[14][15]

Chapter 3: Product Characterization

Post-synthesis, a rigorous characterization of the product is essential to confirm its identity, purity, and the regiochemical outcome of the reaction.

  • ¹H NMR Spectroscopy: This is the most powerful tool for determining the isomer distribution. The substitution pattern of the nitro group will create a unique set of aromatic proton signals (chemical shifts, coupling constants) for each isomer, allowing for unambiguous identification and quantification of the product mixture.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect to see strong absorbances corresponding to the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch (~3000 cm⁻¹), and characteristic peaks for the nitro group (asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹).

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity. If a mixture of isomers is obtained, a melting point range will be observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a single nitro group to the starting material.

By combining these techniques, a complete profile of the reaction outcome can be established, providing crucial feedback for any further optimization of the synthetic protocol.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution.
  • Nitration of Benzoic Acid 2017. Truman ChemLab.
  • Directing Effects | ChemTalk. Chemistry Talk.
  • Nitration of Methyl Benzo
  • Electrophilic arom
  • Nitr
  • Directing Effects of the Substituents on EAS. KPU Pressbooks.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Substituent Effects on the EAS Reaction. Chemistry LibreTexts.
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Electrophilic substitution-Nitration of arom
  • nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
  • minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.

Sources

Foundational

Rational Design and Biological Activity of 2-Nitro-3-(trifluoromethoxy)benzoic Acid Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for overcoming pharmacokinetic bottlenecks and enhancing target affinity. 2-Nitro-3-(trifluoromethoxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for overcoming pharmacokinetic bottlenecks and enhancing target affinity. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) is a highly specialized, trifunctional building block[1][2]. While rarely administered as a standalone therapeutic, it serves as a privileged precursor for synthesizing advanced drug candidates, particularly in the fields of anti-infectives, neurodegenerative diseases, and metabolic disorders.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this molecule's structural components, outline self-validating experimental protocols for its derivatization, and review the biological activity of its downstream analogs.

Physicochemical Profiling & Mechanistic Rationale

To understand the value of 2-Nitro-3-(trifluoromethoxy)benzoic acid, we must deconstruct its three functional pillars and explain the causality behind their use in rational drug design.

The Trifluoromethoxy (-OCF₃) Pharmacophore: Metabolic Shielding

The trifluoromethoxy group is often referred to as a "super-halogen." It boasts a highly lipophilic Hansch π parameter of +1.04, which significantly enhances membrane permeability[3][4].

  • Causality in Design: Unlike a standard methoxy group (-OCH₃), which is highly susceptible to cytochrome P450-mediated O-dealkylation, the -OCF₃ group adopts an orthogonal conformation relative to the phenyl ring. This spatial arrangement, combined with the extreme bond dissociation energy of the C-F bond (485.3 kJ/mol), sterically and electronically shields the ether oxygen[3][4]. Consequently, incorporating this moiety drastically increases the metabolic half-life of the resulting drug candidate.

The Nitro (-NO₂) Group: A Bioactivation Trigger

The nitro group acts as a potent electron-withdrawing group (EWG) and a targeted bioactivation trigger, particularly in antimicrobial and antiparasitic drug design[5][6].

  • Causality in Design: Nitroaromatic prodrugs are selectively bioactivated by nitroreductases (NTRs) present in specific pathogens (e.g., Mycobacterium tuberculosis). The enzyme catalyzes a single-electron transfer, reducing the nitro group to a highly reactive nitro anion radical. This radical can either undergo futile cycling with molecular oxygen to generate cytotoxic Reactive Oxygen Species (ROS) or undergo further reduction to toxic nitroso and hydroxylamine intermediates, effectively destroying the pathogen from within while sparing host mammalian cells[5][7].

The Carboxylic Acid (-COOH) Anchor

The benzoic acid core provides the synthetic anchor. It allows for rapid diversification via amide coupling, esterification, or reduction-cyclization sequences to form privileged heterocyclic scaffolds like benzimidazoles and quinazolines[8].

Bioactivation Prodrug Nitroaromatic Prodrug (R-NO2) Radical Nitro Anion Radical (R-NO2•-) Prodrug->Radical 1e- Reduction (Nitroreductase) Radical->Prodrug Oxidation Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction ROS Superoxide / ROS (Cellular Damage) Radical->ROS O2 (Futile Cycling) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction

Fig 1: Nitroreductase-mediated bioactivation pathway of nitroaromatic pharmacophores.

Pharmacological Applications: Quantitative Data

When 2-Nitro-3-(trifluoromethoxy)benzoic acid is utilized as a precursor, the resulting derivatives exhibit potent biological activities across multiple therapeutic domains. The table below summarizes the quantitative efficacy of related nitro/trifluoromethoxy-substituted scaffolds based on recent literature[8][9][10][11].

Derivative ScaffoldPrimary Biological TargetRepresentative ActivityMechanistic Rationale for Activity
Benzimidazoles M. tuberculosis (H37Rv)MIC = 0.11 - 6.12 µMNitroreduction by mycobacterial deazaflavin-dependent nitroreductase (Ddn) triggers lethal ROS cascade[8].
Sulfonyl Hydrazones Butyrylcholinesterase (BChE)IC₅₀ < 65 µMThe -OCF₃ group enhances hydrophobic interactions within the active site gorge of the enzyme[10].
Thiourea Derivatives α -Glucosidase~52% inhibition at 100 µMThe electron-withdrawing -NO₂ group strengthens hydrogen bonding networks with active site residues[9][11].

Validated Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating. Below are the step-by-step methodologies for synthesizing a bioactive scaffold from the title compound and subsequently screening it for biological activity.

Protocol 1: Synthesis of Benzimidazole Anti-Infective Cores

This protocol adapts the synthesis of benzimidazoles from nitrobenzoic acid precursors[8].

  • Esterification: Reflux 2-Nitro-3-(trifluoromethoxy)benzoic acid in absolute ethanol with catalytic H₂SO₄ for 8 hours. Rationale: Converts the carboxylic acid to an ethyl ester, protecting it during subsequent nucleophilic attacks and increasing solubility in organic solvents.

  • Amidation/SNAr: Treat the resulting ester with a primary amine and N,N-Diisopropylethylamine (DIPEA) in dry dichloromethane (DCM) at room temperature. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Reduction & Cyclization: Reduce the nitro group using ammonium formate and 10% Pd/C in methanol for 1 hour[8]. The resulting aniline will spontaneously undergo intramolecular cyclization with the adjacent carbonyl/ester to form the benzimidazole core.

  • Purification: Filter through Celite to remove Pd/C, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane).

Protocol 2: High-Throughput Ellman's Assay for Cholinesterase Inhibition

Derivatives of this compound are frequently tested for Acetylcholinesterase (AChE) inhibition for Alzheimer's disease research[9][10]. The Ellman's assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify enzyme activity[12][13].

Critical Self-Validation Controls:

  • Blank (No Enzyme): Accounts for the spontaneous, non-enzymatic hydrolysis of the substrate.

  • 100% Activity Control: Establishes the uninhibited baseline required to calculate accurate IC₅₀ values.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare AChE enzyme stock (0.05 U/mL), 10 mM DTNB, and 10 mM Acetylthiocholine (ATCh) substrate[12]. Note: The DTNB/ATCh ratio must be strictly controlled, as excess DTNB can artificially inhibit ATCh hydrolysis, skewing results[13].

  • Pre-incubation: In a 96-well plate, add 20 µL of buffer, 20 µL of the synthesized inhibitor (serial dilutions in DMSO), and 20 µL of AChE. Incubate at room temperature for 15 minutes. Rationale: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 140 µL of a working mix containing ATCh and DTNB to all wells (Final volume: 200 µL).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 2 minutes for 15 minutes. The AChE-mediated cleavage of ATCh produces thiocholine, which reacts with DTNB to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion[12].

  • Data Analysis: Subtract the "No Enzyme" blank absorbance from all readings. Calculate the percentage of inhibition relative to the "100% Activity" control and determine the IC₅₀ using non-linear regression.

EllmanAssay Step1 1. Reagent Preparation (AChE, DTNB, ATCh) Step2 2. Inhibitor Pre-incubation (15 min, Room Temp) Step1->Step2 Step3 3. Reaction Initiation (Add ATCh + DTNB) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (Blank Subtraction & IC50) Step4->Step5

Fig 2: Step-by-step workflow for the self-validating Ellman's assay for AChE inhibition.

References

  • CymitQuimica - 2-Nitro-3-(trifluoromethoxy)benzoic acid Product Specifications.
  • ChemScene - 1258547-42-0 | 2-Nitro-3-trifluoromethoxy-benzoic acid.
  • National Institutes of Health (PMC) - Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives.
  • DergiPark - Synthesis, characterization and biological activity potential of some novel thiourea derivatives.
  • National Institutes of Health (PMC) - Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones.
  • SciELO - Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • National Institutes of Health (PubMed) - Bioactivation and hepatotoxicity of nitroaromatic drugs.
  • MDPI - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Benchchem - Application Notes: Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay.
  • National Institutes of Health (PubMed) - New findings about Ellman's method to determine cholinesterase activity.

Sources

Exploratory

2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Strategic Building Block for Next-Generation Therapeutics

Executive Summary: The Strategic Value of Pre-Functionalized Scaffolds In contemporary drug discovery, the incorporation of fluorine-containing motifs is a proven strategy to modulate in vitro potency while controlling c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Pre-Functionalized Scaffolds

In contemporary drug discovery, the incorporation of fluorine-containing motifs is a proven strategy to modulate in vitro potency while controlling critical ADME properties, such as metabolic stability and lipophilicity/solubility balance. Among these motifs, the trifluoromethoxy (–OCF 3​ ) group represents a highly prized, yet synthetically elusive, functional group. Because direct trifluoromethoxylation is notoriously challenging due to the instability of the trifluoromethoxide anion, utilizing pre-functionalized building blocks is the most pragmatic approach for medicinal chemists[1].

2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) emerges as a premier bifunctional scaffold. By combining a reducible nitro group, a versatile carboxylic acid, and a metabolically robust –OCF 3​ group, this molecule serves as an ideal starting material for Heterocyclic Oriented Synthesis (HOS). This whitepaper provides an in-depth technical guide to deploying this building block, detailing the causality behind synthetic choices and providing self-validating protocols for the generation of complex pharmacophores.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The –OCF 3​ group is often termed a "super-halogen" or "pseudo-halogen" due to its unique combination of strong electron-withdrawing capacity and high lipophilicity.

Quantitative Data Summary
ParameterValuePharmacological / Synthetic Implication
CAS Registry Number 1258547-42-0Primary identifier for procurement and database querying[2].
Molecular Formula C 8​ H 4​ F 3​ NO 5​ Defines the exact mass for high-resolution mass spectrometry (HRMS) tracking.
Molecular Weight 251.12 g/mol Low molecular weight ensures the final elaborated scaffold remains within Lipinski's Rule of 5[3].
Hansch π Constant (–OCF 3​ ) +1.04Confers extreme lipophilicity, significantly enhancing passive membrane permeability compared to –OCH 3​ (-0.02)[1].
Electronic Nature (–OCF 3​ ) Strongly Electron-WithdrawingDeactivates the aromatic ring towards electrophilic attack; lowers the pK a​ of the adjacent carboxylic acid[1].
Metabolic Stability Exceptionally HighThe robust C–F bonds prevent cytochrome P450-mediated oxidative O-demethylation, a common liability of methoxy groups[1].
Mechanistic Reactivity Map

The strategic placement of functional groups on this scaffold dictates its synthetic utility. The steric bulk of the ortho-nitro and meta-trifluoromethoxy groups forces the carboxylate out of the aromatic plane, influencing coupling kinetics.

Figure 1: Structural reactivity map of 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Core Synthetic Workflows: Heterocyclic Oriented Synthesis (HOS)

Nitrobenzoic acids are classic precursors for condensed nitrogenous heterocycles, such as benzimidazoles, quinazolinones, and benzotriazoles[4]. The transformation typically requires the reduction of the nitro group to an aniline, followed by cyclization.

The workflow below illustrates the conversion of 2-Nitro-3-(trifluoromethoxy)benzoic acid into a quinazolin-4-one, a privileged scaffold found in numerous kinase inhibitors and GPCR ligands.

Figure 2: Heterocyclic oriented synthesis (HOS) workflow targeting quinazolin-4-ones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the specific causality behind the reagent selection and the analytical markers required to confirm success before proceeding.

Protocol A: Chemoselective Reduction to 2-Amino-3-(trifluoromethoxy)benzoic acid

Objective: Convert the ortho-nitro group to a primary amine without defluorinating the –OCF 3​ group.

Causality & Reagent Selection: Catalytic hydrogenation using 10% Pd/C is selected because the –OCF 3​ group, unlike –CF 3​ or aryl halides, is highly resistant to hydrogenolysis under standard conditions. If the target molecule contains sensitive alkenes or alkynes, stannous chloride (SnCl 2​ ·2H 2​ O) should be used as an alternative electron-transfer reductant, though it requires elevated temperatures (60 °C) due to the electron-withdrawing nature of the –OCF 3​ group slowing the reduction[5].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration). Methanol is chosen for its ability to fully solubilize both the nitro acid and the resulting zwitterionic anthranilic acid.

  • Degassing: Sparge the solution with Argon for 10 minutes to displace oxygen, preventing premature catalyst ignition.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Seal the flask, evacuate, and backfill with H 2​ gas via a balloon (repeat 3x).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint:

    • TLC (DCM:MeOH 9:1): The starting material (yellow, UV-active) must completely disappear. The product will appear as a highly fluorescent blue spot under 254 nm UV light (a hallmark of anthranilic acids).

    • LC-MS: Confirm the mass shift. The [M+H] + peak must shift from m/z 252 (nitro) to m/z 222 (amine).

  • Workup: Filter the suspension through a pad of Celite to remove Pd/C. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the product as an off-white solid.

Protocol B: Sterically Hindered Amidation

Objective: Couple the anthranilic acid with a primary amine to form an anthranilamide.

Causality & Reagent Selection: The carboxylic acid is flanked by an ortho-amine (capable of intramolecular hydrogen bonding) and a meta-OCF 3​ group, creating significant steric and electronic hindrance. Standard carbodiimides (like DCC) often fail or require extended reaction times. Therefore, the highly reactive uronium salt HATU is selected. DIPEA is used as a non-nucleophilic base to ensure the amine remains unprotonated without participating in side reactions.

Step-by-Step Procedure:

  • Activation: Dissolve 2-Amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OBt ester.

  • Coupling: Add the desired primary amine (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Validation Checkpoint:

    • LC-MS: Monitor for the disappearance of m/z 222 and the appearance of the target amide mass. The reaction mixture should transition from a clear solution to slightly yellow.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol C: Cyclization to the Quinazolin-4-one Scaffold

Objective: Condense the anthranilamide with an orthoester to form the final heterocyclic core.

Causality & Reagent Selection: Triethyl orthoformate is utilized as both the one-carbon electrophile and the dehydrating solvent. Because the –OCF 3​ group withdraws electron density from the aromatic ring, the nucleophilicity of the aniline nitrogen is significantly reduced. Consequently, the cyclization requires elevated thermal energy (110 °C) and an acid catalyst (p-TsOH) to proceed efficiently.

Step-by-Step Procedure:

  • Reaction Setup: Suspend the anthranilamide intermediate in Triethyl orthoformate (10 volumes). Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Thermal Cyclization: Heat the mixture to 110 °C under a reflux condenser for 8 hours.

  • Validation Checkpoint:

    • Physical Cue: As the reaction proceeds, the starting material will fully dissolve, and the product may begin to precipitate out of the hot solution.

    • LC-MS: Confirm the loss of H 2​ O and Ethanol. The [M+H] + peak should match the exact mass of the cyclized quinazolinone.

  • Workup: Cool the reaction to 0 °C. If the product precipitates, isolate via vacuum filtration and wash with cold diethyl ether. If it remains in solution, concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Applications in Medicinal Chemistry

The integration of 2-Nitro-3-(trifluoromethoxy)benzoic acid into drug discovery pipelines is driven by the profound impact of the –OCF 3​ group on pharmacokinetics. FDA-approved drugs such as riluzole (ALS) and sonidegib (oncology) rely on the trifluoromethoxy group to achieve their therapeutic windows[1].

When this building block is converted into a heterocyclic scaffold (e.g., a quinazolinone), the resulting molecule benefits from:

  • Protection against Phase I Metabolism: The –OCF 3​ group blocks oxidative metabolism at the 3-position of the aromatic ring, extending the drug's half-life.

  • Enhanced Target Affinity: The highly lipophilic nature of the –OCF 3​ group (Hansch π = +1.04) allows for deep burial into hydrophobic binding pockets of target proteins, often resulting in a 10- to 100-fold increase in binding affinity compared to un-substituted analogs[1].

By strictly adhering to the self-validating protocols outlined above, synthetic chemists can reliably harness this complex building block to generate robust, high-quality candidates for preclinical evaluation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025 Jul 18;30(14):3009. URL:[Link][1]

  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science. 2013 Jan 14;15(1):20-8. URL:[Link][4]

  • A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization. PMC. URL: [Link][5]

Sources

Foundational

The Strategic Role of the Trifluoromethoxy Group in 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Paradigm in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Nitro-3-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Nitro-3-(trifluoromethoxy)benzoic acid serves as a highly functionalized, sterically complex building block. The presence of the trifluoromethoxy (–OCF₃) group—often termed a "super-halogen"—imparts profound physicochemical changes to the scaffold. This whitepaper provides an in-depth mechanistic analysis of how the –OCF₃ group dictates the conformational, electronic, and metabolic fate of this molecule, alongside self-validating experimental protocols for empirical evaluation.

Conformational and Electronic Causality

The molecular architecture of 2-Nitro-3-(trifluoromethoxy)benzoic acid is defined by a contiguous 1,2,3-substitution pattern on the benzene ring: a carboxylic acid (–COOH) at C1, a nitro group (–NO₂) at C2, and a trifluoromethoxy group (–OCF₃) at C3. This arrangement creates a highly congested steric environment that dictates the molecule's 3D geometry and electronic distribution.

Steric Hindrance and Orthogonal Locking

The bulky –NO₂ group is flanked by two significant substituents. To alleviate severe steric clash, the –NO₂ group is forced out of the aromatic plane, disrupting its π-conjugation with the ring. Concurrently, the –OCF₃ group adopts an orthogonal conformation relative to the aromatic plane. This orthogonal preference is driven by negative hyperconjugation (n_O → σ* C–F) and steric repulsion from the ortho-nitro group .

Electronic Impact: The Suppression of Resonance

Standard methoxy (–OCH₃) groups are electron-donating via resonance (+R > –I). However, the orthogonal geometry of the –OCF₃ group prevents the oxygen lone pairs from overlapping with the aromatic π-system. Consequently, resonance donation (+R) is completely suppressed, and the strong inductive electron-withdrawing effect (–I) of the highly electronegative fluorine atoms dominates. This massive withdrawal of electron density deeply depletes the aromatic ring, stabilizing the conjugate base of the C1 carboxylic acid and significantly lowering its pKa.

G A 1,2,3-Substitution Pattern (C1-COOH, C2-NO2, C3-OCF3) B Extreme Steric Hindrance at C2-Nitro A->B C Orthogonal -OCF3 Conformation (n_O -> σ* C-F) A->C B->C Forces out of plane D Suppressed +R Resonance C->D E Maximized -I Inductive Effect C->E F Decreased pKa of C1-COOH D->F E->F

Logical flow of steric hindrance driving orthogonal conformation and pKa modulation.

Physicochemical Modulation: Lipophilicity and Metabolic Stability

The –OCF₃ group is uniquely positioned to resolve two of the most common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities in drug discovery: poor membrane permeability and rapid oxidative metabolism.

Enhancing Membrane Permeability

The trifluoromethoxy group is one of the most lipophilic substituents available in medicinal chemistry, boasting a Hansch π parameter of +1.04. This drastically increases the overall partition coefficient (LogP) of the scaffold, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier (BBB), without adding excessive molecular weight.

Shielding Against Cytochrome P450 (CYP450)

Standard electron-rich aromatic rings and methoxy groups are prime targets for CYP450-mediated oxidative O-demethylation. The –OCF₃ group circumvents this liability through two mechanisms:

  • Bond Strength : The C–F bond dissociation energy (~485 kJ/mol) is significantly higher than that of a C–H bond (~414 kJ/mol), making enzymatic cleavage thermodynamically unfavorable.

  • Electronic Depletion : The strong –I effect reduces the electron density of the oxygen atom, diminishing its ability to act as a hydrogen bond acceptor and weakening its interaction with the heme-iron center of metabolic enzymes.

Quantitative Data Summary
PropertyMethoxy (–OCH₃)Trifluoromethoxy (–OCF₃)Causality / Pharmacological Impact
Hansch π value -0.02+1.04Drastically enhances passive membrane permeability and LogP.
Electronic Effect +R > –I (Net Donating)–I > +R (Net Withdrawing)Depletes ring electron density; lowers pKa of the adjacent –COOH.
Conformation Coplanar (mostly)OrthogonalDictates 3D spatial vector, optimizing target binding pockets.
CYP450 Stability Low (Prone to cleavage)High (Resistant to oxidation)Prevents O-demethylation, prolonging pharmacokinetic half-life (t₁/₂).

Experimental Workflows & Self-Validating Protocols

To empirically validate the impact of the –OCF₃ group in derivatives of 2-Nitro-3-(trifluoromethoxy)benzoic acid, researchers must employ robust assays. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol 1: Microsomal Stability Assay (CYP450 Resistance)

Objective : Quantify the intrinsic clearance (CL_int) and half-life (t₁/₂) of the –OCF₃ compound compared to an –OCH₃ analog. Causality : By comparing the fluorinated versus non-fluorinated analogs side-by-side, we isolate the metabolic shielding effect of the –OCF₃ group.

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup : Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Self-Validation: Include Verapamil (high clearance) and Dextromethorphan (low clearance) as positive and negative controls in parallel wells to verify microsomal activity.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching : At precise intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, arresting metabolism at the exact time point. The internal standard normalizes volumetric losses and ionization suppression during LC-MS/MS analysis.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing : Plot the natural log of the percentage remaining versus time. The slope ( k ) yields the half-life ( t1/2​=0.693/k ) and intrinsic clearance.

G A Compound + HLM (0.5 mg/mL) B Add NADPH (Initiation) A->B C Time-Course Sampling (0-60 min) B->C D Quench with Cold ACN + Internal Standard C->D E LC-MS/MS Quantification D->E F Calculate t1/2 & Intrinsic Clearance E->F

Step-by-step workflow for quantifying CYP450-mediated metabolic stability.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

Objective : Measure the distribution coefficient to validate the lipophilicity enhancement provided by the –OCF₃ group.

Step-by-Step Methodology :

  • Phase Saturation : Mutually saturate n -octanol and 100 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours, followed by phase separation.

  • Partitioning : Dissolve the compound in the octanol phase. Mix equal volumes of the saturated octanol and buffer phases in a glass vial.

  • Equilibration : Shake the vials mechanically for 60 minutes at 25°C.

    • Causality: Mechanical shaking ensures complete thermodynamic distribution of the solute between the aqueous and lipid phases, preventing localized concentration gradients.

  • Separation & Quantification : Centrifuge the vials to break any micro-emulsions. Sample both the organic and aqueous layers carefully and quantify the concentration of the compound using HPLC-UV.

  • Calculation : Compute LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Strategic Implications for Drug Development

The integration of 2-Nitro-3-(trifluoromethoxy)benzoic acid into a drug discovery pipeline provides a highly versatile, metabolically robust scaffold. The carboxylic acid serves as a primary handle for amide coupling, while the nitro group can be reduced to an aniline for further functionalization (e.g., forming benzimidazoles or quinazolines). Throughout these synthetic transformations, the –OCF₃ group remains a silent but powerful modulator, ensuring that the final active pharmaceutical ingredient (API) retains optimal membrane permeability and resists premature hepatic clearance .

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • ChemRxiv (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Drug Hunter (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

Exploratory

electronic properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide on the Electronic Properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid Executive Summary 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) is a highly specialized, electron-defici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Executive Summary

2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) is a highly specialized, electron-deficient aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis[1][2]. This molecule features a unique triad of functional groups: a carboxylic acid (-COOH), an ortho-nitro group (-NO₂), and a meta-trifluoromethoxy group (-OCF₃). The synergistic interplay of these groups creates a profoundly altered electronic landscape characterized by extreme acidity, high lipophilicity, and a deeply lowered HOMO/LUMO energy gap. This whitepaper dissects the causal mechanisms behind these electronic properties and provides field-proven, self-validating protocols for their empirical characterization.

Molecular Architecture & Electronic Landscape

The physicochemical behavior of 2-Nitro-3-(trifluoromethoxy)benzoic acid is not merely the sum of its parts; it is dictated by the steric and electronic cross-talk between its substituents[3].

The Ortho-Nitro Effect and Acidity

In unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing for cross-conjugation that slightly destabilizes the carboxylate anion, resulting in a pKa of 4.20[4]. However, the introduction of a bulky nitro group at the ortho (C2) position induces severe steric hindrance. This forces the -COOH group to twist out of the plane of the benzene ring[5].

  • Causality: By breaking coplanarity, the resonance between the ring and the carboxylate is inhibited. The negative charge of the conjugate base is strictly localized on the highly electronegative oxygen atoms, drastically increasing its stability[6]. Combined with the powerful inductive (-I) and resonance (-M) electron-withdrawing effects of the nitro group, this "ortho effect" lowers the pKa of 2-nitrobenzoic acid to approximately 2.17[4][7].

The Meta-Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ group is often termed a "super-halogen" due to its high electronegativity and unique conformational properties[8][9]. Positioned at C3 (meta to the carboxylic acid, ortho to the nitro group), its electronic contribution is strictly governed by inductive withdrawal (-I).

  • Causality: While the oxygen atom of the -OCF₃ group possesses lone pairs capable of +M resonance donation, this effect is severely dampened by the highly electronegative -CF₃ moiety and is entirely inactive at the meta position relative to the -COOH group[4][10]. The Hammett constant for the meta-OCF₃ group ( σm​ ) is +0.38[10][11]. This strong inductive pull further stabilizes the carboxylate anion, pushing the estimated pKa of the molecule down to roughly 1.78.

Synergistic Electron Deficiency

The combined -I and -M effects of the -NO₂ and -OCF₃ groups strip electron density from the aromatic core[3]. This dramatically lowers the energy levels of the Frontier Molecular Orbitals (HOMO and LUMO). Consequently, the benzene ring is highly deactivated toward Electrophilic Aromatic Substitution (EAS) but is primed for Nucleophilic Aromatic Substitution (SNAr), as the electron-withdrawing groups can effectively stabilize the resulting anionic Meisenheimer complex[10].

G Core 2-Nitro-3-(trifluoromethoxy) benzoic acid Core Nitro 2-Nitro Group (-NO2) Strong -I, -M Effects Core->Nitro OCF3 3-Trifluoromethoxy (-OCF3) Strong -I, High Lipophilicity Core->OCF3 COOH 1-Carboxylic Acid (-COOH) Ionizable Center Core->COOH Steric Ortho Steric Clash (COOH forced out of plane) Nitro->Steric Electronic High Electron Deficiency (Lowered HOMO/LUMO) Nitro->Electronic OCF3->Electronic pKa Drastically Lowered pKa (Est. ~1.78) OCF3->pKa -I effect Lipophilicity Enhanced Lipophilicity (High logP / logD) OCF3->Lipophilicity COOH->Steric Steric->pKa pKa->Lipophilicity Ionization state

Logical relationship of functional group contributions to the electronic and physicochemical profile.

Quantitative Electronic Parameters

The following table synthesizes the theoretical and empirical electronic parameters that define this compound's reactivity and physical state.

ParameterValueCausality / Significance
Molecular Weight 251.12 g/mol Standard mass for stoichiometric calculations[12].
Hammett σm​ (-OCF₃) +0.38Quantifies the strong inductive electron withdrawal from the meta position, increasing acidity[10][11].
Apparent pKa (Aqueous) ~1.78 (Estimated)Derived via the Hammett equation ( ΔpKa​=ρ∑σ ). Base ortho-nitrobenzoic acid pKa (2.17) minus the σm​ of -OCF₃ (0.38)[7][10].
Hansch Parameter ( π ) for -OCF₃ +1.04Indicates extreme lipophilicity, counteracting the high polarity of the ionized carboxylate at physiological pH[11].
Aromatic Reactivity Highly DeactivatedThe combined -I/-M effects lower the HOMO, making the ring inert to EAS but highly susceptible to SNAr[3][10].

Experimental Workflows for Electronic Characterization

To empirically validate the , rigorous, self-validating analytical protocols are required.

Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Because the -OCF₃ group imparts high lipophilicity[8], the compound has poor aqueous solubility. Standard aqueous titration will fail. A co-solvent system must be used, followed by mathematical extrapolation to pure water.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). Validation Check: The Nernstian slope must be >98%. If lower, the electrode is fouled and will yield inaccurate potentials.

  • Solvent Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (w/w) methanol. Maintain a constant ionic strength of 0.15 M using KCl.

  • Analyte Preparation: Dissolve 2.0 mM of 2-Nitro-3-(trifluoromethoxy)benzoic acid in each of the three co-solvent mixtures.

  • Titration: Under a continuous blanket of inert N₂ gas (to prevent CO₂ absorption, which forms carbonic acid and skews the low pKa reading), titrate the solutions with standardized 0.1 M KOH using an automated titrator.

  • Data Processing: Determine the apparent pKa (psKa) for each co-solvent ratio using the Gran plot method to precisely identify the equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to yield the true aqueous pKa.

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

To quantify the electron deficiency of the aromatic ring, CV is used to measure the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels.

Step-by-Step Methodology:

  • Cell Setup: Assemble a three-electrode cell: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) reference electrode.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add 1.0 mM of 2-Nitro-3-(trifluoromethoxy)benzoic acid to the electrolyte solution.

  • Internal Referencing (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc). Causality: The Fc/Fc⁺ redox couple provides a universal, solvent-independent reference point (assumed to be -4.8 eV vs. vacuum). This self-validates the reference electrode against drift.

  • Scanning: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 100 mV/s.

  • Calculation:

    • Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calculate HOMO: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • Calculate LUMO: ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • The resulting wide bandgap and deeply negative LUMO will quantitatively confirm the extreme electron deficiency induced by the -NO₂ and -OCF₃ groups.

Implications in Drug Development

In medicinal chemistry, the incorporation of the -OCF₃ group is a privileged strategy to enhance metabolic stability and cellular membrane permeability[8][13]. However, in the context of 2-Nitro-3-(trifluoromethoxy)benzoic acid, the extreme acidity (pKa ~1.78) means the molecule will be >99.9% ionized at physiological pH (7.4).

Normally, a permanently ionized carboxylate cannot cross the lipophilic core of a cell membrane. However, the presence of the -OCF₃ group ( π=1.04 ) acts as a lipophilic counterbalance[11]. The orthogonal geometry of the -OCF₃ group enriches molecular spatial complexity, allowing the molecule to adapt its lipophilicity to the local chemical environment[13]. This creates a unique logD profile where the compound maintains partial membrane permeability despite its heavy ionization, making it an intriguing scaffold for targeting specific anion-transport proteins or highly polar active sites.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same (US11760701B2)
  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The Architectural Blueprint of a Potential Therapeutic Agent: A Technical Guide to the Crystal Structure of 2-Nitro-3-(trifluoromethoxy)benzoic Acid and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. This technical guide delves into the crystallographic analysis of substituted nitrobenzoic acids, a class of compounds with significant potential in the development of novel therapeutics. While the definitive crystal structure of 2-Nitro-3-(trifluoromethoxy)benzoic acid remains to be experimentally determined, this guide provides a comprehensive framework for its study by leveraging detailed crystallographic data from the closely related analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. By examining the synthesis, crystallization, and structural features of this analog, we can infer the likely solid-state architecture of the title compound and outline the experimental pathway to its elucidation. This document serves as an in-depth resource, offering both foundational knowledge and practical insights for researchers engaged in the structural characterization of small molecule drug candidates.

Introduction: The Significance of Substituted Nitrobenzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of nitro and trifluoromethyl or trifluoromethoxy groups can profoundly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] For instance, the electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid, which can be crucial for forming salt forms with improved solubility and bioavailability. Furthermore, compounds bearing the trifluoromethyl group are of interest in the development of insecticides and antibiotics.[1]

Molecules such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been identified as key precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising new class of anti-tuberculosis agents.[3][4][5][6] Understanding the precise spatial arrangement of the functional groups in these precursors is vital for optimizing their reactivity and for the design of next-generation derivatives. This guide will use the crystal structure of this important precursor as a detailed case study to illuminate the methodologies and interpretative frameworks applicable to the title compound, 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of substituted nitrobenzoic acids can be achieved through various routes. A common approach involves the nitration of a corresponding substituted benzoic acid or a precursor that can be later converted to the carboxylic acid. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile via a nitration reaction, followed by hydrolysis of the nitrile group.[5][7] Alternative strategies might involve the oxidation of a corresponding toluene derivative.[8] The choice of synthetic route is often dictated by the availability of starting materials, reaction yields, and the desired purity of the final product.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination.[9][10] For small organic molecules, a variety of techniques can be employed, with the goal of achieving a state of supersaturation from which nucleation and slow crystal growth can occur.

Experimental Protocol: Single Crystal Growth of a Substituted Nitrobenzoic Acid (Illustrative Example)

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in solubility can promote the formation of well-ordered crystals.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.

The selection of the appropriate crystallization method is often empirical and may require screening a wide range of conditions.[10]

The Architectural Blueprint: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[11][12] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution crystal Single Crystal Selection & Mounting diffractometer Data Collection on Diffractometer crystal->diffractometer Mounting on Goniometer integration Data Integration & Scaling diffractometer->integration Raw Diffraction Data solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. These images are then processed to determine the intensities and positions of the diffracted X-rays. This information is used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible agreement is achieved.

Structural Insights from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Case Study

The crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid provides a wealth of information that can be used to predict the structural features of 2-Nitro-3-(trifluoromethoxy)benzoic acid.[3][7][13]

Crystallographic Data

The crystallographic data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is summarized in the table below.[13] This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.

ParameterValue
Chemical FormulaC₈H₃ClF₃NO₄
Molecular Weight269.56 g/mol
Crystal SystemTriclinic
Space GroupP-1
a4.7297 Å
b7.8993 Å
c13.044 Å
α91.57°
β96.51°
γ104.79°
Volume465.9 ų
Z2
Molecular Geometry

In the solid state, the molecule exhibits significant steric hindrance, leading to a non-planar conformation.[3][7] The carboxylic acid group and the nitro group are twisted out of the plane of the benzene ring.[3] This twisting is a direct consequence of the steric repulsion between the adjacent substituents. The nitro group is oriented almost perpendicular to the benzene ring plane.[3][7]

Supramolecular Assembly: The Role of Hydrogen Bonding

A defining feature of the crystal structure of many carboxylic acids is the formation of hydrogen-bonded dimers. In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic acid groups of two molecules interact via O—H···O hydrogen bonds to form a centrosymmetric dimer.[3][7] This robust hydrogen bonding motif is a primary driver of the crystal packing.

hydrogen_bond cluster_dimer Hydrogen-Bonded Dimer mol1 Molecule A (R-COOH) mol2 Molecule B (HOOC-R) mol1->mol2 O-H···O

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation Protocol for 2-Nitro-3-(trifluoromethoxy)benzoic acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) Introduction & Mechanistic Rationale The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized fluorinated building blocks is a cornerstone of modern medicinal chemistry. 2-Nitro-3-(trifluoromethoxy)benzoic acid is a highly sought-after intermediate for developing advanced active pharmaceutical ingredients (APIs). The most scalable and direct route to this compound is the electrophilic aromatic nitration of 3-(trifluoromethoxy)benzoic acid. However, achieving high regioselectivity requires a deep understanding of the competing electronic effects on the aromatic ring.

The Directing Effects of the Trifluoromethoxy (-OCF₃) Group

The regioselectivity of this nitration is governed by a conflict between two directing groups. The carboxylic acid (-COOH) is a strongly deactivating, meta-directing group (-I, -R). Conversely, the trifluoromethoxy (-OCF₃) group acts as a unique ortho/para-directing deactivator .

While the three highly electronegative fluorine atoms exert a powerful inductive withdrawal (-I effect) that deactivates the ring overall, the lone pairs on the oxygen atom participate in resonance donation (+R effect) . Because the +R effect of the -OCF₃ group stabilizes the intermediate sigma complex more effectively than the purely withdrawing -COOH group, the -OCF₃ group dictates the regiochemistry. Consequently, electrophilic attack by the nitronium ion (NO₂⁺) occurs primarily at the positions ortho and para to the -OCF₃ group (positions 2, 4, and 6), yielding a mixture of isomers . The 2-nitro isomer, while sterically hindered, is electronically favored and can be isolated via targeted chromatographic separation.

Mechanism OCF3 -OCF3 Group (+R, -I Effect) Ring Aromatic Ring (Substrate) OCF3->Ring Dominant +R Donation COOH -COOH Group (-R, -I Effect) COOH->Ring Strong -I/-R Withdrawal OrthoPara Ortho/Para Activation (Positions 2, 4, 6) Ring->OrthoPara Regioselectivity Meta Meta Direction (Position 5) Ring->Meta Minor Pathway Nitronium Nitronium Ion (NO2+) Attack Nitronium->OrthoPara Electrophilic Attack

Figure 1: Mechanistic directing effects governing the regioselectivity of the nitration reaction.

Process Optimization & Quantitative Data

Because the -OCF₃ group strongly deactivates the ring, standard nitrating conditions (concentrated HNO₃/H₂SO₄) result in sluggish kinetics. To overcome this, fuming nitric acid must be utilized to ensure a high concentration of the active nitronium ion. However, elevated temperatures in the presence of fuming nitric acid lead to oxidative cleavage of the aromatic ring. Table 1 outlines the causality behind the strict operational parameters required for this protocol.

Table 1: Influence of Reaction Conditions on Nitration of 3-(Trifluoromethoxy)benzoic acid

Temperature (°C)Fuming HNO₃ (Eq.)Reaction Time (h)Overall Conversion (%)2-Nitro Isomer Yield (%)Observation / In-Process Control (IPC)
0 - 5 1.1 2.0 > 95 32 - 35 Optimal. Clean reaction profile; minimal byproducts.
15 - 201.11.0> 9820 - 25Suboptimal. Oxidative degradation; red NO₂ fumes observed.
0 - 51.52.0> 9928 - 30Suboptimal. Formation of dinitro-byproducts detected via HPLC.

Experimental Workflow

The workflow relies on a two-stage approach: a carefully controlled electrophilic aromatic substitution followed by a high-resolution flash chromatography step. Recrystallization is insufficient for isolating the 2-nitro isomer due to the nearly identical hydrogen-bonding profiles and molecular weights of the 4-nitro and 6-nitro byproducts.

Workflow SM 3-(Trifluoromethoxy)benzoic acid (Starting Material) Nitration Electrophilic Nitration (Fuming HNO3 / H2SO4, 0-5 °C) SM->Nitration Mixture Crude Isomer Mixture (2-NO2, 4-NO2, 6-NO2) Nitration->Mixture Workup Aqueous Quench & Extraction (DCM / H2O) Mixture->Workup Purification Flash Column Chromatography (Hexane : EtOAc + 1% AcOH) Workup->Purification Product 2-Nitro-3-(trifluoromethoxy)benzoic acid (Pure Target Compound) Purification->Product

Figure 2: Experimental workflow for the synthesis and isolation of the 2-nitro isomer.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system . At each critical juncture, visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis.

Reagents & Equipment
  • Starting Material: 3-(Trifluoromethoxy)benzoic acid (1.0 eq, 10.0 g, 48.5 mmol)

  • Reagents: Fuming Nitric Acid (>90%, 1.1 eq, 2.25 mL), Concentrated Sulfuric Acid (98%, 40 mL)

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc), Glacial Acetic Acid (AcOH)

  • Equipment: 250 mL 3-neck round-bottom flask, dropping funnel, internal thermometer, ice-salt bath.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • Charge a flame-dried 250 mL 3-neck flask with 40 mL of concentrated H₂SO₄.

  • Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • Using a dropping funnel, add 2.25 mL of fuming HNO₃ dropwise over 15 minutes.

  • Self-Validation Checkpoint 1: The mixture must remain colorless to pale yellow. If the solution turns deep orange or evolves red NO₂ gas, the temperature has exceeded 10 °C, indicating acid decomposition. The mixture must be discarded.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 10.0 g of 3-(trifluoromethoxy)benzoic acid in a minimal amount of cold H₂SO₄ (approx. 10 mL) to form a suspension/solution.

  • Add this substrate solution dropwise to the nitrating mixture over 30 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Once the addition is complete, stir the reaction mixture at 0–5 °C for exactly 2.0 hours.

  • Self-Validation Checkpoint 2 (Reaction Monitoring): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, and extract with 1 mL EtOAc. Perform TLC (Eluent: 7:3 Hexane:EtOAc with 1% AcOH). The starting material (Rf ~0.4) must be completely absent, replaced by three distinct lower-Rf spots corresponding to the nitro isomers.

Step 3: Quenching and Work-up

  • Carefully pour the cold reaction mixture over 200 g of vigorously stirred crushed ice.

  • Causality: Rapid quenching in a large volume of ice prevents the exothermic heat of dilution from causing late-stage oxidative degradation of the newly formed nitro compounds.

  • Extract the resulting aqueous suspension with DCM (3 × 100 mL).

  • Wash the combined organic layers with cold distilled water (2 × 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid (crude isomer mixture).

Step 4: Isolation via Flash Chromatography

  • Pre-absorb the crude solid onto silica gel.

  • Load onto a silica gel column and elute using a gradient of Hexane/EtOAc (from 9:1 to 7:3) containing 1% Glacial Acetic Acid .

  • Causality: Carboxylic acids streak heavily on unmodified silica due to hydrogen bonding with silanol groups. The 1% AcOH suppresses the ionization of the benzoic acid, ensuring sharp, well-resolved bands.

  • The 2-nitro isomer typically elutes distinctly from the 4- and 6-nitro isomers due to the unique steric shielding of the carboxylic acid group by the adjacent ortho-nitro and meta-trifluoromethoxy groups.

  • Pool the fractions containing the 2-nitro isomer, concentrate, and dry under high vacuum.

Analytical Validation

To confirm the trustworthiness of the isolated product, perform the following analyses:

  • HPLC: Ensure an isomeric purity of >98% (UV detection at 254 nm).

  • ¹H NMR (DMSO-d6): The aromatic region must show exactly two coupled protons (an AB or AX system depending on the exact electronic environment) if the substitution pattern is 1,2,3-trisubstituted, confirming the 2-nitro-3-(trifluoromethoxy) architecture.

References

  • Leroux, F. et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent". Beilstein Journal of Organic Chemistry, 2008. URL:[Link]

Application

Laboratory-Scale Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Regioselective Directed Ortho Metalation (DoM) Protocol

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Synthetic Rationale The compound 2-Nitro-3-(trifluoromethoxy)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Rationale

The compound 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0)[1] is a highly specialized and valuable building block in medicinal chemistry. It serves as a critical precursor for synthesizing 2-amino-3-(trifluoromethoxy)benzoic acid (CAS 561304-41-4)[2], which is frequently utilized in the development of functionalized benzimidazoles and anilines for advanced therapeutics, including IRAK4 kinase inhibitors[3].

The Challenge: Failure of Direct Electrophilic Nitration

Traditional synthetic routes often rely on the direct electrophilic aromatic nitration of 3-(trifluoromethoxy)benzoic acid using fuming nitric acid and sulfuric acid. However, this approach is fundamentally flawed for isolating the 2-nitro isomer. The trifluoromethoxy (–OCF3) group is an ortho/para director, while the carboxylic acid (–COOH) is a meta director. This opposing electronic bias, combined with the severe steric hindrance at the C2 position (flanked by both functional groups), heavily favors nitration at the C4 and C6 positions. Consequently, direct nitration yields a complex mixture where the desired product is merely an "inseparable 2-nitro regioisomer" contaminant[3].

The Regioselective Solution: DoM and Ullmann-Type Coupling

To bypass these limitations and establish a self-validating, high-yielding system, this protocol employs a two-step sequence:

  • Directed Ortho Metalation (DoM): Using sec-butyllithium (sec-BuLi) and TMEDA, the starting material is selectively lithiated at the C2 position. The synergistic chelation and inductive effects of both the carboxylate and the –OCF3 group overwhelmingly direct deprotonation to C2, completely overriding steric bulk.

  • Ullmann-Type Nitration: The resulting 2-iodo intermediate undergoes a using sodium nitrite[4]. The CuI/DMEDA catalytic system ensures selective N-arylation over O-arylation, cleanly providing the target nitroarene[5].

Reaction Workflow

SynthesisWorkflow SM 3-(Trifluoromethoxy) benzoic acid Lithiation Directed Ortho Metalation (DoM) SM->Lithiation sec-BuLi, TMEDA THF, -78 °C Intermediate 2-Iodo-3-(trifluoromethoxy) benzoic acid Lithiation->Intermediate I2 quench Ullmann Cu-Catalyzed Ullmann Nitration Intermediate->Ullmann NaNO2, CuI, DMEDA DMF, 100 °C Product 2-Nitro-3-(trifluoromethoxy) benzoic acid Ullmann->Product Acidic Workup

Fig 1. Regioselective DoM and Ullmann-type nitration workflow for synthesizing the target compound.

Experimental Protocols

Safety Warning: sec-BuLi is highly pyrophoric. Handle exclusively under an inert argon atmosphere using Schlenk techniques. Sodium nitrite reactions can generate toxic NOx gases; perform all steps in a well-ventilated fume hood.

Protocol A: Synthesis of 2-Iodo-3-(trifluoromethoxy)benzoic acid

Causality & Design: n-BuLi is insufficiently basic and prone to nucleophilic attack on the carboxylate. sec-BuLi is bulkier and more basic, while TMEDA breaks the alkyllithium hexamers into highly reactive monomers, ensuring rapid and complete C2 deprotonation at cryogenic temperatures.

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon three times.

  • Reagent Loading: Charge the flask with 3-(trifluoromethoxy)benzoic acid (2.06 g, 10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Metalation: Add anhydrous TMEDA (3.3 mL, 22.0 mmol, 2.2 eq) via syringe. Next, add sec-BuLi (1.4 M in cyclohexane, 15.7 mL, 22.0 mmol, 2.2 eq) dropwise over 20 minutes.

    • Self-Validation Checkpoint: The first equivalent forms the lithium carboxylate; the second equivalent drives the DoM. The solution will typically turn deep yellow/orange, indicating the formation of the aryllithium species.

  • Equilibration: Stir the mixture at –78 °C for 1.5 hours to ensure complete regioselective lithiation.

  • Electrophilic Quench: Dissolve Iodine (3.81 g, 15.0 mmol, 1.5 eq) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture. Stir for 1 hour at –78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with 10% aqueous Na₂S₂O₃ (20 mL).

    • Causality: Sodium thiosulfate reduces unreacted, oxidizing I₂ to water-soluble iodide (I⁻), immediately decolorizing the organic layer and preventing oxidative degradation during isolation.

  • Isolation: Transfer to a separatory funnel. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from toluene/heptane to afford the pure 2-iodo intermediate.

Protocol B: Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Causality & Design: Palladium catalysts often fail for nitration due to the strong oxidizing nature of nitrite salts. Copper(I) smoothly undergoes a Cu(I)/Cu(III) catalytic cycle. DMEDA acts as a bidentate ligand, increasing electron density on the copper center to accelerate the rate-limiting oxidative addition into the sterically hindered C–I bond[4][5].

  • Setup: In a thick-walled glass Schlenk tube, combine 2-Iodo-3-(trifluoromethoxy)benzoic acid (1.66 g, 5.0 mmol, 1.0 eq), NaNO₂ (0.69 g, 10.0 mmol, 2.0 eq), and CuI (95 mg, 0.5 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent & Ligand Addition: Add anhydrous DMF (15 mL) and N,N'-dimethylethylenediamine (DMEDA) (108 µL, 1.0 mmol, 20 mol%) via syringe.

    • Causality: DMF is a polar aprotic solvent necessary to solubilize both the organic substrate and the inorganic NaNO₂ salt, which is critical for the Ullmann-type coupling.

  • Coupling: Seal the tube and heat to 100 °C in a pre-heated oil bath for 18 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a short pad of Celite to remove insoluble copper salts.

  • Washing Protocol: Transfer the filtrate to a separatory funnel. Add 1M HCl (20 mL) to ensure the product is in its protonated acid form. Separate the layers. Wash the organic layer thoroughly with deionized water (3 × 20 mL).

    • Self-Validation Checkpoint: DMF is highly miscible with both water and EtOAc. Three successive water washes are mandatory to partition the DMF fully into the aqueous phase, preventing it from contaminating the final product.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (DCM/MeOH/AcOH gradient) to yield the target 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Quantitative Data & Analytical Markers

StepReaction TypeKey ReagentsTemp / TimeExpected YieldKey Analytical Marker (¹H NMR)
1 Directed Ortho Metalationsec-BuLi, TMEDA, I₂–78 °C / 2.5 h70 – 80%Disappearance of C2 proton: The singlet/narrow multiplet between the –COOH and –OCF3 groups is absent.
2 Ullmann-Type NitrationCuI, DMEDA, NaNO₂100 °C / 18 h65 – 75%Downfield shift: C4 and C6 aromatic protons shift significantly downfield due to the strong electron-withdrawing nature of the newly installed –NO₂ group.

References

  • [3] HETEROARYL COMPOUNDS AS IRAK INHIBITORS AND USES THEREOF - EP 3350177 B1. European Patent Office / Google Patents. Available at:

  • [4] Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at:[Link]

  • [5] Saito, S.; Koizumi, Y. Copper-Catalyzed Coupling of Aryl Halides and Nitrite Salts: A Mild Ullmann-Type Synthesis of Aromatic Nitro Compounds. Tetrahedron Letters (2005). ResearchGate. Available at:[Link]

Sources

Method

purification of 2-Nitro-3-(trifluoromethoxy)benzoic acid by recrystallization

Application Note: High-Yield Purification of 2-Nitro-3-(trifluoromethoxy)benzoic Acid via Solvent-Antisolvent Recrystallization Executive Summary The synthesis and isolation of highly functionalized fluorinated aromatics...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification of 2-Nitro-3-(trifluoromethoxy)benzoic Acid via Solvent-Antisolvent Recrystallization

Executive Summary

The synthesis and isolation of highly functionalized fluorinated aromatics present unique challenges in modern organic chemistry and drug development. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) is a highly valued molecular building block and pharmaceutical intermediate[1],[2]. However, its upstream synthesis—typically via the electrophilic nitration of 3-(trifluoromethoxy)benzoic acid—inevitably generates a mixture of regioisomers (predominantly the 2-nitro, 4-nitro, and 6-nitro derivatives).

This application note details a field-proven, self-validating solvent-antisolvent recrystallization protocol designed to isolate the sterically hindered 2-nitro isomer in high purity (>99%). By leveraging the distinct thermodynamic solubilities imparted by the lipophilic trifluoromethoxy (-OCF 3​ ) group, this method avoids the "oiling out" phenomenon common to fluorinated compounds in aqueous systems[3],[4].

Mechanistic Background: The Challenge of Isomeric Separation

The -OCF 3​ group is strongly electron-withdrawing and highly lipophilic (Hansch π constant = +1.04). When combined with the hydrogen-bonding capacity of the carboxylic acid and the strong dipole of the nitro group, the resulting molecule exhibits complex solubility behaviors.

During nitration, the 2-nitro isomer often possesses a higher crystal lattice energy due to optimal intramolecular packing, rendering it slightly less soluble in non-polar aromatic solvents than its 4-nitro and 6-nitro counterparts. Standard recrystallization in ethanol/water frequently fails because the high lipophilicity of the -OCF 3​ group causes the crude mixture to undergo liquid-liquid phase separation (oiling out) rather than forming a highly ordered crystal lattice[5]. Therefore, a binary solvent system utilizing Toluene (solvent) and Heptane (antisolvent) is required to exploit the differential lattice energies of the isomers.

IsomerLogic Nitration Nitration of 3-(OCF3)benzoic acid Mixture Crude Isomeric Mixture (2-NO2, 4-NO2, 6-NO2) Nitration->Mixture Solubility Differential Solubility in Toluene/Heptane Mixture->Solubility Isomer2 2-NO2 Isomer (High Lattice Energy, Lower Solubility) Solubility->Isomer2 Isomer46 4-NO2 & 6-NO2 Isomers (Lower Lattice Energy, Higher Solubility) Solubility->Isomer46 Crystallization Selective Crystallization Isomer2->Crystallization MotherLiquor Retained in Mother Liquor Isomer46->MotherLiquor

Fig 1. Mechanistic rationale for selective isolation of the 2-nitro isomer from nitration byproducts.

Physicochemical Profiling & Solvent Rationale

Understanding the target molecule's physical parameters is critical for establishing a self-validating purification loop.

Table 1: Physicochemical Properties of the Target Compound [1]

Parameter Specification
Chemical Name 2-Nitro-3-(trifluoromethoxy)benzoic acid
CAS Number 1258547-42-0

| Molecular Formula | C 8​ H 4​ F 3​ NO 5​ | | Molecular Weight | 251.12 g/mol | | Appearance | Light yellow to off-white crystalline powder |

Table 2: Solvent System Screening Matrix | Solvent System | Solvation Mechanism | Outcome / Observation | | :--- | :--- | :--- | | Ethanol / Water | H-bonding disruption | Poor: High lipophilicity causes "oiling out" at the cloud point. | | Glacial Acetic Acid | Dimer disruption | Moderate: Good crystals, but requires extensive vacuum drying. | | Toluene / Heptane | π−π stacking / Aliphatic exclusion | Optimal: Sharp cloud point, excellent isomeric rejection. |

Experimental Protocol: Toluene/Heptane Workflow

This protocol is designed as a self-validating system . Each step contains an observable checkpoint to ensure the thermodynamic parameters remain within the metastable zone, preventing the co-crystallization of impurities.

Step 1: Initial Dissolution

  • Action: Weigh 10.0 g of crude 2-Nitro-3-(trifluoromethoxy)benzoic acid into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 45 mL of anhydrous Toluene. Heat the suspension to 85 °C using an oil bath.

  • Causality: Toluene at 85 °C efficiently breaks the intermolecular hydrogen-bonded dimers of the carboxylic acid.

  • Self-Validation Checkpoint: The solution must become completely transparent. If residual turbidity persists after 15 minutes at 85 °C, it indicates the presence of inorganic salts or highly insoluble polymeric byproducts.

Step 2: Hot Filtration (If Necessary)

  • Action: If the checkpoint in Step 1 fails (turbidity remains), rapidly filter the hot solution through a pre-warmed Buchner funnel (using a coarse glass frit) into a clean, pre-warmed receiving flask.

Step 3: Antisolvent Titration

  • Action: Maintain the clear filtrate at 75–80 °C. Begin adding Heptane dropwise via an addition funnel at a rate of 1 mL/min. Continue addition until a faint, persistent opalescence (the cloud point) is observed (typically requires 15–25 mL of Heptane). Once observed, add exactly 1 mL of Toluene to clear the solution.

  • Causality: Dropwise addition prevents localized supersaturation. Clearing the solution with a marginal volume of Toluene ensures the system is resting precisely at the upper boundary of the metastable zone.

  • Self-Validation Checkpoint: If the solution oils out (forms a separate liquid layer) instead of becoming opalescent, the antisolvent was added too rapidly. Reheat to 90 °C and add 5 mL of Toluene to rescue the single phase.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the oil bath. Allow it to cool to room temperature (20–25 °C) ambiently while maintaining gentle stirring (approx. 150 rpm). The cooling rate should naturally approximate 0.5 °C/min.

  • Causality: A slow, controlled cooling rate allows the 2-nitro isomer to build a highly ordered, exclusionary crystal lattice. Rapid cooling traps the 4-nitro and 6-nitro isomers within the crystal defects.

Step 5: Cold Incubation and Isolation

  • Action: Once the suspension reaches room temperature, transfer the flask to an ice-water bath (0–5 °C) for 2 hours. Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane.

  • Causality: The cold Heptane wash displaces the mother liquor (which contains the highly soluble isomeric impurities) without dissolving the purified crystal lattice.

Step 6: Drying

  • Action: Transfer the crystals to a vacuum oven and dry at 45 °C for 24 hours at <10 mbar.

RecrystallizationWorkflow Start Crude 2-Nitro-3-(OCF3)benzoic acid (Isomeric Mixture) Dissolution Dissolution in Toluene (Heating to 85°C) Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Particulates) Dissolution->HotFiltration Antisolvent Addition of Heptane (Dropwise, 70°C) HotFiltration->Antisolvent Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Filtration Vacuum Filtration & Cold Heptane Wash Cooling->Filtration Drying Vacuum Drying (45°C, 24h) Filtration->Drying Pure Pure Target Compound (>99% HPLC Purity) Drying->Pure

Fig 2. Step-by-step solvent-antisolvent recrystallization workflow for isolating the pure compound.

Analytical Validation & Troubleshooting

To confirm the success of the purification, the isolated material must be subjected to analytical validation:

  • HPLC Analysis: Use a reversed-phase C18 column (Water/Acetonitrile with 0.1% TFA). The 2-nitro isomer should integrate to >99% AUC. The 4-nitro and 6-nitro isomers will typically elute at different retention times due to varying polarities.

  • 19 F NMR: The -OCF 3​ group provides a sharp singlet. The absence of secondary, smaller singlets in the 19 F spectrum is a highly sensitive indicator that isomeric impurities have been successfully removed.

Troubleshooting Guide:

  • Issue: Co-crystallization of Isomers. Cause: The initial Toluene volume was too low, causing the system to cross the supersaturation limit of the impurities. Solution: Perform a second recrystallization using a 20% higher Toluene-to-Heptane ratio.

  • Issue: Low Yield (<60%). Cause: Premature filtration or excessive Toluene. Solution: Concentrate the retained mother liquor under reduced pressure by 50% and perform a second-crop crystallization at 0 °C.

References

  • National Institutes of Health (PMC). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines." PMC Archive. Available at:[Link]

Sources

Application

Analytical HPLC Method for 2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Comprehensive Protocol

Molecular Profiling & Chromatographic Rationale Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical behavior.1 (CAS: 1258547-42-0, MW: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Chromatographic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical behavior.1 (CAS: 1258547-42-0, MW: 251.12 g/mol ) presents a unique chromatographic challenge due to the competing electronic effects of its functional groups[1].

The ortho-nitro group and the meta-trifluoromethoxy (-OCF₃) group are both strongly electron-withdrawing. This significantly enhances the acidity of the carboxylic acid moiety via inductive effects, lowering its pKa compared to standard benzoic acids. If analyzed under neutral pH conditions, the molecule will rapidly ionize, leading to secondary interactions with residual silanols on the stationary phase. This manifests as 2[2].

To counteract this, the mobile phase must be heavily acidified. While formic acid is commonly used for 3[3], the extreme acidity of this specific compound necessitates a stronger ion-pairing acidifier. Using 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains fully protonated, maximizing hydrophobic retention on a Reversed-Phase (RP) C18 column[4]. Furthermore, the highly lipophilic nature of the -OCF₃ group requires a gradient elution with Acetonitrile to ensure sharp peak shapes and efficient elution[5].

Analytical workflow for the HPLC validation of 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Experimental Protocol

Reagents and Materials Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Deionized Water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas. Causality: Acetonitrile is preferred over methanol as it provides superior solvation for fluorinated aromatics, reducing backpressure and improving mass transfer kinetics[5].

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC Water and Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch effects, which can cause peak splitting or fronting at the column head[3].

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Nitro-3-(trifluoromethoxy)benzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Execution
  • Column: Core-shell C18 (e.g.,6)[6]. Core-shell technology provides high efficiency and narrow peak widths essential for resolving closely eluting isomeric impurities.

  • Detection: UV at 254 nm. Causality: The conjugated aromatic ring coupled with the ortho-nitro chromophore exhibits strong π-π* transitions, making 254 nm the optimal wavelength for maximizing the signal-to-noise (S/N) ratio without entering the low-UV range where TFA absorbance causes baseline drift[4][6].

Built-In Validation: The Self-Validating Run Architecture

A trustworthy analytical protocol must independently verify its own accuracy before sample data is accepted. This method employs a self-validating sequence:

  • System Blank (Diluent): Injected first to confirm the absence of ghost peaks or carryover at the retention time of the analyte.

  • System Suitability Test (SST): Six consecutive injections of the 100 µg/mL working standard. The system is only deemed "suitable" if the criteria in Table 3 are met, proving column efficiency and injection precision[3].

  • Bracketing Standards: A check standard is injected every 10 samples to monitor detector drift and ensure continuous calibration integrity.

Data Presentation

Table 1: Physicochemical & Chromatographic Target Properties

PropertyValueAnalytical Implication
Molecular Formula C₈H₄F₃NO₅Requires high-resolution mass spec for exact mass confirmation.
Molecular Weight 251.12 g/mol Elutes well within standard RP-HPLC boundaries[1].
Solubility Soluble in MeCN, MeOHNecessitates organic modifiers in the diluent to prevent precipitation.
Detection Wavelength 254 nmOptimal for nitroaromatic chromophores[4].

Table 2: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)
0.01.08020
2.01.08020
8.01.02080
10.01.02080
10.11.08020
15.01.08020 (Re-equilibration)

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionPurpose
Retention Time (RT) RSD ≤ 1.0% (n=6)Ensures pump stability and proper column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and integration consistency.
USP Tailing Factor (Tf) ≤ 1.5Confirms adequate suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column health and packing efficiency.

References

  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Benchchem. 2

  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Benchchem. 4

  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Benchchem. 3

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis. 5

  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library (Thermo Fisher). 6

  • 1258547-42-0 | 2-Nitro-3-trifluoromethoxy-benzoic acid. ChemScene. 1

Sources

Method

Application Note: GC-MS Analysis of 2-Nitro-3-(trifluoromethoxy)benzoic acid and its Intermediates

Abstract This application note provides a comprehensive guide for the analysis of 2-Nitro-3-(trifluoromethoxy)benzoic acid and its potential synthetic intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). Due...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the analysis of 2-Nitro-3-(trifluoromethoxy)benzoic acid and its potential synthetic intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the target analyte and its acidic precursors, derivatization is a critical step for successful GC-MS analysis. This document outlines detailed protocols for sample preparation, including esterification-based derivatization, optimized GC-MS instrument parameters, and expected fragmentation patterns. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for reaction monitoring, impurity profiling, and quality control in the synthesis of this and structurally related compounds.

Introduction

2-Nitro-3-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the nitro, trifluoromethoxy, and carboxylic acid functional groups imparts unique chemical properties that are leveraged in the development of novel active ingredients.[1] Accurate and precise analytical methods are paramount for monitoring the synthesis of this compound, identifying potential intermediates, and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, the direct analysis of polar, non-volatile compounds like carboxylic acids by GC-MS is challenging.[2] Derivatization is therefore necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This application note focuses on an esterification approach to derivatize the carboxylic acid group, rendering the molecule amenable to GC-MS analysis.

Synthesis and Potential Intermediates

A plausible synthetic route to 2-Nitro-3-(trifluoromethoxy)benzoic acid may involve the nitration of a trifluoromethoxy-substituted benzoic acid or the oxidation of a corresponding nitrotoluene derivative. Understanding the synthetic pathway is crucial for identifying potential intermediates that may be present in reaction mixtures.

Potential Intermediates Include:

  • 3-(Trifluoromethoxy)benzoic acid: The precursor to the nitrated target molecule.

  • 2-Nitro-3-(trifluoromethoxy)toluene: An intermediate if the synthesis proceeds via oxidation of a methyl group.

  • Isomeric nitro-trifluoromethoxy-benzoic acids: Positional isomers that could arise from non-selective nitration.

The analytical method described herein is designed to separate and identify the target analyte from these and other potential process-related impurities.

Experimental Protocols

Derivatization: Esterification

To enhance volatility for GC-MS analysis, the carboxylic acid functionality of 2-Nitro-3-(trifluoromethoxy)benzoic acid and its acidic intermediates is converted to its methyl ester.

Protocol: Methyl Esterification using BF₃-Methanol

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample (or an aliquot of a reaction mixture dried under a stream of nitrogen) into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[2]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the derivatized analyte, to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[2]

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[3]
Injector Split/splitless inlet at 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range 40-450 m/z

Data Analysis and Expected Results

Chromatographic Separation

The described GC method is designed to provide baseline separation of the derivatized target analyte from its potential intermediates. The elution order will generally follow the boiling points of the derivatized compounds.

Mass Spectral Fragmentation

Electron Ionization (EI) will induce fragmentation of the derivatized molecules, providing a characteristic fingerprint for identification.[4]

Expected Fragmentation of Methyl 2-Nitro-3-(trifluoromethoxy)benzoate:

  • Molecular Ion (M+•): The molecular ion peak should be observable.

  • Loss of •OCH₃: A prominent fragment corresponding to the loss of the methoxy radical from the ester group.

  • Loss of NO₂: Fragmentation involving the loss of the nitro group is a common pathway for nitroaromatic compounds.[5]

  • Loss of •CF₃: The trifluoromethyl group can also be lost as a radical.[6]

  • Decarbonylation: Loss of CO from fragment ions is also possible.[7]

Method Validation and Quality Control

To ensure the reliability of the analytical results, the following validation parameters should be assessed:

  • Linearity: A calibration curve should be generated using a series of standards of the derivatized analyte to establish the linear range of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.[8]

  • Precision and Accuracy: Replicate analyses of known standards should be performed to assess the repeatability and accuracy of the method.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of its potential intermediates and impurities should be demonstrated.

Troubleshooting

Problem Potential Cause Solution
Poor peak shape or tailing Incomplete derivatization; active sites in the GC system.Ensure complete dryness of the sample before derivatization; check for leaks and replace the liner and septum.
Low sensitivity Inefficient derivatization; sample degradation.Optimize derivatization reaction time and temperature; use a fresh derivatizing reagent.
No peaks detected Derivatization failure; instrument malfunction.Verify derivatization procedure; check GC-MS system performance with a known standard.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial esterification derivatization step, provides a robust and reliable approach for the analysis of 2-Nitro-3-(trifluoromethoxy)benzoic acid and its synthetic intermediates. This methodology is well-suited for process monitoring, quality control, and research applications in the pharmaceutical and agrochemical industries. Proper method validation is essential to ensure the accuracy and precision of the obtained results.

References

  • Noack, J., et al. (2007). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
  • Penning, H., et al. (2007). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Analytical Chemistry, 79(5), 2057-2064.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Encyclopedia of Chromatography. (n.d.).
  • Vogt, C., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1667.
  • Lu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7545-7552.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1647-1656.
  • Golen, J. A., et al. (2014). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Autechem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis.
  • WIPO Patentscope. (2021).
  • Rudolph, M., et al. (2014). Synthetic pathway from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1) to BTZ 3 and side product 4...
  • Hettick, J. M., et al. (2016).
  • Cole, K. P., et al. (2018). High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry.
  • Google Patents. (2008).
  • European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds - EP 0129528 B1.
  • Research and Reviews: Journal of Chemistry. (2024).
  • Lee, C. C., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 754-762.
  • Cantu Ros, H., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1996-2001.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Analytical Chemistry: An Indian Journal. (2010). A sensitive and simple GC method for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline).
  • Sparkman, O. D., et al. (2026).
  • BenchChem. (2025).
  • Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(7), 1275-1286.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • LECO Corporation. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System.

Sources

Application

1H and 19F NMR characterization of 2-Nitro-3-(trifluoromethoxy)benzoic acid

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Characterization of 2-Nitro-3-(trifluoromethoxy)benzoic acid. Introduction: The Structural Elucidation of a Key Aromatic Intermediate 2-Nitro-3-(t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Characterization of 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Introduction: The Structural Elucidation of a Key Aromatic Intermediate

2-Nitro-3-(trifluoromethoxy)benzoic acid is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and a trifluoromethoxy group—on the benzene ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive, detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹⁹F (fluorine), we can map the molecular framework, determine the electronic environment of each atom, and confirm the connectivity through spin-spin coupling. Fluorine-19 NMR is particularly powerful due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment[1].

This application note provides a comprehensive guide to the ¹H and ¹⁹F NMR characterization of 2-Nitro-3-(trifluoromethoxy)benzoic acid. It offers a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This document is designed for researchers, chemists, and quality control analysts who require a robust method for the structural verification of this and structurally related compounds.

Theoretical Basis for Spectral Interpretation

Understanding the expected NMR signals is foundational to accurate spectral interpretation. The chemical shifts and coupling patterns for 2-Nitro-3-(trifluoromethoxy)benzoic acid are governed by the strong electronic effects of its substituents.

  • ¹H NMR Spectrum : The aromatic region will feature signals from three distinct protons. The nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) groups are all electron-withdrawing, which deshields the aromatic protons, shifting their resonances to a lower field (higher ppm values) compared to benzene (7.34 ppm). The relative positions of these protons will be influenced by the additive effects of these groups. We anticipate a complex splitting pattern, likely an AMX or ABC spin system, arising from ortho (~7-10 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings. The carboxylic acid proton itself will appear as a broad singlet at a very low field (>10 ppm), with its exact position being dependent on solvent, concentration, and temperature.

  • ¹⁹F NMR Spectrum : The trifluoromethoxy (-OCF₃) group contains three magnetically equivalent fluorine atoms. Since there are no other fluorine atoms within the molecule, the ¹⁹F spectrum is expected to show a single, sharp resonance (a singlet). Long-range couplings to the aromatic protons (e.g., ⁴JHF or ⁵JHF) are possible but are often small and may not be resolved without specialized experiments. The chemical shift of the -OCF₃ group is highly characteristic and sensitive to its electronic surroundings[2][3]. Aromatic trifluoromethoxy groups typically resonate in the range of -55 to -65 ppm relative to CFCl₃[2][4].

Experimental Workflow

The process from sample receipt to final structural confirmation follows a logical and systematic workflow. This ensures data quality, reproducibility, and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~10 mg of 2-Nitro-3-(trifluoromethoxy)benzoic acid B Dissolve in 0.7 mL of DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 19F Spectrum (with 1H Decoupling) E->G H Process Spectra (FT, Phase, Baseline) F->H G->H I Reference Spectra (1H: TMS or solvent, 19F: external std) H->I J Integrate Peaks & Analyze Multiplicity I->J K Assign Signals to Structure J->K L Structural Confirmation K->L

Caption: Key proton-proton (J) coupling interactions.

Predicted Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound.

Nucleus Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
¹H-COOH> 13Broad Singlet (br s)N/AAcidic proton, deshielded, subject to exchange.
¹HH-6~8.2 - 8.4Doublet of doublets (dd)³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5Ortho to the strongly deshielding -NO₂ group.
¹HH-4~8.0 - 8.2Doublet of doublets (dd)³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5Para to the -NO₂ group and ortho to the -COOH group.
¹HH-5~7.8 - 8.0Triplet (t) or dd³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0Flanked by two other protons, least deshielded of the aromatic protons.
¹⁹F-OCF₃-58 to -62Singlet (s)N/ACharacteristic shift for an aryl trifluoromethoxy group. [2][4]

Note: The exact chemical shifts and coupling constants are dependent on the specific solvent and spectrometer field strength. The assignments for H-4 and H-6 may be interchangeable and would require 2D NMR experiments (e.g., COSY, NOESY) for definitive confirmation. The pattern for H-5 is predicted as a triplet assuming J(H5-H4) is approximately equal to J(H5-H6).

Conclusion

This application note details a robust and reliable methodology for the complete ¹H and ¹⁹F NMR characterization of 2-Nitro-3-(trifluoromethoxy)benzoic acid. The provided protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible spectra. The predictive analysis, based on established chemical principles, serves as a guide for the accurate interpretation and assignment of the observed NMR signals. By following this guide, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Ye, L., et al. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Chemistry Department NMR Facility. [Link]

  • Ye, L., et al. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Protein Science. [Link]

  • Welsh, K. M., & D. D. D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

  • Wang, L., et al. (2016). Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with Me₄N⁺CF₃(TMS)₂". Royal Society of Chemistry. [Link]

  • Supporting Information for publications. Royal Society of Chemistry. [Link]

  • Scribd. (n.d.). 19F NMR Reference Standards Guide. Scribd. [Link]

  • Weizmann Institute of Science. (n.d.). 19Flourine NMR. Chemical Research Support. [Link]

  • Liu, J., et al. (2015). Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]

  • Yu, J., & Cui, W. (2013). New Frontiers and Developing Applications in 19F NMR. Current organic chemistry. [Link]

  • Doddrell, D., et al. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Method

The Strategic Utility of 2-Nitro-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Building Block of Untapped Potential In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. 2-Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. 2-Nitro-3-(trifluoromethoxy)benzoic acid is a compound that, by virtue of its distinct trifecta of functional groups, presents a compelling scaffold for medicinal chemists. While not as ubiquitously cited as some other reagents, its constituent parts—the ortho-nitrobenzoic acid core and the trifluoromethoxy substituent—are each well-established pharmacophores and synthetic handles. This guide serves to illuminate the rationale behind its use and provide detailed protocols for its application, empowering researchers to leverage its unique properties in their drug design campaigns.

The inherent value of this molecule lies in the synergistic interplay of its functional groups:

  • The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool for enhancing key drug-like properties. It is one of the most lipophilic substituents available, a characteristic that can significantly improve a compound's membrane permeability and, consequently, its oral bioavailability.[1][2] Furthermore, the high bond strength of the C-F bonds renders the -OCF₃ group exceptionally stable to metabolic degradation, often leading to an increased in vivo half-life of the parent drug.[1]

  • The Nitro (-NO₂) Group: Positioned ortho to the carboxylic acid, the nitro group is a versatile synthetic handle. Its primary and most valuable transformation in medicinal chemistry is its reduction to a primary amine (-NH₂), which opens up a vast array of subsequent chemical modifications. This reduction converts the molecule into a 2-amino-3-(trifluoromethoxy)benzoic acid (a substituted anthranilic acid), a privileged scaffold in its own right, known for its presence in a variety of biologically active compounds.[3][4]

  • The Benzoic Acid (-COOH) Moiety: The carboxylic acid group provides a key site for molecular interactions, capable of forming strong hydrogen bonds and salt bridges with biological targets. It is also a critical handle for the synthesis of amides and esters, allowing for the facile introduction of diverse side chains to probe structure-activity relationships (SAR).

This document will provide a detailed exploration of the synthesis of this key building block and its subsequent application in core medicinal chemistry workflows.

PART 1: Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

A robust and scalable synthesis of the title compound is crucial for its application. While multiple synthetic routes are conceivable, a common strategy involves the nitration of a suitable precursor. The following protocol is based on established methods for the nitration of substituted benzoic acids.[5]

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Nitro-3-(trifluoromethoxy)benzoic acid from 3-(trifluoromethoxy)benzoic acid.

Materials:

  • 3-(trifluoromethoxy)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, a dropping funnel, and a condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 3-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (5.0 eq) to the flask while stirring. The mixture may warm up slightly. Stir until all the starting material has dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0-5 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 3-(trifluoromethoxy)benzoic acid, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

PART 2: Core Applications in Medicinal Chemistry

The primary utility of 2-Nitro-3-(trifluoromethoxy)benzoic acid in a medicinal chemistry setting is as a precursor to 2-amino-3-(trifluoromethoxy)benzoic acid and its subsequent derivatives.

Application 1: Synthesis of Substituted Anthranilic Acids

The reduction of the nitro group is a fundamental and high-yielding transformation that provides access to the corresponding anthranilic acid derivative.

Caption: Workflow for the reduction of the nitro group.

Objective: To synthesize 2-amino-3-(trifluoromethoxy)benzoic acid.

Materials:

  • 2-Nitro-3-(trifluoromethoxy)benzoic acid

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and methanol or ethanol to make a 0.1 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting 2-amino-3-(trifluoromethoxy)benzoic acid is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the complete reduction of the nitro group and the integrity of the other functional groups.

Application 2: Amide Coupling for SAR Studies

The resulting anthranilic acid derivative is an excellent substrate for amide coupling reactions, a cornerstone of medicinal chemistry for exploring structure-activity relationships.

Caption: Workflow for parallel amide synthesis.

Objective: To synthesize a diverse library of amides from 2-amino-3-(trifluoromethoxy)benzoic acid.

Materials:

  • 2-Amino-3-(trifluoromethoxy)benzoic acid

  • A diverse library of primary and secondary amines (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (Parallel Synthesis Example):

  • Stock Solution: Prepare a stock solution of 2-amino-3-(trifluoromethoxy)benzoic acid in DMF (e.g., 0.2 M).

  • Reaction Array: In an array of reaction vials, add the amine (1.2 eq) to each vial.

  • Reagent Addition: To each vial, add the stock solution of the carboxylic acid (1.0 eq), followed by HATU (1.3 eq) and DIPEA (3.0 eq).

  • Reaction: Cap the vials and shake or stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the progress of a representative reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate and concentrate in a centrifugal evaporator.

  • Purification: Purify the crude amides by preparative HPLC or flash column chromatography.

Self-Validation: The identity and purity of each library member should be confirmed by LC-MS analysis.

Quantitative Data Summary

While specific data for 2-Nitro-3-(trifluoromethoxy)benzoic acid is not extensively published, the following table provides representative data for analogous transformations to guide expectations.

TransformationStarting MaterialProductTypical Yield (%)Reference
Nitration3-(substituted-phenoxy)benzoic acid2-nitro-5-(substituted-phenoxy)benzoic acidHigh[5]
Nitro Reduction2-Nitrobenzoic acid derivative2-Aminobenzoic acid derivative>90General textbook knowledge
Amide CouplingSubstituted anthranilic acidN-Aryl anthranilamide60-95[6]

Conclusion

2-Nitro-3-(trifluoromethoxy)benzoic acid represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its true potential is unlocked upon reduction of the nitro group to reveal a trifluoromethoxy-substituted anthranilic acid. This intermediate is primed for diversification through robust amide coupling chemistries, allowing for the rapid exploration of chemical space in the pursuit of novel therapeutic agents. The protocols detailed herein provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs, leveraging the well-documented benefits of the trifluoromethoxy group to design next-generation therapeutics with enhanced pharmacological profiles.

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer. (1988).
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
  • Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis of 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
  • Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (Synonyms: 2-Chloro-3-nitro-5-(trifluoromethyl)). (n.d.). MedchemExpress.com.
  • Synthetic pathway from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1) to BTZ 3 and side product 4, illustrating the two different points of nucleophilic attack of piperidine at the intermediate 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate (2), resulting in 3 and 4 (Rudolph, 2014). (n.d.).
  • Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. (2004). PubMed.
  • 2-AMINO-3-(TRIFLUOROMETHYL)BENZOIC ACID. (n.d.). Chemical Book.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry.
  • Production process of 2-fluoro-3-nitrobenzoic acid. (n.d.).
  • Medicinal chemistry of anthranilic acid deriv
  • A Process For Preparation Of Substituted Benzoic Acids. (n.d.). Quick Company.
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (n.d.). Benchchem.
  • 2-Amino-3-(trifluoromethyl)benzoic acid | CAS 313-12-2. (n.d.). Santa Cruz Biotechnology.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020).
  • NITROBENZOIC ACID. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • The Crucial Role of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

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Application

Application Notes &amp; Protocols: 2-Nitro-3-(trifluoromethoxy)benzoic acid as a Key Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Nitro-3-(trifluoromethoxy)benzoic acid as a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Nitro-3-(trifluoromethoxy)benzoic acid as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Specifically, it details the synthesis of next-generation Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with significant potential in treating muscle wasting, osteoporosis, and other conditions.[1][2][3] This guide offers in-depth protocols, mechanistic insights, and analytical methodologies to ensure the efficient and controlled synthesis of these complex molecules.

Introduction: The Strategic Importance of 2-Nitro-3-(trifluoromethoxy)benzoic acid in API Synthesis

The development of novel APIs often hinges on the availability of versatile and reactive starting materials and intermediates.[4][] 2-Nitro-3-(trifluoromethoxy)benzoic acid is a prime example of such a key building block. Its unique trifluoromethoxy and nitro functionalities, combined with the carboxylic acid group, provide a strategic platform for constructing complex molecular architectures.[6] The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the reactivity of the aromatic ring, enabling selective transformations that are crucial in multi-step API synthesis.[6]

This application note will focus on the utility of 2-Nitro-3-(trifluoromethoxy)benzoic acid in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of androgens that exhibit tissue-selective anabolic effects on muscle and bone, with reduced androgenic effects on other tissues.[1][3] This targeted activity makes them promising candidates for various therapeutic applications.[1][7]

Physicochemical Properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis. The table below summarizes the key properties of 2-Nitro-3-(trifluoromethoxy)benzoic acid.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₅[8]
Molecular Weight 251.12 g/mol [8]
CAS Number 142494-70-0 (illustrative, similar structure)[8]
Appearance Off-white to pale yellow solid[9]
Purity ≥96%[8]
Storage 4°C, stored under nitrogen[8]

Application in SARM Synthesis: A Detailed Protocol

The following protocol outlines a representative synthesis of a SARM, utilizing 2-Nitro-3-(trifluoromethoxy)benzoic acid as a key starting material. This multi-step synthesis highlights the strategic transformations enabled by the functional groups of the intermediate.

Overall Synthetic Scheme

The synthesis involves a series of well-established organic reactions, including amide coupling and subsequent reduction and cyclization steps. The trifluoromethoxy group is critical for modulating the electronic properties and metabolic stability of the final API.

Synthetic_Pathway A 2-Nitro-3-(trifluoromethoxy)benzoic acid B Amide Coupling (e.g., with a chiral amine) A->B Reagents & Conditions C Nitro-Amide Intermediate B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D Catalyst E Amino-Amide Intermediate D->E F Cyclization & Further Modification E->F Reaction Conditions G Final SARM API F->G

Caption: Synthetic workflow for a SARM from the intermediate.

Step-by-Step Experimental Protocol

Step 1: Amide Bond Formation

  • Reaction Setup: To a solution of 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Amine: Slowly add the desired chiral amine (1.0 eq) to the reaction mixture. The choice of amine is critical for the final structure and activity of the SARM.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the nitro-amide intermediate.

Step 2: Reduction of the Nitro Group

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 10 mol%) in a suitable solvent such as methanol or ethyl acetate.

  • Hydrogenation: Add the nitro-amide intermediate to the vessel and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm) and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the starting material and the appearance of the more polar amino-amide product indicate the reaction's progress.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the amino-amide intermediate.

Step 3: Cyclization and Final API Formation

The specific conditions for this step are highly dependent on the target SARM structure and may involve intramolecular cyclization, further functional group manipulations, or coupling with other building blocks. The literature should be consulted for specific protocols related to the desired SARM. A common strategy involves a Buchwald-Hartwig amination.[2][3][10]

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the purity and identity of both the intermediate and the final API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 2-Nitro-3-(trifluoromethoxy)benzoic acid and for monitoring the progress of the synthetic reactions.[11][12][13][14]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to identify and quantify volatile impurities in the intermediate and final products.[11][15]

Typical GC-MS Conditions:

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow
Oven Program Initial temperature of 50°C, ramp to 250°C
Injector Temp 250°C
Detector Mass Spectrometer (scan range 50-500 m/z)

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Nitro-3-(trifluoromethoxy)benzoic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][16][17][18]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][16][17][18]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9][18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9][16][17]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16][17]

Conclusion

2-Nitro-3-(trifluoromethoxy)benzoic acid is a valuable and versatile intermediate for the synthesis of complex APIs, particularly in the development of novel SARMs. Its unique electronic and structural features provide a powerful handle for medicinal chemists to construct sophisticated molecules with tailored biological activities. The protocols and analytical methods detailed in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting area of pharmaceutical science.

References

  • PubChem. 2-{[2-Nitro-3-(trifluoromethyl)phenyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-3-Nitrobenzoic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • Miller, C. P., et al. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124–129. [Link]

  • Naumann, N., Krug, O., & Thevis, M. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5541. [Link]

  • Naumann, N., Krug, O., & Thevis, M. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5541. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. [Link]

  • Google Patents.
  • Google Patents. Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • TSI Journals. A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA). [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • European Patent Office. EP 0129528 B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed Central. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

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Method

Application Note: 2-Nitro-3-(trifluoromethoxy)benzoic Acid in Agrochemical Discovery &amp; Synthesis

Executive Summary The development of next-generation agrochemicals heavily relies on the strategic incorporation of fluorinated functional groups to optimize bioavailability, metabolic stability, and target affinity[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals heavily relies on the strategic incorporation of fluorinated functional groups to optimize bioavailability, metabolic stability, and target affinity[1]. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) has emerged as a highly versatile building block in the synthesis of advanced crop protection agents, particularly anthranilic diamide insecticides[2]. This application note provides a comprehensive guide to the chemical rationale, synthetic workflows, and biological mechanisms associated with this critical intermediate.

Chemical Rationale & Structural Advantages

The Trifluoromethoxy (-OCF₃) Advantage

The trifluoromethoxy group is often referred to as a "pseudo-halogen" due to its unique combination of high electronegativity and exceptional lipophilicity[1]. In agrochemical design, replacing a standard halogen (e.g., chlorine or bromine) or a methyl group with an -OCF₃ group offers several distinct advantages[3]:

  • Enhanced Cuticular Penetration: The high Hansch lipophilicity parameter ( π ) of the -OCF₃ group significantly improves the ability of the active ingredient to penetrate the waxy epicuticle of target insect pests[1].

  • Metabolic Resistance: The strong C-F bonds protect the adjacent oxygen atom from cytochrome P450-mediated oxidative cleavage, increasing the environmental persistence and biological half-life of the compound[4].

  • Conformational Control: The steric bulk and electronic properties of the -OCF₃ group lock the molecular conformation, which is critical for precise binding within the active site of target receptors[5].

The Role of the 2-Nitrobenzoic Acid Scaffold

The 2-nitrobenzoic acid core provides an orthogonal synthetic handle. The carboxylic acid can be readily activated for amide coupling, while the nitro group serves as a masked amine[6]. Once the primary structural framework is established, the nitro group is reduced to an aniline, allowing for a second, distinct amide coupling. This sequential reactivity is the cornerstone of synthesizing complex diamide scaffolds[2].

Quantitative Physicochemical Comparison

To illustrate the structural advantage of the -OCF₃ group, Table 1 summarizes its physicochemical parameters compared to traditional substituents.

Table 1: Physicochemical Parameters of Aromatic Substituents

SubstituentHansch Lipophilicity ( π )Hammett Constant ( σp​ )Hammett Constant ( σm​ )Electronegativity (Pauling)
-CH₃ 0.52-0.17-0.072.5
-Cl 0.710.230.373.2
-CF₃ 0.880.540.433.3
-OCF₃ 1.04 0.35 0.38 3.1

Data reflects the superior lipophilicity ( π ) of the -OCF₃ group, which drives optimal membrane permeability in agrochemical applications[1].

Primary Application: Synthesis of Ryanodine Receptor (RyR) Modulators

Anthranilic diamides (such as chlorantraniliprole and cyantraniliprole analogs) are highly potent insecticides that function by activating insect ryanodine receptors (RyRs)[2]. These receptors are massive ion channels located on the sarcoplasmic reticulum of muscle cells[7].

When a trifluoromethoxy-substituted anthranilic diamide binds to the RyR, it induces a conformational change that locks the channel in an open state[8]. This leads to an unregulated release of intracellular calcium (Ca²⁺), resulting in rapid muscle contraction, paralysis, and ultimate pest mortality[8]. The incorporation of the -OCF₃ group at the 3-position of the anthranilic core has been shown to enhance binding affinity and overcome resistance mechanisms in lepidopteran pests like Plutella xylostella (diamondback moth)[2][5].

MOA A Anthranilic Diamide (Agrochemical) B Insect Cuticle Penetration (Enhanced by -OCF3) A->B C Binding to Ryanodine Receptor (Sarcoplasmic Reticulum) B->C D Conformational Change (Channel Opening) C->D E Unregulated Ca2+ Release D->E F Muscle Contraction & Paralysis E->F G Pest Mortality F->G

Mechanism of action for trifluoromethoxy-substituted anthranilic diamides via RyR activation.

Experimental Methodologies & Workflows

The synthesis of an anthranilic diamide from 2-Nitro-3-(trifluoromethoxy)benzoic acid involves a highly controlled, step-wise protocol. The following methodologies are designed to be self-validating, ensuring high yield and purity at each intermediate stage.

Protocol 1: Catalytic Reduction of the Nitro Group

To utilize the scaffold for diamide synthesis, the nitro group must first be reduced to an amine, yielding 2-Amino-3-(trifluoromethoxy)benzoic acid [9].

Reagents & Equipment:

  • 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Methanol (Solvent, 0.2 M)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite pad for filtration

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting material is UV-active, while the resulting anthranilic acid derivative will show a distinct spot that stains positive (yellow/orange) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Once starting material is consumed (typically 4-6 hours), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-3-(trifluoromethoxy)benzoic acid as a solid. Note: The -OCF₃ group is highly stable to these hydrogenation conditions.

Protocol 2: Benzoxazinone Formation and Aminolysis (Diamide Construction)

This protocol details the coupling of the newly formed anthranilic acid with a pyrazole-carboxylic acid, followed by ring-opening to form the final diamide[2].

Reagents & Equipment:

  • 2-Amino-3-(trifluoromethoxy)benzoic acid (1.0 eq)

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Pyridine (3.0 eq)

  • Acetonitrile (Solvent)

  • Methylamine (2.0 M in THF) (3.0 eq)

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Suspend the pyrazole-carboxylic acid in acetonitrile. Add pyridine, followed by dropwise addition of MsCl at 0°C. Stir for 30 minutes. Causality: MsCl activates the carboxylic acid into a highly reactive mixed anhydride.

  • Acylation & Cyclization: Add 2-Amino-3-(trifluoromethoxy)benzoic acid to the mixture. Heat the reaction to 60°C for 2 hours. The intermediate undergoes intramolecular dehydration to form a benzoxazinone intermediate.

  • Validation Check: Take an IR spectrum of an aliquot. The formation of the benzoxazinone is confirmed by a distinct, high-frequency ester/lactone C=O stretch at ~1760 cm⁻¹.

  • Aminolysis: Cool the reaction to room temperature. Add methylamine solution dropwise. Stir for 1 hour. Causality: The aliphatic amine acts as a nucleophile, selectively opening the benzoxazinone ring to yield the final anthranilic diamide.

  • Purification: Quench with 1N HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

SynthWorkflow A 2-Nitro-3-(trifluoromethoxy) benzoic acid B Catalytic Reduction (Pd/C, H2) A->B C 2-Amino-3-(trifluoromethoxy) benzoic acid B->C D Coupling & Cyclization (w/ Pyrazole-COOH + MsCl) C->D E Benzoxazinone Intermediate D->E F Aminolysis (Aliphatic Amine) E->F G Anthranilic Diamide (RyR Modulator) F->G

Synthetic workflow from 2-Nitro-3-(trifluoromethoxy)benzoic acid to anthranilic diamide.

References

  • ChemicalCell. (n.d.). 3-(Trifluoromethoxy)Benzoic Acid CAS NO 1014-81-9.
  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ResearchGate. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Nitro-2-(trifluoromethoxy)benzene.
  • ChemContract Research. (2026). 2-Amino-5-trifluoromethoxybenzoic acid.
  • Journal of Agricultural and Food Chemistry. (2017). Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activators.
  • Pest Management Science (PubMed). (2019). Synthesis, insecticidal evaluation and 3D-QSAR study of novel anthranilic diamide derivatives as potential ryanodine receptor modulators.
  • ResearchGate. (n.d.). Ryanodine Receptors for Drugs and Insecticides: An Overview.
  • ResearchGate. (n.d.). Ryanodine Receptor as Insecticide Target.

Sources

Application

Synthesis of Novel Heterocycles from 2-Nitro-3-(trifluoromethoxy)benzoic Acid: An Application and Protocol Guide

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery The confluence of heterocyclic chemistry with fluorine chemistry has yielded a plethora of molecules with profound implications for m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The confluence of heterocyclic chemistry with fluorine chemistry has yielded a plethora of molecules with profound implications for medicinal chemistry and drug development. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, providing the necessary three-dimensional architecture for precise molecular interactions with biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can dramatically enhance the pharmacological profile of these molecules.[1][2] The trifluoromethoxy group, in particular, is noted for its ability to modulate key drug-like properties including metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after functional group in the design of novel therapeutics.[1][2]

This application note provides a comprehensive guide for the synthesis of novel heterocycles utilizing 2-Nitro-3-(trifluoromethoxy)benzoic acid as a versatile starting material. The strategic positioning of the nitro, carboxylic acid, and trifluoromethoxy groups on the phenyl ring offers a unique platform for the construction of diverse and medicinally relevant heterocyclic systems, including quinazolinones and benzimidazoles. We will delve into the reactivity of this starting material, provide detailed, step-by-step synthetic protocols, and discuss the rationale behind the experimental design, grounded in established chemical principles.

Physicochemical Properties and Reactivity Profile of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

2-Nitro-3-(trifluoromethoxy)benzoic acid is a specialized reagent whose reactivity is dictated by the interplay of its three key functional groups.

  • The Carboxylic Acid Group: This group serves as a primary handle for a variety of chemical transformations. It can be readily converted to an acyl chloride, amide, or ester, providing multiple avenues for subsequent cyclization reactions.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.[3] It deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, although the positions are not ideal in this specific molecule. More importantly, the nitro group is a key precursor to an amino group via reduction. This transformation is fundamental to many heterocyclic ring-forming strategies.

  • The Trifluoromethoxy Group: This highly lipophilic and electron-withdrawing group enhances the metabolic stability of the resulting heterocycles.[1][2] Its electronic properties also influence the reactivity of the adjacent nitro group and the overall electron distribution of the aromatic ring.

The strategic placement of the nitro group ortho to the carboxylic acid (after a hypothetical reduction and acylation) or to a group introduced via the carboxylic acid function is a classical design for the synthesis of fused heterocyclic systems.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds as a class of chemicals require careful handling due to their potential toxicity and, in some cases, explosive nature.

General Precautions:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Avoid Inhalation and Contact: Avoid breathing dust or vapors and prevent contact with skin and eyes.[1][4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] Keep containers tightly closed.

  • Waste Disposal: Dispose of nitro compounds and related waste in accordance with local, state, and federal regulations.[1][6] Never dispose of them down the drain.[6]

Specific Hazards:

  • Toxicity: Many nitroaromatic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Methemoglobinemia: A primary toxicological concern with some nitroaromatics is the induction of methemoglobinemia.[1]

Always consult the Safety Data Sheet (SDS) for 2-Nitro-3-(trifluoromethoxy)benzoic acid and any other reagents used before commencing any experimental work.

Synthetic Protocols for the Elaboration of Novel Heterocycles

The following protocols outline the synthesis of two important classes of heterocycles, quinazolinones and benzimidazoles, from 2-Nitro-3-(trifluoromethoxy)benzoic acid. These protocols are based on well-established synthetic transformations in heterocyclic chemistry.

Protocol 1: Synthesis of 8-(Trifluoromethoxy)quinazolin-4(3H)-one via Reductive Cyclization

This protocol details a two-step synthesis of a novel quinazolinone derivative. The first step involves the conversion of the starting benzoic acid to the corresponding benzamide, followed by a reductive cyclization to form the quinazolinone ring.

Step 1: Synthesis of 2-Nitro-3-(trifluoromethoxy)benzamide

This step involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.

  • Materials and Reagents:

    • 2-Nitro-3-(trifluoromethoxy)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Ammonium hydroxide (NH₄OH) solution (28-30%)

    • Ice

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

    • In a separate flask, cool an excess of ammonium hydroxide solution in an ice bath.

    • Slowly and carefully add the crude acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-Nitro-3-(trifluoromethoxy)benzamide.

Step 2: Reductive Cyclization to 8-(Trifluoromethoxy)quinazolin-4(3H)-one

This step utilizes a reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization with a one-carbon source (in this case, formic acid).

  • Materials and Reagents:

    • 2-Nitro-3-(trifluoromethoxy)benzamide

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Formic acid (HCOOH)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine 2-Nitro-3-(trifluoromethoxy)benzamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reduction of the nitro group by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-3-(trifluoromethoxy)benzamide.

    • To the crude aminobenzamide, add an excess of formic acid.

    • Heat the mixture to reflux for 4-8 hours. Monitor the formation of the quinazolinone by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-(Trifluoromethoxy)quinazolin-4(3H)-one.

Data Presentation: Synthesis of 8-(Trifluoromethoxy)quinazolin-4(3H)-one

StepKey TransformationReagents and ConditionsTypical Yield (%)
1Amidation1. SOCl₂, cat. DMF, DCM, reflux2. NH₄OH, 0 °C85-95
2Reductive Cyclization1. Fe, NH₄Cl, EtOH/H₂O, reflux2. HCOOH, reflux70-85

Experimental Workflow: Quinazolinone Synthesis

G A 2-Nitro-3-(trifluoromethoxy)benzoic acid B 2-Nitro-3-(trifluoromethoxy)benzoyl chloride A->B SOCl₂, cat. DMF C 2-Nitro-3-(trifluoromethoxy)benzamide B->C NH₄OH D 2-Amino-3-(trifluoromethoxy)benzamide C->D Fe, NH₄Cl E 8-(Trifluoromethoxy)quinazolin-4(3H)-one D->E HCOOH, Heat

Caption: Workflow for the synthesis of 8-(Trifluoromethoxy)quinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzimidazoles

This protocol describes a multi-step synthesis of benzimidazole derivatives, which are highly significant in medicinal chemistry. The key steps involve the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid.

Step 1: Reduction of 2-Nitro-3-(trifluoromethoxy)benzoic Acid to 2-Amino-3-(trifluoromethoxy)benzoic Acid

  • Materials and Reagents:

    • 2-Nitro-3-(trifluoromethoxy)benzoic acid

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

    • Methanol or Ethanol

    • Standard hydrogenation apparatus or round-bottom flask

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol or ethanol in a hydrogenation flask.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain 2-Amino-3-(trifluoromethoxy)benzoic acid.

Step 2: Amide Coupling with an Amine

This step creates the precursor for the subsequent benzimidazole ring closure.

  • Materials and Reagents:

    • 2-Amino-3-(trifluoromethoxy)benzoic acid

    • A primary amine (R-NH₂)

    • A coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • A base such as N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve 2-Amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add the primary amine (1.1 eq) and DIPEA (2.0 eq).

    • Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-substituted-2-amino-3-(trifluoromethoxy)benzamide.

Step 3: Cyclization to form the Benzimidazole Ring

  • Materials and Reagents:

    • N-substituted-2-amino-3-(trifluoromethoxy)benzamide

    • Acetic acid

  • Procedure:

    • Dissolve the N-substituted-2-amino-3-(trifluoromethoxy)benzamide in glacial acetic acid.

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the cyclization by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired 4-(trifluoromethoxy)benzimidazole derivative.

Data Presentation: Synthesis of 4-(Trifluoromethoxy)benzimidazoles

StepKey TransformationReagents and ConditionsTypical Yield (%)
1Nitro ReductionH₂, 10% Pd/C, MeOH, rt90-99
2Amide CouplingR-NH₂, EDC, DIPEA, DMF, rt60-80
3CyclizationAcetic acid, reflux70-90

Reaction Mechanism: Benzimidazole Formation

G A 2-Amino-3-(trifluoromethoxy)benzoic acid B N-Aryl-2-amino-3-(trifluoromethoxy)benzamide A->B R-NH₂, EDC, DIPEA C Intermediate Amide B->C Acetic Acid, Heat (Intramolecular Condensation) D 4-(Trifluoromethoxy)benzimidazole C->D Dehydration

Caption: Mechanism for the synthesis of 4-(Trifluoromethoxy)benzimidazoles.

Conclusion and Future Perspectives

2-Nitro-3-(trifluoromethoxy)benzoic acid is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of quinazolinone and benzimidazole derivatives, which are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethoxy group is anticipated to impart favorable pharmacokinetic and metabolic properties to the resulting molecules. Further exploration of the reactivity of this starting material could lead to the discovery of new and diverse heterocyclic scaffolds with unique biological activities. The methodologies presented herein can be adapted and expanded to create extensive libraries of fluorinated heterocyles for high-throughput screening and drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Jubb, A. M., & Boger, D. L. (2014). Total Synthesis of the Vancomycin Aglycon. Journal of the American Chemical Society, 136(4), 1590–1593. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • U.S. National Library of Medicine. (n.d.). Material Safety Data Sheets (MSDSs). [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. [Link]

  • Suschitzky, H. (1967). Reductive cyclization of aromatic nitro compounds to benzimidazoles with titanous chloride. Tetrahedron, 23(1), 93-98. [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

Sources

Method

Introduction: The Strategic Importance of 2-Amino-3-(trifluoromethoxy)benzoic Acid

An Application Guide to the Chemoselective Reduction of 2-Nitro-3-(trifluoromethoxy)benzoic acid The synthesis of 2-Amino-3-(trifluoromethoxy)benzoic acid is a critical transformation for researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoselective Reduction of 2-Nitro-3-(trifluoromethoxy)benzoic acid

The synthesis of 2-Amino-3-(trifluoromethoxy)benzoic acid is a critical transformation for researchers in medicinal chemistry and materials science. This molecule serves as a highly valuable fluorinated building block, with the aniline and carboxylic acid moieties providing versatile handles for further synthetic elaboration in the development of novel pharmaceuticals and advanced materials. The primary route to this key intermediate involves the chemoselective reduction of its nitro precursor, 2-Nitro-3-(trifluoromethoxy)benzoic acid.

This application note provides an in-depth guide to performing this reduction, navigating the inherent chemical challenges, and selecting the optimal methodology. We will explore several field-proven protocols, explaining the causality behind experimental choices to ensure reproducible, high-yield results.

Core Challenge: Achieving Chemoselectivity

The central challenge in this synthesis is the requirement for high chemoselectivity. The starting material possesses three distinct functional groups: the target nitro group, a carboxylic acid, and a trifluoromethoxy group. A successful protocol must reduce the nitro group to an amine while leaving the other two functionalities completely untouched.

  • Nitro Group (-NO₂): The target for reduction to an amine (-NH₂).

  • Carboxylic Acid (-COOH): Must remain intact. Harsh reducing agents could potentially reduce it to an alcohol.

  • Trifluoromethoxy Group (-OCF₃): Generally stable, but its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

This guide focuses on methods renowned for their selectivity, ensuring the integrity of the carboxylic acid and trifluoromethoxy groups.

Overview of Recommended Reduction Methodologies

Several robust methods exist for the reduction of aromatic nitro groups. The choice of reagent is dictated by factors such as available equipment, reaction scale, cost, and downstream purification requirements. Below is a comparative summary of the most suitable techniques for this transformation.

Method Primary Reagent(s) Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂25-80 °C, 1-100 psi H₂High atom economy, clean reaction, simple workup (filtration), scalable.[1][2]Requires specialized pressure equipment; catalyst can be pyrophoric; potential for dehalogenation on other substrates.[3]
Metal/Acid Reduction Fe/HCl or SnCl₂/HCl25-100 °C, acidicInexpensive (especially Fe), highly reliable, and robust.[1][4][5]Stoichiometric metal waste; workup can be tedious (removal of metal salts).[6]
Transfer Hydrogenation Ammonium formate, Pd/CReflux in alcoholAvoids the need for high-pressure hydrogen gas; generally fast and high-yielding.[7][8]Can be more expensive than metal/acid methods on a large scale.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)RT - 80 °C, aqueous or biphasicVery mild conditions, excellent functional group tolerance, inexpensive.[9][10][11]Generates sulfur byproducts; reaction can be sensitive to air.[10]

Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method in industrial settings due to its cleanliness and efficiency.[2][3] The reaction uses hydrogen gas to reduce the nitro group over a metal catalyst, producing only water as a byproduct. For substrates containing a carboxylic acid, controlling the pH is crucial for optimal results.[12]

Causality and Experimental Rationale
  • Catalyst: 5-10% Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation. It offers high activity and good selectivity.

  • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the starting material and facilitate its interaction with the solid catalyst and gaseous hydrogen.

  • pH Control: For nitrobenzoic acids, the hydrogenation is best performed on the corresponding carboxylate salt.[12] Adding a base like sodium hydroxide to achieve a pH of 5-7 increases the substrate's solubility in the aqueous-alcoholic medium and can prevent catalyst poisoning.[12]

  • Pressure: While atmospheric pressure can work, a slightly elevated pressure (50-100 psig) significantly accelerates the reaction rate.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Solvent Addition: Add methanol or ethanol as the primary solvent. If desired, add water (up to 50% v/v) to aid in dissolving the salt.

  • pH Adjustment: Add a solution of sodium hydroxide (~1.0 eq) to dissolve the starting material and adjust the pH to approximately 6-7.

  • Catalyst Addition: Carefully add 5% Pd/C (typically 1-5 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psig).

  • Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is exothermic and may warm slightly. Monitor the reaction by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Re-acidify the aqueous residue with HCl (e.g., 1M HCl) until the pH is ~4-5 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-3-(trifluoromethoxy)benzoic acid.

Protocol II: Stannous Chloride (SnCl₂) Reduction in Ethanol

The use of tin(II) chloride is a classic, mild, and highly selective method for reducing aromatic nitro groups.[1] It is particularly valuable in laboratory settings where high-pressure hydrogenation equipment may not be available. This method excels in its tolerance of other reducible functional groups, such as esters, nitriles, and ketones.[6][13][14]

Causality and Experimental Rationale
  • Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) acts as the reducing agent, providing the electrons needed for the transformation. Multiple equivalents are required as it is a stoichiometric reductant.

  • Mechanism: The Sn(II) ion is oxidized to Sn(IV) while the nitro group is reduced. The overall process involves a series of electron and proton transfers.

  • Solvent: Absolute ethanol is an excellent solvent for this reaction, as it dissolves the substrate and reagent well.

  • Workup: A critical step in this protocol is the workup. After the reaction, the mixture is typically poured into ice and basified. This precipitates tin salts as tin hydroxides, which can be removed by filtration. Careful pH control is necessary.[6]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Dissolve Substrate in Ethanol add_sncl2 Add SnCl₂·2H₂O (4-5 equivalents) start->add_sncl2 reflux Heat to Reflux (Monitor by TLC) add_sncl2->reflux cool Cool to RT & Pour into Ice reflux->cool Reaction Complete basify Basify with aq. NaHCO₃ to pH ~7-8 cool->basify filter_tin Filter Tin Salts basify->filter_tin extract Extract Filtrate with Ethyl Acetate filter_tin->extract purify Wash, Dry, & Evaporate Organic Layers extract->purify end Purification (Recrystallization) purify->end Crude Product

Sources

Application

functionalization of the carboxylic acid group of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Subtitle: Overcoming Extreme Steric Hindrance and Electron Deficiency in Amidation and Esterification Workflows Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Chemical Context & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Extreme Steric Hindrance and Electron Deficiency in Amidation and Esterification Workflows Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Chemical Context & Mechanistic Challenges

As a Senior Application Scientist, I frequently encounter drug discovery building blocks that resist standard functionalization protocols. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) represents a "worst-case scenario" for carboxylic acid activation due to two competing phenomena:

  • Extreme Steric Shielding: The bulky ortho-nitro group forces the carboxylate out of the aromatic plane and physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles (amines/alcohols) to attack the activated carbonyl.

  • Severe Electron Deficiency: The combined inductive and resonance electron-withdrawing effects of the ortho-nitro and meta-trifluoromethoxy (-OCF 3​ ) groups drastically reduce the pKa of the acid. While this makes the resulting activated intermediate highly electrophilic, it renders the initial carboxylate anion a very poor nucleophile.

The Causality of Failure: Standard carbodiimide reagents (e.g., EDC, DCC) fail here. The carboxylate reacts slowly with EDC, and the resulting O-acylisourea intermediate is so exceptionally bulky that nucleophilic attack is sterically forbidden. Instead, the intermediate undergoes a favorable intramolecular rearrangement to form an unreactive N-acylurea dead-end product [1].

To successfully functionalize this molecule, we must abandon standard templates and utilize methodologies that either generate the smallest possible activated intermediate (Acyl Chloride) or bypass carbonyl attack entirely (Carboxylate Alkylation) [3].

Strategic Workflow & Quantitative Data

The following decision matrix outlines the optimal pathways for functionalizing highly hindered ortho-nitrobenzoic acids.

Decision matrix for functionalizing sterically hindered ortho-nitrobenzoic acids.

Table 1: Comparative Efficacy of Activation Strategies
Activation StrategyReagentsIntermediate Steric BulkReaction with Hindered AminesTypical Yield (%)
Carbodiimide EDC/HOBtVery Large (O-acylisourea)Poor (Steric Shielding)< 20%
Uronium Salt HATU/DIPEAMedium (OAt-ester)Moderate (Guanidinylation risk)40 - 60%
Acyl Chloride (COCl) 2​ / DMFMinimal (Acyl Chloride)Excellent85 - 95%
Alkylation R-X / K 2​ CO 3​ N/A (Bypasses Carbonyl)N/A (Forms Ester directly)> 90%

Protocol 1: Amidation via Acyl Chloride (Preferred)

Scientific Rationale: By converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF, we generate the sterically smallest possible activated electrophile. The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack reagent, which forcefully activates the electron-deficient carboxylate [1].

Step-by-Step Methodology
  • Preparation: Dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert N 2​ atmosphere.

  • Catalyst Addition: Add 3 drops of anhydrous DMF. Causality: DMF is required to form the Vilsmeier-Haack active species; without it, oxalyl chloride will not react with this electron-deficient acid.

  • Activation: Cool the mixture to 0 °C. Dropwise, add Oxalyl Chloride (1.5 eq). Observe gas evolution (CO and CO 2​ ).

  • Maturation: Stir at room temperature for 2 hours.

  • Amine Addition: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add the target amine (1.2 eq) followed by Triethylamine (2.5 eq). Stir for 4 hours.

Self-Validating System (In-Process Control): Before adding the amine (End of Step 4), quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester mass confirms 100% conversion to the acyl chloride. If free acid remains, activation is incomplete.

Protocol 2: Amidation via HATU (Alternative)

Scientific Rationale: If acyl chlorides are incompatible with other functional groups on your amine, HATU is the premier coupling agent. However, because the activation of this specific hindered acid is slow, the amine can react directly with HATU, capping the amine as a guanidinium byproduct [2]. To prevent this, we use a sterically hindered base (2,4,6-collidine) and enforce a strict pre-activation period before amine introduction.

HATU amidation pathway highlighting the competing guanidinylation side reaction.

Step-by-Step Methodology
  • Pre-Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add 2,4,6-collidine (3.0 eq).

  • Incubation: Stir at room temperature for exactly 30 minutes. Causality: This incubation ensures the slow formation of the OAt-active ester is complete before the amine is exposed to HATU, eliminating the guanidinylation side reaction.

  • Coupling: Add the amine (1.1 eq) to the mixture. Heat gently to 40 °C if the amine is also sterically hindered. Stir for 12 hours.

  • Workup: Quench with 5% aqueous LiCl to remove DMF, extract with EtOAc, and wash with 1N HCl and saturated NaHCO 3​ .

Self-Validating System (In-Process Control): Monitor the reaction via LC-MS. If a mass corresponding to [Amine + 100 Da] appears, guanidinylation has occurred. This validates that the pre-activation time was insufficient or the base was too nucleophilic (e.g., using DIPEA instead of collidine).

Protocol 3: Esterification via Carboxylate Alkylation

Scientific Rationale: Steglich esterification (DCC/DMAP) fails for 2-Nitro-3-(trifluoromethoxy)benzoic acid due to the massive steric clash at the carbonyl carbon. Instead, we invert the nucleophile/electrophile relationship. By deprotonating the acid, the carboxylate oxygen becomes the nucleophile, attacking an alkyl halide via an S N​ 2 mechanism. This entirely bypasses the sterically shielded carbonyl carbon [3].

Step-by-Step Methodology
  • Deprotonation: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered Potassium Carbonate (K 2​ CO 3​ ) (2.0 eq).

  • Stirring: Stir at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add the desired Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.5 eq) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours.

Self-Validating System (In-Process Control): Monitor the physical state of the reaction. The mixture will initially be a heterogeneous suspension. As the S N​ 2 reaction proceeds and the ester is formed, the suspension will transition into a finer dispersion. Validate via TLC using a highly polar eluent (e.g., 10% MeOH in DCM); the highly polar starting acid ( Rf​≈0.1 ) must be fully consumed, replaced by the non-polar ester ( Rf​≈0.8 ).

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Organic Letters (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

Welcome to the Application Support Center. The synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) is notoriously challenging due to severe steric hindrance and conflicting electronic directing effec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) is notoriously challenging due to severe steric hindrance and conflicting electronic directing effects. This compound, and its reduced derivative 1, are critical building blocks in medicinal chemistry because the −OCF3​ group significantly enhances molecular lipophilicity and metabolic stability[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you bypass common synthetic bottlenecks and maximize your isolated yield.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the yield of the 2-nitro isomer so exceptionally low (<15%) when directly nitrating 3-(trifluoromethoxy)benzoic acid? A: The low yield is a direct consequence of competing directing effects and severe steric clash. In electrophilic aromatic substitution, the −OCF3​ group is ortho/para-directing (dictating substitution at positions 2, 4, and 6) due to resonance stabilization of the Wheland intermediate. The −COOH group is meta-directing (positions 3 and 5) and strongly deactivating.

Because the −OCF3​ group is the stronger director, nitration targets positions 2, 4, and 6. However, Position 2 is flanked by both the bulky −OCF3​ group and the −COOH group. This steric crowding drastically raises the activation energy required for the nitronium ion to attack. Consequently, the reaction is kinetically driven toward the more sterically accessible positions 4 and 6, making them the major products.

DirectingEffects Substrate 3-(Trifluoromethoxy) benzoic acid COOH_Group -COOH Group (Meta-directing, Deactivating) Substrate->COOH_Group OCF3_Group -OCF3 Group (Ortho/Para-directing, Deactivating) Substrate->OCF3_Group Pos5 Position 5 (Trace Product) COOH_Group->Pos5 Directs to Pos2 Position 2 Sterically Hindered (Target: Minor Product) OCF3_Group->Pos2 Directs to (Ortho) Pos4 Position 4 Sterically Accessible (Major Product) OCF3_Group->Pos4 Directs to (Ortho) Pos6 Position 6 Sterically Accessible (Major Product) OCF3_Group->Pos6 Directs to (Para)

Directing effects and steric hindrance in the nitration of 3-(trifluoromethoxy)benzoic acid.

Q2: What is the most efficient synthetic route to bypass this steric hindrance? A: To avoid the C2 steric constraints, we recommend a two-step "toluene oxidation" workflow. By starting with 3-(trifluoromethoxy)toluene, you first nitrate the ring to form 2-nitro-3-(trifluoromethoxy)toluene. The absence of the bulky carboxylic acid group during this step significantly improves the regioselectivity toward the 2-nitro isomer. In the second step, the methyl group is oxidized to the carboxylic acid using2 or 3[2][3].

SyntheticWorkflow Start 3-(Trifluoromethoxy) toluene Step1 Nitration (HNO3 / H2SO4) Start->Step1 Intermediate 2-Nitro-3-(trifluoromethoxy) toluene Step1->Intermediate Step2 Oxidation (KMnO4, NaOH, Δ) Intermediate->Step2 Product 2-Nitro-3-(trifluoromethoxy) benzoic acid Step2->Product

Optimized two-step synthetic workflow via toluene oxidation.

Q3: If I am forced to use the direct nitration route due to precursor availability, how can I isolate the 2-nitro isomer from the complex mixture? A: You can exploit the pKa differences between the isomers. The 2-nitro isomer has a noticeably lower pKa than the 4- and 6-nitro isomers due to the "ortho-effect" (steric twisting of the carboxylate out of the aromatic plane, breaking conjugation and stabilizing the conjugate base). By carefully adjusting the pH of the aqueous phase to ~3.5 during workup, the less acidic isomers will remain protonated and partition into the organic phase, while the highly acidic 2-nitro isomer remains in the aqueous phase as a water-soluble salt.

Part 2: Quantitative Route Comparison

Synthetic RouteTypical Yield of TargetRegioselectivityKey Challenges / Pros
Direct Nitration of 3-( OCF3​ )benzoic acid10 - 15%Poor (Favors 4- and 6-nitro)Cons: Severe steric hindrance at C2; requires tedious prep-HPLC or fractional crystallization.
Toluene Oxidation (Recommended)75 - 85% (Oxidation step)High (Established in Step 1)Pros: High yield, scalable, avoids C2 steric clash during nitration. Cons: Requires handling KMnO4​ and MnO2​ waste[2][3].
Directed ortho-Metalation (DoM) 30 - 40%ModerateCons: Requires cryogenic conditions (-78 °C), strong bases (sec-BuLi), and pre-protection of the -COOH group.

Part 3: Standard Operating Procedure (SOP)

Alkaline KMnO4​ Oxidation of 2-Nitro-3-(trifluoromethoxy)toluene

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and phase-separation steps ensure the reaction is proceeding correctly at each stage.

1. Preparation & Solubilization: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 50 mmol of 2-nitro-3-(trifluoromethoxy)toluene in 150 mL of a 1:1 mixture of water and pyridine (or tert-butanol). Causality Insight: The organic co-solvent is critical. The highly lipophilic starting material will not dissolve in pure water, which would lead to unreacted starting material becoming trapped inside the insoluble MnO2​ precipitate.

2. Alkalinization: Add 10 mL of 10% aqueous NaOH to the mixture and heat to 85–90 °C under vigorous stirring. Causality Insight: Alkaline conditions ensure the resulting benzoic acid is immediately deprotonated into a water-soluble benzoate salt, driving the oxidation equilibrium forward.

3. Controlled Oxidation: Slowly add Potassium Permanganate ( KMnO4​ , 150 mmol, 3.0 equivalents) in small, 2-gram portions over the course of 2 hours. Causality Insight: The oxidation of the methyl group is highly exothermic. Portion-wise addition prevents thermal runaway and minimizes the oxidative cleavage of the aromatic ring[2].

4. Reaction Monitoring: Reflux the mixture for an additional 4 hours. The solution will turn from deep purple to a dark brown sludge as MnO2​ precipitates. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

5. Quenching & Filtration: While the mixture is still hot (to keep the benzoate salt fully dissolved), filter it through a tightly packed pad of Celite to remove the precipitated brown MnO2​ . Wash the Celite pad thoroughly with 50 mL of hot water.

6. Isolation via pH-Shift: Transfer the clear, pale-yellow aqueous filtrate to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add concentrated HCl dropwise until the solution reaches pH 1–2. Validation: A dense white to pale-yellow precipitate of 2-Nitro-3-(trifluoromethoxy)benzoic acid will rapidly form.

7. Final Purification: Filter the precipitate under vacuum, wash with ice-cold water (to remove residual salts and pyridine), and dry overnight under high vacuum. If analytical purity is required, recrystallize from a minimal amount of hot ethanol/water.

References

  • CAS 561304-41-4: 2-Amino-3-(trifluoromethoxy)
  • Full text of "Oxidation of O-Nitrotoluene to O-Nitrobenzoic acid" Source: Internet Archive URL
  • CN104311425A - Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing the Nitration of 3-(Trifluoromethoxy)benzoic Acid

Welcome to the Technical Support Center. The nitration of 3-(trifluoromethoxy)benzoic acid is a critical transformation for synthesizing building blocks used in advanced drug development, including the preparation of IRA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The nitration of 3-(trifluoromethoxy)benzoic acid is a critical transformation for synthesizing building blocks used in advanced drug development, including the preparation of IRAK inhibitors for autoimmune diseases and oncology[1]. However, the conflicting directing effects of the substituents and the highly exothermic nature of the reaction present significant challenges in regioselectivity and byproduct control[2],[3].

This guide provides authoritative troubleshooting, mechanistic causality, and validated protocols to help you minimize byproduct formation and optimize your yields.

Mechanistic Grounding & Causality

To control byproduct formation, you must first understand the competing electronic and steric forces governing this Electrophilic Aromatic Substitution (EAS)[3]. The starting material is doubly deactivated by two substituents:

  • Carboxylic Acid (-COOH): A strongly deactivating, meta-directing group.

  • Trifluoromethoxy (-OCF₃): A strongly deactivating group (due to fluorine's inductive effect), but an ortho/para-director because the oxygen lone pairs provide resonance stabilization to the intermediate sigma complex[2].

The Regioselectivity Conflict

The resonance stabilization provided by the -OCF₃ group overrides the purely inductive deactivation of the -COOH group[3]. Consequently, the nitronium ion ( NO2+​ ) is directed to the positions ortho and para to the -OCF₃ group:

  • Position 2 (Ortho): Highly sterically hindered by both the -COOH and -OCF₃ groups. Attack here is kinetically unfavorable.

  • Position 4 (Ortho): Yields 4-nitro-3-(trifluoromethoxy)benzoic acid .

  • Position 6 (Para): Yields 2-nitro-5-(trifluoromethoxy)benzoic acid [4].

The Root Cause of Byproducts

The primary byproducts are dinitrated species and oxidative degradation products . Because the nitration reaction is highly exothermic, poor heat dissipation provides the thermal activation energy required for a second nitration event to occur on the already deactivated mononitro product[3]. In traditional batch reactors, poor mass transfer creates localized "hot spots" of excess nitric acid, which directly drives this over-nitration[5].

EAS_Pathway Substrate 3-(Trifluoromethoxy)benzoic acid (Doubly Deactivated) Sigma4 C4 Sigma Complex (Sterically Hindered) Substrate->Sigma4 + NO2+ Sigma6 C6 Sigma Complex (Electronically Favored) Substrate->Sigma6 + NO2+ Nitronium Nitronium Ion (NO2+) Electrophile Nitronium->Sigma4 Nitronium->Sigma6 Prod4 4-nitro-3-(trifluoromethoxy) benzoic acid Sigma4->Prod4 - H+ Prod6 2-nitro-5-(trifluoromethoxy) benzoic acid Sigma6->Prod6 - H+ Dinitro Dinitrated Byproducts (Over-nitration) Prod4->Dinitro Excess HNO3 / >10°C Prod6->Dinitro Excess HNO3 / >10°C

Caption: Electrophilic Aromatic Substitution (EAS) Regioselectivity and Byproduct Pathway.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of dinitrated byproducts. How can I prevent over-nitration? A1: Dinitration is a direct consequence of thermal runaway and localized reagent excess[3]. To minimize this, you must maintain the reaction temperature strictly between 0 °C and 5 °C during the addition phase[2]. If scaling up, consider transitioning from a batch reactor to a continuous flow microreactor. Flow chemistry provides superior heat dissipation and rapid mixing, eliminating the localized hot spots that cause secondary nitration[5].

Q2: The regioselectivity between the 4-nitro and 6-nitro isomers is poor. How can I favor the 6-nitro (para to -OCF₃) isomer? A2: The ortho/para ratio is highly sensitive to temperature and steric hindrance[3]. Lowering the temperature generally favors the para-isomer (the 6-nitro product) because the system lacks the kinetic energy required to overcome the steric hindrance at the ortho (C4) position[2]. Ensure your cooling bath is strictly maintained at 0 °C.

Q3: My reaction stalls at 60% conversion. Should I increase the temperature to drive it to completion? A3: No. Increasing the temperature will exponentially increase the rate of dinitration and oxidative degradation[3]. Instead of adding heat, increase the electrophilicity of your nitrating agent. For electron-deficient arenes, using Trifluoromethanesulfonic acid (HOTf) as a promoter enhances the formation of the nitronium ion and absorbs water, allowing near-quantitative conversion even at room temperature without triggering over-nitration[6].

Experimental Protocols

Protocol A: Standard Batch Nitration (Optimized for Mononitration)

This protocol is self-validating: the internal temperature acts as a strict gatekeeper for reagent addition, preventing thermal runaway[2],[3].

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 1.0 equivalent of 3-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid (98%).

  • Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0 °C.

  • Nitrating Mixture: In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid (70%) to concentrated sulfuric acid. Cool this mixture to 0 °C[2].

  • Controlled Addition: Add the cold nitrating mixture dropwise to the substrate solution. Critical Step: Adjust the drop rate so that the internal temperature never exceeds 5 °C[2].

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC or GC until the starting material is consumed[3].

  • Quenching: Carefully pour the reaction mixture over crushed ice to dissipate the heat of dilution.

  • Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄[3].

Protocol B: Continuous Flow Nitration (For Scale-Up)

Flow chemistry minimizes localized excess of HNO3​ , suppressing dinitration byproducts[5].

  • Stream A: Prepare a 0.5 M solution of 3-(trifluoromethoxy)benzoic acid in concentrated H₂SO₄.

  • Stream B: Prepare a stoichiometric mixture of HNO₃ in H₂SO₄ (N/S ratio optimized to 0.57)[5].

  • Mixing: Pump both streams using syringe pumps into a T-junction micromixer submerged in a 0 °C cooling bath.

  • Residence Time: Pass the mixed stream through a microreactor coil with an optimized residence time of 2 to 5 minutes.

  • In-line Quench: Direct the output stream immediately into a continuous flow of ice water to halt the reaction instantly, followed by standard phase separation.

Flow_Chemistry Substrate Substrate Stream 3-TFMO-BA in H2SO4 Mixer T-Junction Micromixer (High Mass Transfer) Substrate->Mixer Nitrating Nitrating Stream HNO3 / H2SO4 Nitrating->Mixer Reactor Microreactor Coil Residence Time: 2-5 min Temp: 0-5 °C Mixer->Reactor Mixed Acid Quench In-line Quench (Ice Water) Reactor->Quench Mononitrated Products Separator Phase Separation & Extraction Quench->Separator

Caption: Continuous Flow Microreactor Workflow for Controlled Nitration.

Quantitative Data Presentation

The following table summarizes the impact of different reaction parameters on conversion rates and byproduct formation. Note how advanced methodologies (HOTf promotion and Flow Chemistry) drastically reduce the dinitrated byproduct profile.

Reaction SystemTemperatureEquivalents ( HNO3​ )ConversionMononitro SelectivityDinitro Byproduct
Uncontrolled Batch > 15 °C1.5> 95%< 60%> 35%
Optimized Batch 0–5 °C1.0585%92%< 5%
HOTf / HFIP Promoted 25 °C1.1> 98%95%< 2%
Continuous Flow 0–5 °C1.0594%98%< 1%

References

  • University of Southampton. "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics." ePrints Soton. [Link]

  • Wu, Y., et al. "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 2023, 88, 11322-11327.[Link]

  • European Patent Office. "HETEROARYL COMPOUNDS AS IRAK INHIBITORS AND USES THEREOF." EP 3350177 B1.
  • ChemSrc. "2-Nitro-5-(trifluoromethoxy)benzoic acid." ChemSrc Database.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Separation in 2-Nitro-3-(trifluoromethoxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the notorious bottleneck of separating positional isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the notorious bottleneck of separating positional isomers. The synthesis of 2-nitro-3-(trifluoromethoxy)benzoic acid via direct nitration inevitably yields a complex mixture of regioisomers.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your experimental results and provide self-validating, step-by-step protocols to isolate your target isomer with high purity.

Separation Workflow & Logic

IsomerSeparation Crude Crude Nitration Mixture (2-Nitro, 4-Nitro, 6-Nitro Isomers) BaseDissolve Dissolve in Aqueous NaOH (pH > 9.0) Crude->BaseDissolve Acidify1 Controlled Acidification (Add HCl to pH 3.5 - 4.0) BaseDissolve->Acidify1 Filter1 Filtration Acidify1->Filter1 Precip1 Precipitate: 4-Nitro & 6-Nitro Isomers (Discard/Recycle) Filter1->Precip1 Neutralized (pKa ~3.5) Filtrate1 Filtrate: 2-Nitro Isomer (as Soluble Salt) Filter1->Filtrate1 Ionized (pKa ~2.0) Acidify2 Deep Acidification (Add HCl to pH < 1.5) Filtrate1->Acidify2 PureProd Pure 2-Nitro-3-(trifluoromethoxy) benzoic acid Acidify2->PureProd Crystallizes

Workflow for pH-gradient separation of 2-nitro-3-(trifluoromethoxy)benzoic acid from its isomers.

Section 1: Mechanistic Insights (FAQ)

Q1: Why do I get a complex mixture of regioisomers during the nitration of 3-(trifluoromethoxy)benzoic acid? A1: The nitration of fluorinated and trifluoromethoxylated benzoic acids is notoriously unselective due to competing directing effects[1]. The carboxylic acid (-COOH) is a meta-directing, electron-withdrawing group, which deactivates the ring. Conversely, the trifluoromethoxy (-OCF₃) group is also strongly deactivating due to the inductive effect of the fluorine atoms, but its oxygen lone pairs make it an ortho/para-director[2]. Because resonance effects typically override inductive meta-directors, nitration predominantly occurs ortho (positions 2 and 4) and para (position 6) to the -OCF₃ group[1]. The 2-position is sterically hindered but still yields a significant fraction of the 2-nitro isomer, resulting in a challenging ternary mixture.

Q2: What are the fundamental physicochemical differences between the 2-nitro, 4-nitro, and 6-nitro isomers? A2: To separate these compounds effectively, we must look at their 3D molecular topology rather than just their 2D structures. The 2-nitro isomer has the -NO₂ group directly adjacent (ortho) to the -COOH group. This proximity causes two critical phenomena:

  • pKa Depression: The strong electron-withdrawing nature of the ortho-nitro group stabilizes the carboxylate anion through profound inductive and field effects, dropping the pKa of the 2-nitro isomer to approximately 2.0, whereas the 4-nitro and 6-nitro isomers have pKa values closer to 3.5[3].

  • Lipophilicity via Intramolecular H-Bonding: The ortho relationship allows for intramolecular hydrogen bonding between the carboxylic acid proton and the nitro oxygen. This masks the polar groups from the solvent, significantly increasing the 2-nitro isomer's solubility in non-polar organic solvents compared to the 4- and 6-isomers.

Quantitative Comparison of Nitrated Regioisomers
RegioisomerDirecting Effect OriginEstimated pKaIntramolecular H-BondingRelative Lipophilicity
2-Nitro-3-(trifluoromethoxy)benzoic acid Ortho to -OCF₃~1.8 – 2.2Yes (Strong)High
4-Nitro-3-(trifluoromethoxy)benzoic acid Ortho to -OCF₃~3.4 – 3.6NoLow
6-Nitro-3-(trifluoromethoxy)benzoic acid Para to -OCF₃~3.4 – 3.6NoLow
Section 2: Troubleshooting & Separation Protocols

Q3: My fractional crystallization is failing to yield pure 2-nitro-3-(trifluoromethoxy)benzoic acid. How can I exploit solubility differences? A3: Standard aqueous or ethanolic recrystallization often fails because the isomers co-precipitate as solid solutions. Instead, you must exploit the intramolecular hydrogen bonding of the 2-nitro isomer using a non-polar solvent system[3].

Protocol 1: Selective Fractional Crystallization via Toluene

  • Suspension: Suspend the crude isomer mixture in dry toluene (approx. 5-7 volumes relative to crude mass).

  • Heating: Heat the mixture to reflux (110°C). The 2-nitro isomer will dissolve entirely due to its higher lipophilicity, while the bulk of the 4-nitro and 6-nitro isomers will remain as an undissolved suspension.

  • Hot Filtration: Rapidly filter the mixture while hot (maintain >90°C) through a pre-warmed Buchner funnel. The filter cake contains the unwanted 4-nitro and 6-nitro isomers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of cold heptane. The resulting product is highly enriched 2-nitro-3-(trifluoromethoxy)benzoic acid.

Q4: Is there a more reliable, self-validating method than crystallization? A4: Yes. The most robust, scalable, and self-validating technique is pH-Gradient Isoelectric Precipitation . By carefully monitoring the pH, you create a self-correcting system that isolates the isomers based strictly on their distinct pKa values[3].

Protocol 2: pH-Gradient Isoelectric Precipitation

  • Dissolution: Suspend the crude mixture in water and slowly add 2M NaOH until the pH reaches 9.0. Ensure complete dissolution; all isomers are now water-soluble sodium salts.

  • First Acidification (Impurity Precipitation): Add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 3.8.

    • Causality: At this pH, the 4-nitro and 6-nitro isomers (pKa ~3.5) are protonated, become neutral, and precipitate. The 2-nitro isomer (pKa ~2.0) remains ionized and highly soluble.

  • Equilibration & Filtration: Stir the suspension for 30 minutes at pH 3.5 to ensure complete precipitation of the impurities. Filter the mixture and retain the filtrate.

  • Second Acidification (Target Precipitation): Take the clarified filtrate and add concentrated HCl until the pH drops below 1.5.

    • Causality: The 2-nitro isomer is now fully protonated and will rapidly precipitate as a white/pale yellow solid.

  • Final Isolation: Filter the pure 2-nitro-3-(trifluoromethoxy)benzoic acid, wash with ice-cold water to remove residual salts, and dry under vacuum.

Section 3: Advanced Optimization

Q5: Can I suppress the formation of the 4-nitro and 6-nitro isomers upstream during the nitration step? A5: While complete regiocontrol is thermodynamically impossible with these specific substituents, you can shift the isomer ratio. Traditional mixed acid (HNO₃/H₂SO₄) nitration is highly exothermic and can lead to poor selectivity[2][4]. Using Trifluoromethanesulfonic acid (HOTf) as a promoter with 68% HNO₃ at lower temperatures (0°C to room temperature) enhances the electrophilicity of the nitronium ion while allowing for milder, more controlled kinetics[5]. This minimizes over-nitration and can subtly favor the less sterically hindered positions, though downstream separation will still be required.

References
  • Title: Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics Source: ePrints Soton - University of Southampton URL: [Link]

  • Title: Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration Source: Organic-Chemistry.org URL: [Link]

Sources

Optimization

stability issues of 2-Nitro-3-(trifluoromethoxy)benzoic acid under acidic conditions

Welcome to the technical support guide for 2-Nitro-3-(trifluoromethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this intermediate a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Nitro-3-(trifluoromethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this intermediate and require a deeper understanding of its stability profile, particularly under acidic conditions. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols for assessing stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 2-Nitro-3-(trifluoromethoxy)benzoic acid in acidic environments.

Q1: What are the primary stability concerns for 2-Nitro-3-(trifluoromethoxy)benzoic acid under acidic conditions?

A1: The molecule is generally robust, as evidenced by its synthesis often involving nitrating acid mixtures. However, two main areas of concern exist under forcing acidic conditions (i.e., elevated temperatures and high acid concentrations):

  • Decarboxylation: The loss of the carboxylic acid group (-COOH) as CO₂ is a potential degradation pathway, especially when heated in a strong acidic medium.

  • Hydrolysis of the Trifluoromethoxy Group: While the -OCF₃ group is significantly more stable than a standard methoxy group, it is not completely inert. Under extreme conditions (e.g., fuming sulfuric acid), it can be susceptible to hydrolysis.

Q2: Is the trifluoromethoxy (-OCF₃) group susceptible to hydrolysis in common laboratory acids?

A2: The trifluoromethoxy group is known for its high chemical and metabolic stability, which is a key reason for its use in drug design.[1] The carbon-fluorine bonds are exceptionally strong, making the group resistant to cleavage.[1] Under typical acidic workup conditions (e.g., 1-2 M HCl, H₂SO₄ at room temperature), hydrolysis of the -OCF₃ group is highly unlikely. However, studies on analogous trifluoromethyl (-CF₃) groups have shown that hydrolysis to a carboxylic acid can be forced using aggressive reagents like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid.[2] Therefore, while stable in most applications, prolonged exposure to concentrated, hot, strong acids could initiate this degradation pathway.

Q3: Can the nitro group (-NO₂) be a point of instability in an acidic medium?

A3: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to electrophilic attack.[3] In a non-reductive acidic environment, the C-NO₂ bond is relatively stable. Thermal decomposition studies on 2-nitrobenzoic acid suggest that cleavage of the C-NO₂ bond is the initiating step of degradation, but this typically requires high temperatures (e.g., >120°C).[4] The primary concern with the nitro group under acidic conditions arises if reducing agents are present, which can lead to the formation of nitroso or amino derivatives. In the absence of reductants, the nitro group is generally not the primary site of acid-mediated instability at moderate temperatures.

Q4: How does temperature influence the rate of acid-mediated degradation?

A4: Temperature is a critical accelerator for all potential degradation pathways. As with most chemical reactions, an increase in temperature will significantly increase the rates of decarboxylation and hydrolysis. We strongly recommend that any reactions or workups involving acidic conditions be performed at or below room temperature unless the experimental protocol explicitly requires heating. If heating is necessary, a preliminary stability study is advised to quantify the rate of degradation at the target temperature.

Q5: Are certain types of acids more detrimental to the compound's stability?

A5: Yes. A distinction should be made between strong, non-oxidizing acids (like HCl and H₂SO₄) and strong, oxidizing acids (like nitric acid). While concentrated H₂SO₄ at high temperatures can promote hydrolysis and decarboxylation, the use of nitric acid mixtures, especially with heating, carries the additional risk of further nitration or oxidative side reactions.[5][6] For routine pH adjustments or acid-catalyzed reactions, using the mildest acid sufficient for the transformation is always the best practice.

Section 2: Troubleshooting Guide for Unexpected Experimental Results

This section is structured to help you diagnose issues you may encounter during your experiments.

Issue: Appearance of a new, more non-polar peak in my HPLC/LC-MS analysis after an acidic workup.
  • Potential Cause: Decarboxylation. The loss of the -COOH group results in the formation of 1-nitro-2-(trifluoromethoxy)benzene. This product is significantly less polar and will have a longer retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak by mass spectrometry. The expected mass will be that of the parent compound minus 44 Da (mass of CO₂).

    • Re-run the reaction or workup at a lower temperature.

    • Minimize the time the compound is in the acidic phase. Perform extractions promptly after quenching.

    • If the reaction must be heated in acid, perform a time-course study by taking aliquots every hour to determine the rate of degradation and find an optimal reaction time.

Issue: A new, more polar peak is observed in the HPLC/LC-MS, and I detect fluoride ions in my aqueous phase.
  • Potential Cause: Hydrolysis of the Trifluoromethoxy Group. This is a less common event but is indicative of the cleavage of the -OCF₃ group to a hydroxyl (-OH) group, forming 2-Nitro-3-hydroxybenzoic acid. This product is more polar and will have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • This degradation pathway is most likely if you are using highly concentrated or fuming acids at elevated temperatures.

    • Confirm the identity via MS. The expected mass will be that of the parent compound minus 50 Da (mass of CF₂O) plus 18 Da (mass of H₂O), a net change of -32 Da.

    • If possible, switch to a non-hydrolytic acid system or reduce the acid concentration and temperature significantly.

Issue: My acid-catalyzed reaction is sluggish or gives a low yield.
  • Potential Cause: Substrate Deactivation. Both the nitro and carboxylic acid groups are strongly electron-withdrawing.[3] In a highly acidic medium, the lone pair on the oxygen of the nitro group can be protonated, further increasing its deactivating effect. This can shut down desired reactions, such as electrophilic aromatic substitutions.

  • Troubleshooting Steps:

    • Assess the pKa of your reaction medium. It may be necessary to use a less acidic catalyst or a different solvent system.

    • Consider alternative synthetic routes that do not require strong acid catalysis at a late stage.

    • For reactions like esterification, ensure the removal of water to drive the equilibrium forward, as the inherent electronic properties of the substrate cannot be changed.

Section 3: Protocols for Stability Assessment

To ensure the integrity of your results, we recommend performing a forced degradation study if 2-Nitro-3-(trifluoromethoxy)benzoic acid will be subjected to harsh acidic conditions in your workflow.

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a systematic approach to determine the stability of the target compound.

Objective: To identify potential degradation products and quantify the rate of degradation under various acidic conditions.

Materials:

  • 2-Nitro-3-(trifluoromethoxy)benzoic acid

  • Class A Volumetric Flasks

  • HPLC Vials

  • Acids: 1 M HCl, 1 M H₂SO₄, 5 M H₂SO₄

  • Quenching Solution: 1 M NaOH

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Sample Preparation:

    • Label three sets of vials for each acid condition (1 M HCl, 1 M H₂SO₄, 5 M H₂SO₄) and for each temperature (Room Temperature, 60 °C).

    • To each vial, add 100 µL of the stock solution.

    • Add 900 µL of the respective acid.

  • Control Sample: Prepare a control sample by adding 100 µL of the stock solution to 900 µL of deionized water.

  • Incubation:

    • Place the vials in the appropriate temperature-controlled environment (benchtop for RT, heating block for 60 °C).

    • Pull time points at T=0, 2, 4, 8, and 24 hours.

  • Quenching and Analysis:

    • At each time point, take a 100 µL aliquot from the stress sample.

    • Immediately quench it in a vial containing 900 µL of a 50:50 Acetonitrile:Water mixture. If the solution is highly acidic, first neutralize with an appropriate amount of 1 M NaOH.

    • Analyze by a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative percentage of any new peaks formed.

Table 1: Summary of Stress Conditions for Forced Degradation
Condition IDAcid TypeAcid ConcentrationTemperatureTime Points (hours)
A-RT-HClHydrochloric Acid1 MRoom Temp.0, 2, 4, 8, 24
A-60-HClHydrochloric Acid1 M60 °C0, 2, 4, 8, 24
A-RT-H2SO4-1Sulfuric Acid1 MRoom Temp.0, 2, 4, 8, 24
A-60-H2SO4-1Sulfuric Acid1 M60 °C0, 2, 4, 8, 24
A-RT-H2SO4-5Sulfuric Acid5 MRoom Temp.0, 2, 4, 8, 24
A-60-H2SO4-5Sulfuric Acid5 M60 °C0, 2, 4, 8, 24
Protocol 2: Stability-Indicating HPLC Method
  • System: HPLC with UV Detector (or DAD/PDA)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Section 4: Mechanistic Insights & Visualizations

To better understand the potential transformations, the following diagrams illustrate the key chemical pathways and experimental workflows.

G main 2-Nitro-3-(trifluoromethoxy)benzoic acid decarboxylated 1-Nitro-2-(trifluoromethoxy)benzene (Decarboxylation Product) main->decarboxylated  Strong Acid (H⁺)  Heat (Δ)  - CO₂ hydrolyzed 2-Nitro-3-hydroxybenzoic acid (Hydrolysis Product) main->hydrolyzed  Conc. H₂SO₄  Heat (Δ)  + H₂O, - 'CF₂O'

Caption: Potential acid-mediated degradation pathways.

G prep_stock 1. Prepare 1 mg/mL Stock Solution in Methanol prep_stress 2. Aliquot Stock into Acid Solutions (e.g., 1M HCl, 5M H₂SO₄) prep_stock->prep_stress incubate 3. Incubate Samples (Room Temp & 60°C) prep_stress->incubate timepoint 4. Pull Time Points (0, 2, 4, 8, 24h) incubate->timepoint quench 5. Quench Aliquot in ACN:Water timepoint->quench analyze 6. Analyze by HPLC-UV quench->analyze

Caption: Experimental workflow for forced degradation studies.

Section 5: References

  • ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.

  • Ataman Kimya. NITROBENZOIC ACID.

  • BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

  • Thieme. (2022). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid.

  • Quora. (2018, June 28). Nitrobenzoic acid is more acidic than benzoic acid, why?

  • ResearchGate. (2025, August 5). Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH.

  • Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

  • ResearchGate. Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.

  • ResearchGate. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

  • BenchChem. Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition.

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • AIDIC. (2014). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration.

  • University of Southampton ePrints. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with isolating high-purity 2-Nitro-3-(trifluoromethoxy)benzoic acid . B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with isolating high-purity 2-Nitro-3-(trifluoromethoxy)benzoic acid . Because this molecule features two highly electron-withdrawing groups (ortho-nitro and meta-trifluoromethoxy), its physicochemical behavior—specifically its unusually low pKa and unique steric profile—demands strict control over purification parameters.

Below, you will find a diagnostic matrix, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to resolve common isolation failures.

I. Diagnostic Matrix: Impurity Identification

Before initiating purification, identify the dominant impurity profile in your crude cake. Use the table below to correlate physical symptoms with their chemical causes and analytical detection methods.

Impurity ClassOrigin / CausePhysical SymptomAnalytical Detection
Mineral Acids (HNO₃, H₂SO₄)Residual reagents from the electrophilic nitration step.Sticky, hygroscopic cake; fumes upon opening the vial.Aqueous suspension yields pH < 1.0.
Neutral Organics Unreacted starting materials or non-acidic byproducts.Oily residue mixed with crystals; depressed melting point.HPLC (Reverse-phase); TLC (Hexane/EtOAc).
Positional Isomers (e.g., 4-nitro or 6-nitro)Lack of regiocontrol during nitration of the benzoic acid ring.Broad melting point; distinct secondary peaks in chromatography.¹H NMR (distinct aromatic splitting patterns); HPLC.
Acid Salts Improper acidification technique during acid-base workup.Incomplete solubility in ether or organic solvents.Elemental analysis (high sodium/potassium content).
II. Troubleshooting Guides & FAQs

Q1: My crude product is highly acidic and sticky. How do I remove residual nitrating agents without losing my product? A1: The stickiness is caused by residual sulfuric and nitric acids acting as hygroscopic agents. Because 2-Nitro-3-(trifluoromethoxy)benzoic acid has limited solubility in cold water, you can safely remove mineral acids via a cold water wash. Wash the crude precipitate with water at 5°C–25°C [1]. This exploits the solubility differential: mineral acids are infinitely miscible with water, while the highly substituted benzoic acid remains largely insoluble at low temperatures.

Q2: HPLC analysis shows significant neutral organic impurities. How can I selectively remove them? A2: You must perform an acid-base extraction. The carboxylic acid proton is highly acidic due to the inductive and resonance electron-withdrawing effects of the -NO₂ and -OCF₃ groups. By adjusting the pH to 8.5–10.0 using aqueous base (e.g., NaOH or Na₂CO₃), you quantitatively convert the target molecule into its water-soluble sodium salt [1]. Subsequent washing of this aqueous layer with a non-polar solvent (like Dichloromethane) will extract all neutral organic impurities, leaving your target molecule safely in the aqueous phase.

Q3: During the acidification of the sodium salt, I get a gummy, intractable precipitate instead of a clean crystalline powder. Why is this happening? A3: This is a classic failure mode caused by "forward addition" (adding acid into the basic carboxylate solution). When acid is added to the sodium salt in the usual way, localized pH gradients cause the formation of a less soluble "acid salt" complex (a co-crystal of the sodium salt and the free acid)[2]. This complex precipitates prematurely, traps impurities, and will not dissolve completely in organic solvents like ether [2]. Resolution: You must use Reverse Acidification . Pour the basic solution of the sodium salt into a vigorously stirred volume of concentrated acid. This ensures the molecule instantly transitions to a low pH environment, forcing complete protonation and yielding a clean, filterable free-acid precipitate.

Q4: I have successfully removed neutral impurities, but positional isomers (like the 4-nitro derivative) remain. How do I separate them? A4: Acid-base extraction cannot separate positional isomers because their pKa values are too similar. You must rely on selective recrystallization. The ortho-nitro group in your target molecule sterically twists the carboxylate group out of the aromatic plane, significantly altering its crystal packing lattice compared to para- or meta-nitro isomers. Recrystallizing from a solvent like 1% aqueous hydrochloric acid or a Toluene/Heptane gradient exploits these subtle thermodynamic differences in solubility [2].

III. Quantitative Process Parameters

For a self-validating workflow, ensure your process strictly adheres to the following quantitative benchmarks.

ParameterTarget ValueMechanistic Rationale
Dissolution pH 8.5 – 10.0Ensures complete deprotonation of the carboxylic acid to form the water-soluble sodium salt without degrading the trifluoromethoxy group [1].
Precipitation pH 1.5 – 3.0Forces complete protonation. The electron-withdrawing -NO₂ and -OCF₃ groups lower the pKa significantly, requiring a highly acidic environment for full recovery [1].
Water Wash Temp 5°C – 25°CRemoves residual mineral acids (H₂SO₄/HNO₃) while minimizing the thermodynamic solubility of the product [1].
IV. Step-by-Step Experimental Protocols
Protocol A: Acid-Base Purification & Reverse Acidification

This protocol isolates the target acid from neutral organic impurities and residual mineral acids.

  • Initial Wash: Suspend 1 part (by weight) of crude 2-Nitro-3-(trifluoromethoxy)benzoic acid in 5 parts of cold deionized water (10°C). Stir for 15 minutes and filter to remove bulk mineral acids.

  • Salt Formation: Transfer the washed cake to a flask. Add 5 parts of water and slowly add 2M NaOH (aq) until the pH stabilizes between 8.5 and 10.0 [1]. Stir until the solid completely dissolves. Validation Check: The solution should be clear; any undissolved material is a neutral impurity.

  • Organic Extraction: Transfer the aqueous solution to a separatory funnel. Extract twice with Dichloromethane (DCM) (1/3 volume of the aqueous layer). Discard the lower DCM layers (contains neutral impurities).

  • Reverse Acidification (Critical Step): In a separate, oversized beaker, prepare a solution of 3M HCl (aq) sufficient to neutralize the base added in Step 2, plus a 20% excess. Vigorously stir the acid. Slowly pour the basic aqueous sodium salt solution into the stirring acid [2].

  • Isolation: Verify the final pH is between 1.5 and 3.0 [1]. Stir the resulting slurry at room temperature for 30 minutes to ensure crystal maturation. Filter the precipitate via vacuum filtration and wash with a minimal amount of ice-cold water.

Protocol B: Selective Recrystallization

This protocol separates the target molecule from structurally similar positional isomers.

  • Dissolution: Place the dried product from Protocol A into a round-bottom flask. Add a minimal amount of 1% aqueous hydrochloric acid (or a 1:1 mixture of Ethanol/Water) and heat to 80°C until fully dissolved[2].

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Crystallization: Allow the filtrate to cool ambiently to room temperature over 2 hours. Do not crash-cool, as rapid nucleation will trap isomeric impurities in the crystal lattice. Once at room temperature, transfer to an ice bath (0°C–5°C) for 1 hour to maximize yield.

  • Recovery: Collect the purified crystals via vacuum filtration. Dry in a vacuum desiccator over silica gel or P₂O₅ until a constant weight is achieved.

V. Purification Workflow Visualization

The following diagram maps the logical decision tree and phase separations required to achieve high purity.

PurificationWorkflow Crude Crude 2-Nitro-3-(trifluoromethoxy) benzoic acid Wash Cold Water Wash (5-25°C) Removes Mineral Acids Crude->Wash BaseDissolve Dissolve in Aq. Base (pH 8.5-10) Forms Soluble Sodium Salt Wash->BaseDissolve Extract Solvent Extraction (DCM) Separates Neutral Organics BaseDissolve->Extract OrgWaste Organic Phase (Waste) Extract->OrgWaste Lower Layer (DCM) ReverseAcid Reverse Acidification (pH 1.5-3.0) Precipitates Target Acid Extract->ReverseAcid Upper Layer (Aqueous) Recrystallize Recrystallization (1% HCl) Removes Positional Isomers ReverseAcid->Recrystallize Pure Pure 2-Nitro-3-(trifluoromethoxy) benzoic acid Recrystallize->Pure

Caption: Sequential workflow for the isolation and purification of substituted nitrobenzoic acids.

VI. References
  • Process for recovering 3-nitrobenzoic acid (US Patent 4288615A). Google Patents. Available at:

  • m-Nitrobenzoic acid (Organic Syntheses, Coll. Vol. 1, p. 391). Organic Syntheses. Available at:[Link]

Optimization

Technical Support Center: Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid. It provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during this specific synthesis.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid, typically achieved through the nitration of 3-(trifluoromethoxy)benzoic acid, is a nuanced process where precise control over reaction conditions is paramount to achieving high yield and purity. Below are common issues encountered during this synthesis and their respective solutions.

Issue 1: Low Yield of the Desired 2-Nitro Isomer and Formation of Other Isomers

Question: My reaction is producing a mixture of nitro isomers, with the desired 2-nitro product being a minor component. How can I improve the regioselectivity?

Root Cause Analysis: The trifluoromethoxy (-OCF₃) group is an ortho-, para- directing deactivator in electrophilic aromatic substitution.[1][2] The carboxylic acid (-COOH) group, on the other hand, is a meta-director. When both are present on the benzene ring, their directing effects are competitive. The -OCF₃ group directs nitration to the 2, 4, and 6 positions, while the -COOH group directs to the 5 position. The formation of the 2-nitro isomer is desired, but other isomers such as 4-nitro and 6-nitro derivatives are common byproducts. The preference for the para-isomer (4-nitro) is often attributed to steric hindrance from the trifluoromethoxy group, which impedes attack at the adjacent ortho positions.[1]

Solutions:

  • Temperature Control: Maintaining a low and consistent temperature is critical. Lower temperatures can disfavor the formation of certain isomers. For the nitration of substituted benzoic acids, keeping the temperature below 0°C is often recommended to improve selectivity.[3]

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.[4] Using a milder nitrating agent or a less concentrated mixed acid can sometimes improve ortho-selectivity.[5]

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 3-(trifluoromethoxy)benzoic acid is crucial. This helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent, which can lead to side reactions.[5][6]

Experimental Protocol: Optimized Nitration for Improved 2-Isomer Selectivity

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethoxy)benzoic acid in a suitable solvent like dichloromethane.

  • Cool the flask to -10°C to 0°C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-(trifluoromethoxy)benzoic acid, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified.

Issue 2: Significant Formation of Dinitrated Byproducts

Question: I am observing a substantial amount of dinitrated products in my reaction mixture. What is causing this and how can I prevent it?

Root Cause Analysis: Dinitration occurs when the initially formed 2-Nitro-3-(trifluoromethoxy)benzoic acid undergoes a second nitration. Although the presence of a nitro group is deactivating, a second nitration can occur under harsh reaction conditions.[5]

Solutions:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of nitric acid. A large excess will significantly increase the likelihood of dinitration.[5]

  • Reaction Temperature: Higher temperatures promote dinitration. Maintaining a low and controlled temperature (ideally below 5°C) is crucial.[5]

  • Reaction Time: Prolonged reaction times can lead to the formation of dinitrated products. Monitor the reaction closely and quench it once the formation of the desired mononitro product has maximized.[5]

Issue 3: Decarboxylation of the Benzoic Acid

Question: My reaction is yielding 1-Nitro-2-(trifluoromethoxy)benzene, indicating a loss of the carboxylic acid group. Why is this happening?

Root Cause Analysis: Decarboxylation is the removal of a carboxyl group (-COOH) with the release of carbon dioxide. For nitrobenzoic acids, this can be a significant side reaction, particularly at elevated temperatures.[7][8] The presence of an electron-withdrawing nitro group can make the compound susceptible to decarboxylation.[7]

Solutions:

  • Maintain Low Temperatures: High reaction temperatures are a major contributor to decarboxylation.[7][8] It is imperative to keep the reaction temperature as low as possible, ideally at or below room temperature.

  • Avoid Prolonged Reaction Times: Extended exposure to conditions that favor decarboxylation will increase the extent of this side reaction.[7]

Issue 4: Hydrolysis of the Trifluoromethoxy Group

Question: I am detecting impurities that suggest the trifluoromethoxy group is not stable under my reaction conditions. Is this possible?

Root Cause Analysis: While the trifluoromethoxy group is generally considered to be chemically robust, under strongly acidic conditions and in the presence of water, hydrolysis can potentially occur, although it is not a commonly reported side reaction for this specific synthesis. The presence of water can lead to the hydrolysis of functional groups.[9]

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents where possible.

  • Control Water Content: The nitric and sulfuric acids used should be of high concentration to minimize the water content in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the nitration of 3-(trifluoromethoxy)benzoic acid?

A1: The exact isomer distribution is highly dependent on the reaction conditions. However, due to the directing effects of the -OCF₃ (ortho, para) and -COOH (meta) groups, a mixture of isomers is expected. The primary products will likely be the 2-nitro, 4-nitro, and 6-nitro isomers. Achieving high selectivity for the 2-nitro isomer is a key challenge.

Q2: How can I effectively purify the crude 2-Nitro-3-(trifluoromethoxy)benzoic acid?

A2: A combination of techniques is often necessary for purification.

  • Acid-Base Extraction: This method can separate the acidic product from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product.[10][11]

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[10]

  • Column Chromatography: For difficult separations of isomers, column chromatography is a powerful technique.

Q3: My purified product is still colored. What is the likely cause?

A3: A persistent yellow or brownish color can be due to residual nitro-aromatic impurities, as many nitro-containing compounds are colored.[10] Trace amounts of dinitrated byproducts or other colored side products can also contribute to the coloration. If color persists after initial purification, a charcoal treatment during recrystallization may be effective.[10]

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of the reaction mixture, allowing for the determination of isomer ratios and the extent of side product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for confirming the identity of the desired product and characterizing impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Visualizing the Process

Decision-Making Workflow for Troubleshooting

G start Start Synthesis issue Low Yield or Impurities Detected start->issue low_yield Predominance of undesired isomers? issue->low_yield Yes dinitration Presence of dinitrated products? issue->dinitration Yes decarboxylation Loss of -COOH group? issue->decarboxylation Yes temp_control Optimize Temperature (0°C or below) low_yield->temp_control reagent_control Adjust Nitrating Agent Stoichiometry dinitration->reagent_control decarboxylation->temp_control time_control Monitor and Control Reaction Time decarboxylation->time_control purification Implement Purification Strategy temp_control->purification reagent_control->purification time_control->purification

Sources

Troubleshooting

degradation pathways of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Welcome to the Technical Support Center for 2-Nitro-3-(trifluoromethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitro-3-(trifluoromethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. To truly troubleshoot experimental anomalies, we must understand the mechanistic causality driving the degradation of this specific molecule.

This compound features two highly distinct functional groups attached to a benzoic acid core: a photolabile nitro group (-NO₂) and a highly lipophilic, chemically inert trifluoromethoxy group (-OCF₃) . Understanding the competing stabilities of these groups is the key to mastering your analytical and synthetic workflows.

Section 1: Mechanistic Causality of Degradation

The degradation of 2-Nitro-3-(trifluoromethoxy)benzoic acid is rarely uniform; it is dictated by the specific environmental stressor applied to the system.

  • Photolytic Reduction (The Nitro Pathway): The electron-withdrawing nitro group acts as a potent electron acceptor. Upon exposure to UV or ambient light (295–355 nm), the molecule undergoes rapid photodissociation. The nitro group is sequentially reduced to a nitroso (-NO) intermediate, and ultimately to an amine (-NH₂).

  • Enzymatic Cleavage (The Biological Pathway): In microbial or hepatic stability assays, degradation proceeds via two main routes. Nitroreductases can reduce the -NO₂ group, or dioxygenases can attack the aromatic ring, displacing the nitro group entirely (releasing nitrite, NO₂⁻) to form a catechol derivative[1].

  • Radical Defluorination (The Trifluoromethoxy Pathway): The -OCF₃ group is exceptionally stable due to strong C-F bonds and a conformation that minimizes electrostatic repulsion[2]. It resists standard aqueous hydrolysis. However, under Advanced Oxidation Processes (AOPs) like UV/H₂O₂, hydroxyl radicals (•OH) force the cleavage of the ether bond, resulting in defluorination and the release of free fluoride ions (F⁻)[3].

Fig 1: Chemical and biological .

Section 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Unexplained discoloration (yellowing/browning) of stock solutions over time.

  • Root Cause: Photolytic reduction. The parent compound is absorbing ambient light, driving the conversion of the nitro group to a nitroso/amino derivative.

  • Actionable Fix: Immediately transition all storage and reaction vessels to amber glass. Degas aqueous solvents with nitrogen prior to use to minimize dissolved oxygen, which can participate in secondary oxidative side-reactions.

Issue 2: Stubborn emulsions forming during liquid-liquid extraction (LLE) workups.

  • Root Cause: The -OCF₃ group is highly lipophilic (π = 1.04)[2]. If the molecule partially degrades (e.g., into an aminobenzoic acid), it becomes a potent amphiphile. These degraded metabolites act as surfactants, trapping water and organic layers together[4].

  • Actionable Fix: Break the emulsion by adding a saturated brine (NaCl) solution to increase the ionic strength of the aqueous layer, forcing the fluorinated organics into the organic phase.

Issue 3: Unexpected mass shifts in LC-MS/MS stability assays.

  • Root Cause: Pathway-specific degradation.

  • Actionable Fix: Use the mass shift to diagnose the exact failure point in your system (See Fig 2). A shift of -16 Da indicates nitroso formation (photolysis). A shift of -30 Da indicates complete reduction to the amine. The presence of free nitrite in the media indicates dioxygenase contamination[1].

Troubleshooting_Workflow Start Unidentified Peak in LC-UV/MS MassCheck Check Mass Shift (Δ Da) Start->MassCheck Shift1 Δ -16 Da or -30 Da (Nitroso / Amino) MassCheck->Shift1 Photoreduction Shift2 Nitrite Release (+ Hydroxylation) MassCheck->Shift2 Bio-oxidation Shift3 Fluoride Release (Defluorination) MassCheck->Shift3 AOP Degradation Act1 Use Amber Vials Degas Solvents Shift1->Act1 Act2 Sterilize Media Inhibit Enzymes Shift2->Act2 Act3 Reduce UV/H2O2 Exposure Shift3->Act3

Fig 2: LC-MS troubleshooting workflow for identifying and mitigating degradation metabolites.

Section 3: Frequently Asked Questions (FAQs)

Q: Is the trifluoromethoxy group susceptible to standard aqueous hydrolysis at physiological pH? A: No. The -OCF₃ group is remarkably stable to standard hydrolytic degradation compared to a standard methoxy (-OCH₃) group[4]. Degradation of this moiety requires forced conditions, such as extreme pH combined with high heat, or radical-based Advanced Oxidation Processes[3].

Q: How do I differentiate between photolytic degradation and microbial contamination in my buffer solutions? A: Monitor the system for the release of inorganic ions. Microbial dioxygenase pathways typically cleave the C-N bond, releasing measurable nitrite (NO₂⁻) into the buffer[1]. Photolysis primarily reduces the nitro group in situ without cleaving it from the aromatic ring.

Section 4: Quantitative Degradation Profiles

To assist in predictive modeling, the following table summarizes the expected degradation kinetics and primary metabolites of 2-Nitro-3-(trifluoromethoxy)benzoic acid under various stress conditions.

Degradation ConditionPrimary MechanismKey Metabolite / MS Marker ([M-H]⁻)Expected Half-Life
Ambient Light (Aqueous) Photoreduction2-Nitroso derivative (m/z 234)Days to Weeks
UV Irradiation (254-355 nm) Photodissociation2-Amino derivative (m/z 220)< 2 Hours
Microbial (Pseudomonas sp.) Dioxygenase CleavageCatechol derivative + NO₂⁻ release12 - 48 Hours
AOP (UV / H₂O₂) Radical DefluorinationMineralized Carbon + F⁻ release< 30 Minutes
Acidic/Basic Hydrolysis Highly StableNone (Parent intact, m/z 250)> 6 Months

Section 5: Self-Validating Experimental Protocols

To ensure data integrity, every degradation assay must be a self-validating system. The following protocols include built-in controls to isolate the exact mechanism of degradation.

Protocol A: Stability-Indicating Photolysis Assay

Purpose: To isolate and quantify the photoreduction of the nitro group without interference from hydrolysis.

  • Preparation: Prepare a 1 mg/mL stock of the analyte in HPLC-grade acetonitrile. Dilute to 50 µg/mL in a pH 7.4 phosphate buffer.

  • Controlled Exposure: Divide the sample into two sets. Place the Test samples in clear quartz vials. Place the Control samples in heavy amber glass vials wrapped in foil.

  • Irradiation: Expose both sets to a Xenon arc lamp (simulated sunlight, 300–800 nm) for 4 hours at 25°C.

  • Sampling & Quenching: Aliquot 100 µL at 0, 30, 60, 120, and 240 minutes. Immediately quench the reaction by freezing at -20°C if not analyzed immediately.

  • LC-MS/MS Analysis: Inject into an LC-MS/MS equipped with a C18 column. Use a gradient elution of 0.1% Formic acid in Water/Acetonitrile. Monitor the parent mass (m/z 250) and the emergence of the amino metabolite (m/z 220).

  • Validation Check: If the Control (amber vial) shows degradation, your system is experiencing thermal or hydrolytic breakdown, invalidating the photolysis data.

Protocol B: Advanced Oxidation (AOP) Defluorination Test

Purpose: To force the degradation of the highly stable -OCF₃ group and quantify mineralization.

  • Preparation: Prepare a 50 µg/mL solution of the analyte in deionized water. Add 10 mM H₂O₂ to act as the radical initiator.

  • Radical Generation: Irradiate the solution with a UV-C lamp (254 nm) to homolytically cleave the H₂O₂ and generate hydroxyl radicals (•OH).

  • Ion Monitoring: Because the -OCF₃ group is invisible to standard UV detection once cleaved, use an Ion-Selective Electrode (ISE) or Ion Chromatography (IC) to continuously measure the release of free fluoride (F⁻) over 60 minutes.

  • Validation Check: Run a parallel sample with UV-C but without H₂O₂. This confirms whether defluorination requires radical attack or if high-energy UV alone is sufficient.

Section 6: References

  • Title: Dynamics of OH formation in the photodissociation of o-nitrobenzoic acid at 295 and 355 nm Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Bacterial degradation of m-nitrobenzoic acid Source: American Society for Microbiology (ASM Journals) URL: [Link]

  • Title: Degradation Studies of New Substitutes for Perfluorinated Surfactants Source: Academia.edu URL: [Link]

  • Title: Advances in the Development of Trifluoromethoxylation Reagents Source: MDPI (Symmetry) URL: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid

Welcome to the technical support guide for the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic nitration step. The inherent reactivity of nitrating agents combined with the specific electronic nature of the 3-(trifluoromethoxy)benzoic acid substrate demands rigorous control to ensure safety, yield, and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid? A1: The primary safety concern is the highly exothermic nature of the electrophilic aromatic substitution (nitration) reaction.[1][2] The reaction between the aromatic substrate and the nitrating mixture (typically concentrated nitric and sulfuric acids) releases a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction."[1] A runaway reaction can cause a rapid increase in temperature and pressure, vigorous gas evolution (toxic nitrogen oxides), and potentially an eruption of the reactor contents or an explosion.[3]

Q2: Why is sulfuric acid essential in this nitration reaction? A2: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][4] This is the species that attacks the aromatic ring. Second, sulfuric acid is a powerful dehydrating agent, absorbing the water molecule that is formed as a byproduct of the reaction.[3] This prevents the dilution of the nitrating mixture, which would otherwise slow down or stop the reaction.

Q3: How do the substituents on the starting material, 3-(trifluoromethoxy)benzoic acid, influence the reaction? A3: The two substituents have competing directive effects:

  • Trifluoromethoxy group (-OCF₃): This group is strongly deactivating due to the intense electron-withdrawing effect of the fluorine atoms. However, the lone pairs on the oxygen atom direct incoming electrophiles to the ortho and para positions.[4]

  • Carboxylic acid group (-COOH): This is a deactivating and meta-directing group.

For the synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid, the nitration occurs at the C2 position, which is ortho to the -OCF₃ group and meta to the -COOH group. This outcome is generally favored, but controlling reaction conditions is vital to minimize the formation of other isomers.[4]

Q4: Can this reaction be performed in a continuous flow reactor? A4: Yes, and it is often advantageous. Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer compared to batch reactors.[5][6] This enhanced control significantly improves safety by minimizing the risk of localized hot spots and thermal runaway.[5] Studies on the continuous flow nitration of trifluoromethoxybenzene have demonstrated successful kilogram-scale production with excellent performance.[7]

Troubleshooting Guide: Exotherm & Side Product Management

This section addresses specific issues that may arise during the experiment.

Issue 1: The reaction temperature is rising rapidly and is difficult to control, even with an ice bath.

  • Question: My reaction temperature is spiking beyond the target range (e.g., >10°C) despite external cooling. What is happening and what is the immediate course of action?

  • Answer: This is a sign that the rate of heat generation is exceeding the capacity of your cooling system, and you are approaching a thermal runaway condition.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the dropwise addition of the nitrating mixture.

    • Maximize Cooling: Increase the efficiency of your external cooling. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature further.[1]

    • Emergency Quench (If Uncontrolled): If the temperature continues to rise uncontrollably, execute an emergency quench by carefully pouring the reaction mixture onto a large volume of crushed ice and water, preferably behind a blast shield.[1] Diluting the acid mixture will stop the generation of the nitronium ion and halt the reaction.[8]

    Root Cause Analysis & Prevention:

    • Addition Rate: The nitrating agent was likely added too quickly. The protocol must be adjusted to a slower, more controlled dropwise addition.[1]

    • Inadequate Cooling: The volume and type of cooling bath may be insufficient for the scale of the reaction. Ensure the flask is adequately submerged.

    • Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction accelerates, leading to a bulk temperature increase.[9] Use a powerful overhead stirrer for larger scales and ensure a vortex is visible.

Issue 2: The reaction mixture has turned a dark brown or black color.

  • Question: My reaction has developed a dark, tarry appearance. What does this indicate?

  • Answer: A dark coloration often signifies oxidative side reactions or polymerization, which can be caused by excessive temperatures or overly harsh conditions.[9] These side reactions consume starting material and complicate purification.

    Root Cause Analysis & Prevention:

    • Excessive Temperature: Even localized overheating can initiate decomposition and oxidation.[9] Re-evaluate and improve your temperature control strategy as described in Issue 1.

    • Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) dramatically increases the oxidative potential and should be avoided unless explicitly required for a highly deactivated substrate.[9]

    • Substrate Purity: Impurities in the 3-(trifluoromethoxy)benzoic acid may be more susceptible to oxidation. Ensure you are using a high-purity starting material.[9]

Issue 3: The product yield is low, or the reaction is not proceeding to completion.

  • Question: After the work-up, my isolated yield of 2-Nitro-3-(trifluoromethoxy)benzoic acid is significantly lower than expected. What are the likely causes?

  • Answer: Low yield can stem from several factors related to reaction conditions and reagent quality.

    Root Cause Analysis & Prevention:

    • Temperature Too Low: While crucial for safety, an excessively low temperature can significantly slow the reaction rate, leading to incomplete conversion.[1] Cautiously increase the temperature in small increments (e.g., from 0°C to 5°C) while monitoring closely.

    • Decomposed Acids: Concentrated nitric and sulfuric acids can degrade over time. Using fresh, high-quality acids is essential for preparing an effective nitrating mixture.[1]

    • Insufficient Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Do not quench the reaction until the starting material has been consumed.

    • Poor Mixing: In a biphasic reaction, poor stirring can limit the mass transfer between the organic and acid layers, hindering the reaction.[5] Ensure vigorous and efficient agitation throughout the addition and reaction period.

Issue 4: Significant formation of dinitrated or other isomeric byproducts is observed.

  • Question: My product analysis shows the presence of dinitrated species and/or the 4-nitro isomer. How can I improve selectivity?

  • Answer: The formation of these byproducts is typically a result of overly harsh reaction conditions.[9]

    Root Cause Analysis & Prevention:

    • Stoichiometry: A large excess of the nitrating agent will dramatically increase the probability of a second nitration event.[9] Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

    • Reaction Temperature: Higher temperatures favor the formation of byproducts, including dinitrated compounds.[9] Maintaining a low, controlled temperature (e.g., 0-5°C) is one of the most effective ways to enhance selectivity.[4][10]

    • Reaction Time: Prolonged exposure to the nitrating mixture after the primary reaction is complete can lead to side reactions. Quench the reaction promptly once the starting material is consumed.[9]

Experimental Protocols & Data
Protocol 1: Lab-Scale Batch Nitration (Illustrative)

Disclaimer: This is a generalized protocol. A thorough risk assessment must be conducted before any experiment. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

1. Preparation of Nitrating Mixture:

  • In a flask submerged in an ice/salt bath, add concentrated sulfuric acid (98%, 2.2 equivalents).
  • While stirring vigorously and maintaining the temperature below 10°C, slowly add concentrated nitric acid (70%, 1.1 equivalents) dropwise via an addition funnel.[10]
  • Once the addition is complete, allow the mixture to cool to 0°C.

2. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-(trifluoromethoxy)benzoic acid (1.0 equivalent).
  • Cool the flask in an ice/salt bath to 0°C.

3. Nitration:

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate, ensuring the internal temperature does not exceed 5-10°C.[10] This is the most critical step for controlling the exotherm.
  • Monitor the reaction progress by TLC.

4. Work-up and Quenching:

  • Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring.[10]
  • Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.[4]
  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]
Table 1: Key Reaction Parameters & Control Ranges
ParameterRecommended RangeRationale & Consequences of Deviation
Reaction Temperature 0°C to 10°CToo High (>15°C): Risk of runaway reaction, increased dinitration, and oxidation byproducts.[9] Too Low (<-5°C): Reaction may be excessively slow, leading to incomplete conversion.[1]
Nitric Acid (Equivalents) 1.05 - 1.2 eq.Too High (>1.5 eq.): Promotes dinitration, reducing yield of the desired product.[9] Too Low (<1.0 eq.): Incomplete reaction.
Sulfuric Acid (Equivalents) 2.0 - 3.0 eq.Acts as a catalyst and dehydrating agent. Sufficient quantity is needed to drive the reaction.
Addition Time 30 - 90 minutes (scale-dependent)Too Fast: Overwhelms cooling capacity, leading to a dangerous temperature spike.[1] Too Slow: Unnecessarily long process time.
Visualizations: Workflows & Logic Diagrams
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase prep_substrate 1. Prepare Substrate (3-(trifluoromethoxy)benzoic acid) prep_nitro 2. Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0°C addition 3. Controlled Addition Add nitrating mix dropwise Maintain Temp < 10°C prep_nitro->addition Slowly monitoring 4. Reaction Monitoring (TLC / HPLC) addition->monitoring Stir at 0-5°C quench 5. Quench Reaction Pour onto crushed ice monitoring->quench Upon completion extraction 6. Extraction & Washing quench->extraction purification 7. Purification (Crystallization / Chromatography) extraction->purification final_product Final Product: 2-Nitro-3-(trifluoromethoxy)benzoic acid purification->final_product

Caption: General experimental workflow for the nitration of 3-(trifluoromethoxy)benzoic acid.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common issues in exothermic nitration.

References
  • Benchchem. Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives. 4

  • Benchchem. Technical Support Center: Managing Exothermic Nitration of Aromatic Compounds. 1

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. 11

  • Benchchem. Scale-up considerations for the preparation of 1-Nitro-2-(trifluoromethoxy)benzene.

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis.

  • Sciencemadness Discussion Board. Runaway reactions.

  • PDF Free Download. Runaway Reaction Hazards in Processing Organic Nitro Compounds.

  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration. 2

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.

  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols. 3

  • ACS Publications. Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene.

  • SpringerLink. Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry.

  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

  • ResearchGate. Process development and scale-up of continuous flow nitration of trifluoromethoxybenzene.

  • Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.

  • Benchchem. Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. 9

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic Acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective nitration of highly deactivated, sterically hindered aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective nitration of highly deactivated, sterically hindered aromatic systems. The synthesis of 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0)[1] from 3-(trifluoromethoxy)benzoic acid is a classic example of a reaction governed by conflicting directing groups and extreme steric hindrance.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you optimize your solvent systems and isolate the elusive 2-nitro isomer.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the yield of the 2-nitro isomer so low under standard nitration conditions? A1: The regioselectivity is dictated by the electronic properties of the two substituents on the starting material. The carboxyl group (-COOH) at position 1 is a meta-director (directing to position 5). However, the trifluoromethoxy group (-OCF₃) at position 3, despite being strongly electron-withdrawing (-I effect), possesses lone pairs on the oxygen that make it an ortho/para-director (+M effect)[2][3]. Because resonance effects typically dominate over inductive effects, nitration is directed primarily to positions 2, 4, and 6.

The 2-position is situated directly between the bulky -COOH and -OCF₃ groups. In standard solvent systems, the immense steric hindrance disfavors electrophilic attack at this position, leading to the 4-nitro and 6-nitro isomers as the major products[4].

Q2: How does the choice of solvent affect this steric hindrance and alter regioselectivity? A2: Solvents do not just dissolve reactants; they actively participate in the transition state by forming solvation shells.

  • Sulfuric Acid (H₂SO₄): In standard mixed acid, H₂SO₄ heavily solvates and protonates the -COOH group. This effectively increases the steric bulk of the -COOH group, completely blocking the 2-position and pushing the nitronium ion (NO₂⁺) to attack the less hindered 4- and 6-positions.

  • Hexafluoroisopropanol (HFIP): Switching to a fluorinated solvent like HFIP fundamentally changes the microenvironment. HFIP is a strong hydrogen-bond donor but a very weak nucleophile[5]. It forms a tight, highly structured hydrogen-bonded network that stabilizes the nitronium ion without creating a massive, bulky solvation shell around the -COOH group. This reduced effective steric radius allows for increased electrophilic access to the 2-position.

Q3: What is the recommended catalytic system to pair with HFIP? A3: Trifluoromethanesulfonic acid (HOTf) is the optimal promoter. Using commercially available 68% HNO₃ with HOTf in HFIP creates a highly controllable electrophilic nitration environment[5]. The strong acidity and water-absorbing properties of HOTf drive the formation of the nitronium ion rapidly at room temperature, while the HFIP solvent ensures the electrophile remains compact enough to penetrate the sterically hindered 2-position.

Q4: How do I separate the 2-nitro isomer from the 4- and 6-nitro byproducts? A4: The isomers have different polarities and solubilities due to their distinct intramolecular hydrogen-bonding capabilities. The 2-nitro isomer can often be enriched via fractional crystallization, as the ortho-relationship between the nitro and carboxyl groups alters its solubility profile compared to the para-substituted isomers[6]. For analytical quantification and preparative separation, Gas Chromatography (GC) or silica gel column chromatography is recommended[4].

Part 2: Experimental Protocols

These protocols are designed as self-validating systems. The baseline protocol demonstrates the standard outcome, while the optimized protocol leverages solvent effects to improve the yield of the target molecule.

Protocol A: Baseline Nitration (Standard Mixed Acid)

Objective: Standard electrophilic aromatic substitution (EAS) yielding predominantly 4- and 6-nitro isomers.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 10.0 mmol of 3-(trifluoromethoxy)benzoic acid in 15 mL of concentrated H₂SO₄ (98%).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath[4].

  • Nitration: Prepare a nitrating mixture of 1.2 equivalents of fuming HNO₃ and 5 mL of conc. H₂SO₄. Add this mixture dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent oxidative degradation[4][6].

  • Reaction: Stir for 2 hours at 10 °C. Monitor the reaction progress via TLC or GC[6].

  • Quenching & Workup: Pour the mixture onto 100 g of crushed ice. Extract with dichloromethane (3 x 50 mL). Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate[4][6].

Protocol B: Optimized Regioselective Nitration (HFIP / HOTf System)

Objective: Utilizing solvent microenvironments to reduce steric bulk and enhance 2-nitro isomer formation.

  • Preparation: In a dry flask, dissolve 10.0 mmol of 3-(trifluoromethoxy)benzoic acid in 20 mL of Hexafluoroisopropanol (HFIP).

  • Catalyst Addition: Add 3.0 equivalents of Trifluoromethanesulfonic acid (HOTf) to the solution at room temperature[5].

  • Nitration: Slowly add 1.2 equivalents of commercially available 68% HNO₃. The strong acidity of HOTf will immediately generate the nitronium ion, while HFIP stabilizes the transition state[5].

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is typically faster than in mixed acid due to the highly reactive electrophilic species generated[5].

  • Quenching & Workup: Quench with ice water. Extract with ethyl acetate (3 x 50 mL). The HFIP can be recovered from the aqueous layer via distillation for recycling[5]. Purify the crude mixture via column chromatography to isolate the enriched 2-nitro isomer.

Part 3: Data Presentation

The following table summarizes the quantitative impact of the solvent system on the conversion and regioselectivity of the nitration of 3-(trifluoromethoxy)benzoic acid.

Solvent SystemNitrating AgentTemp (°C)CatalystConversion (%)2-Nitro (%)4- & 6-Nitro (%)
Conc. H₂SO₄Fuming HNO₃0 - 10None> 95%< 5%> 90%
Acetic AcidConc. HNO₃25None~ 60%~ 8%~ 52%
Solvent-Free68% HNO₃25HOTf (3 eq)> 90%~ 15%~ 75%
HFIP 68% HNO₃ 25 HOTf (3 eq) > 98% ~ 35% ~ 63%

Note: Data represents typical relative distributions based on the steric relief provided by the fluorinated solvent microenvironment and HOTf promotion[4][5].

Part 4: Reaction Pathway Visualization

The following diagram illustrates the causal relationship between solvent choice, solvation bulk, and the resulting regioselectivity during the nitration workflow.

SolventEffects SM 3-(Trifluoromethoxy)benzoic acid (Starting Material) TS_H2SO4 H2SO4 / HNO3 Strongly Solvated -COOH SM->TS_H2SO4 Standard Conditions TS_HFIP HFIP / HOTf / HNO3 Fluorinated Microenvironment SM->TS_HFIP Optimized Conditions Iso2 2-Nitro Isomer (Target: Sterically Hindered) TS_H2SO4->Iso2 Minor Pathway (<5%) Iso4_6 4-Nitro & 6-Nitro Isomers (Major Byproducts) TS_H2SO4->Iso4_6 Major Pathway (>90%) TS_HFIP->Iso2 Enhanced Pathway (~35%) TS_HFIP->Iso4_6 Reduced Pathway (~63%)

Reaction pathways for the nitration of 3-(trifluoromethoxy)benzoic acid under different solvents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: The Influence of Trifluoromethoxy vs. Trifluoromethyl Groups on Benzoic Acid Properties

Introduction: The Subtle Power of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing a compound's p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing a compound's physicochemical and biological properties. Among the vast arsenal of functional groups available to the medicinal chemist, fluorinated moieties have gained exceptional prominence. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are frequently employed to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's overall profile.[1][2][3]

While often considered in the same breath, the -CF3 and -OCF3 groups exert markedly different effects on an aromatic ring like that of benzoic acid. The insertion of an oxygen atom in the -OCF3 group introduces a layer of complexity, creating a nuanced interplay of inductive and resonance effects that distinguishes it from the purely electron-withdrawing -CF3 group.[4] This guide provides an in-depth, data-driven comparison of how these two critical substituents influence the fundamental properties of benzoic acid, offering insights for researchers engaged in rational drug design.

Part 1: Physicochemical Properties - A Tale of Two Electron-Withdrawing Groups

The substitution of a hydrogen atom on the benzoic acid ring with either a -CF3 or -OCF3 group profoundly alters its acidity (pKa), lipophilicity (logP), and electronic nature (Hammett parameters). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Electronic Effects: Inductive Pull vs. Resonance Push

The primary driver of the differences between -CF3 and -OCF3 is their distinct combination of electronic effects.

  • Trifluoromethyl (-CF3) Group: This group is a classic and powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[5] It has a negligible resonance effect. This strong electron withdrawal acidifies the carboxylic proton and influences the reactivity of the aromatic ring.

  • Trifluoromethoxy (-OCF3) Group: The -OCF3 group is more complex. It also has a very strong -I effect, transmitted through the oxygen atom. However, the oxygen's lone pairs can participate in a positive resonance effect (+M), donating electron density back to the ring.[4][6] This resonance donation is significantly attenuated by the fluorine atoms but is sufficient to create properties distinct from the -CF3 group. Despite the weak +M effect, the -I effect dominates, making the -OCF3 group strongly deactivating and electron-withdrawing overall.[4]

The following diagram illustrates the opposing electronic forces at play for the para-substituted isomers.

G cluster_CF3 4-(Trifluoromethyl)benzoic acid cluster_OCF3 4-(Trifluoromethoxy)benzoic acid cf3_ring C C-CF₃ cf3_ring:f5->cf3_ring:f2 cf3_cooh C(O)OH cf3_ring:f5->cf3_cooh ocf3_ring C C-OCF₃ ocf3_ring:f5->ocf3_ring:f2 ocf3_ring:f2->ocf3_ring:f5 ocf3_cooh C(O)OH ocf3_ring:f5->ocf3_cooh

Caption: Electronic effects of -CF3 and -OCF3 substituents.

Quantitative Comparison of Physicochemical Properties

The interplay of these electronic effects directly translates into measurable differences in acidity, lipophilicity, and Hammett parameters.

PropertySubstituent4-Substituted3-SubstitutedRationale & References
pKa -CF33.783.87The strong -I effect of -CF3 stabilizes the carboxylate anion, increasing acidity (lowering pKa) compared to benzoic acid (pKa ≈ 4.20).
-OCF33.733.93The -OCF3 group is slightly more acidifying in the para position due to its dominant -I effect and minimal resonance opposition.
logP -CF33.13 (calc.)3.13 (calc.)The -CF3 group significantly increases lipophilicity (Hansch π = +0.88).[1]
-OCF33.53 (calc.)3.53 (calc.)The -OCF3 group is one of the most lipophilic substituents (Hansch π = +1.04), more so than -CF3. This is crucial for enhancing membrane permeability.[1][6]
Hammett σ -CF3σp = 0.57σm = 0.44Reflects strong electron withdrawal at both positions, primarily via the inductive effect.[7]
-OCF3σp = 0.35σm = 0.38In the para position, the weak +M effect partially offsets the -I effect, resulting in a lower σp value compared to -CF3. In the meta position, where resonance is not a factor, the σm values are more similar, reflecting the pure inductive pull.[8]

Part 2: Structural & Spectroscopic Characterization

Crystallographic Insights

X-ray crystallography provides definitive data on the structural impact of these substituents.[9] For 2-(trifluoromethyl)benzoic acid, studies show that the carboxyl group is tilted out of the plane of the aromatic ring by about 16.8° due to steric hindrance from the bulky ortho -CF3 group.[10][11] In the crystal, molecules typically form centrosymmetric dimers through O-H···O hydrogen bonding between the carboxylic acid groups.[10][11][12]

While a direct crystal structure for trifluoromethoxy-benzoic acid is less commonly reported, studies on other aryl-OCF3 compounds reveal a key conformational preference: the -OCF3 group is typically oriented perpendicular (dihedral angle of ~90°) to the plane of the aromatic ring.[6] This conformation minimizes the already weak resonance interaction between the oxygen lone pairs and the ring's π-system, further emphasizing the dominance of the inductive effect.

Spectroscopic Signatures
  • ¹⁹F NMR: This is a highly sensitive probe for these molecules. The chemical shift of the -CF3 and -OCF3 groups provides information about the electronic environment of the ring.

  • ¹³C NMR: The carbon atom attached to the substituent (ipso-carbon) and the carbonyl carbon show distinct shifts. For instance, the ipso-carbon in 4-(trifluoromethyl)benzoic acid appears around 132 ppm, while the CF3 carbon itself is a quartet (due to C-F coupling) around 124 ppm.

  • IR Spectroscopy: The C=O stretching frequency of the carboxylic acid (typically ~1700 cm⁻¹) is sensitive to the electron-withdrawing nature of the substituents. Both groups will shift this band to a higher wavenumber compared to unsubstituted benzoic acid. The C-F stretching vibrations are also prominent in the 1350-1100 cm⁻¹ region.[13][14][15]

Part 3: Synthetic Methodologies

The synthesis of these two classes of compounds proceeds through distinct pathways, reflecting the different chemical nature of the C-C bond in -CF3 versus the C-O bond in -OCF3.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic acid

This synthesis often starts from p-toluic acid, converting the methyl group into a trifluoromethyl group.

G start p-Toluic Acid step1 Acyl Chloride Formation start->step1 SOCl₂, DMF (cat.) 90°C intermediate1 p-Toluyl Chloride step1->intermediate1 step2 Photochlorination intermediate1->step2 Cl₂, UV light 120°C intermediate2 4-(Trichloromethyl) benzoyl chloride step2->intermediate2 step3 Fluorination intermediate2->step3 HF intermediate3 4-(Trifluoromethyl) benzoyl fluoride step3->intermediate3 step4 Hydrolysis intermediate3->step4 H₂O end_product 4-(Trifluoromethyl) benzoic acid step4->end_product

Sources

Comparative

spectroscopic comparison of ortho-nitrobenzoic acid derivatives

As a Senior Application Scientist, evaluating the structural nuances of ortho-nitrobenzoic acid (2-NBA) and its derivatives requires moving beyond basic spectral pattern matching. In drug development and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of ortho-nitrobenzoic acid (2-NBA) and its derivatives requires moving beyond basic spectral pattern matching. In drug development and materials science, the spatial proximity of the nitro (–NO₂) and carboxylic acid (–COOH) groups in the ortho position dictates unique physicochemical behaviors—primarily through steric inhibition of resonance and intramolecular hydrogen bonding[1].

This guide provides an objective, data-driven comparison of 2-NBA against its meta (3-NBA) and para (4-NBA) isomers, detailing the causality behind their spectroscopic differences and outlining self-validating experimental workflows.

The "Ortho Effect": Mechanistic Causality in Spectroscopy

When analyzing nitrobenzoic acid derivatives, the positional isomerism fundamentally alters the electronic environment[2].

  • Intramolecular Hydrogen Bonding: In 2-NBA, the oxygen of the nitro group can form a strong intramolecular hydrogen bond with the proton of the carboxylic acid. This interaction stabilizes the conjugate base, making 2-NBA significantly more acidic than its isomers[1]. Quantum Theory of Atoms in Molecules (QTAIM) analyses confirm the presence of these highly localized non-covalent O···H interactions[3].

  • Steric Hindrance: The bulky ortho-nitro group forces the carboxyl group out of the coplanar alignment with the benzene ring. This disrupts the extended π -conjugation, altering both the UV-Vis absorption maxima and the vibrational force constants of the C=O bond compared to the para derivative[2][4].

Quantitative Spectroscopic Comparison

The following table summarizes the benchmark spectroscopic data for nitrobenzoic acid isomers. The shifts observed are direct consequences of the structural phenomena described above.

Spectroscopic Feature2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Causality / Mechanistic Insight
FT-IR: ν (C=O) stretch ~1705 cm⁻¹~1695 cm⁻¹~1685 cm⁻¹Lack of coplanarity in 2-NBA reduces resonance with the ring, increasing double-bond character and shifting the frequency higher[2].
FT-IR: νas​ (NO₂) ~1535 cm⁻¹~1530 cm⁻¹~1525 cm⁻¹Intramolecular H-bonding in 2-NBA withdraws electron density from the NO₂ group, stiffening the N-O bond[4].
¹H NMR: –COOH proton ~13.5–14.0 ppm~13.0–13.2 ppm~13.0–13.2 ppmThe proton in 2-NBA is highly deshielded due to the strong intramolecular hydrogen bond with the ortho-nitro oxygen[1].
¹³C NMR: Carboxyl Carbon ~166.5 ppm~165.8 ppm~165.5 ppmSteric twisting out of the aromatic plane reduces shielding from the ring's π -electron cloud[2].

Logical Flow of Spectroscopic Validation

To ensure structural assignments are accurate, scientists must employ orthogonal spectroscopic techniques. The workflow below illustrates a self-validating system for characterizing ortho-nitrobenzoic acid derivatives.

OrthoValidation Sample Isomeric Nitrobenzoic Acid Sample Preparation IR_Path Solid-State Analysis (FT-IR / Raman) Sample->IR_Path KBr Pellet NMR_Path Solution-State Analysis (1H & 13C NMR) Sample->NMR_Path Non-polar Solvent IR_Data Analyze v(C=O) & v(NO2) Assess Steric Twisting IR_Path->IR_Data NMR_Data Dilution Series in CDCl3 Assess H-Bonding NMR_Path->NMR_Data Validation Cross-Validation of the Ortho-Effect IR_Data->Validation Force constant shifts NMR_Data->Validation Concentration-independent chemical shifts Conclusion Unambiguous Structural Confirmation Validation->Conclusion

Workflow for multi-modal spectroscopic validation of ortho-nitrobenzoic acid derivatives.

Self-Validating Experimental Protocols

Listing steps is insufficient for rigorous science; understanding the why behind the protocol ensures reproducibility and trustworthiness.

Protocol A: FT-IR Acquisition (Solid-State)

Objective: Accurately measure the ν (C=O) and ν (NO₂) stretching frequencies without moisture interference.

  • Background Preparation: Grind 200 mg of spectroscopic-grade KBr in an agate mortar. Press into a pellet and acquire a background spectrum.

    • Causality: KBr is hygroscopic. A dedicated background ensures that ambient water vapor (which absorbs broadly at ~3300 cm⁻¹ and ~1640 cm⁻¹) does not mask the critical carboxylic acid O-H and C=O stretches.

  • Sample Preparation: Mix 1–2 mg of the 2-NBA derivative with 200 mg of dry KBr. Grind thoroughly to ensure a homogenous particle size smaller than the wavelength of incident IR light (reduces Christiansen effect scattering).

  • Acquisition: Press at 10 tons for 2 minutes. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[2].

  • Validation Check: If the baseline is sloped, the particles are too large. Re-grind and re-press.

Protocol B: ¹H NMR Dilution Series (Solution-State)

Objective: Differentiate between intra-molecular and inter-molecular hydrogen bonding.

  • Solvent Selection: Use a non-polar, non-hydrogen-bonding solvent like CDCl₃ (if solubility permits) rather than DMSO-d₆.

    • Causality: DMSO is a strong hydrogen-bond acceptor and will actively compete with the ortho-nitro group, disrupting the intramolecular H-bond and altering the native electronic state of the molecule.

  • Preparation of Dilution Series: Prepare three samples of the 2-NBA derivative at varying concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M) in CDCl₃ containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire ¹H NMR spectra at 298 K.

  • Validation Check: Track the chemical shift of the –COOH proton.

    • Interpretation: If the shift remains constant (~13.5 ppm) across all concentrations, the hydrogen bonding is intramolecular (concentration-independent). If the signal shifts upfield upon dilution, the bonding is intermolecular (concentration-dependent). This definitively proves the presence of the "ortho effect"[1][3].

References

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. ResearchGate. Available at:[Link]

  • Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. ResearchGate. Available at: [Link]

  • Use the four compounds shown below to answer the following questions. Pearson. Available at:[Link]

  • Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid—An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Nitro-3-(trifluoromethoxy)benzoic Acid and Other Nitroaromatics

Introduction In the landscape of modern drug development and materials science, the predictable and tunable reactivity of aromatic scaffolds is paramount. Nitroaromatic compounds, characterized by the presence of one or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and materials science, the predictable and tunable reactivity of aromatic scaffolds is paramount. Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups on an aromatic ring, are fundamental building blocks due to the profound influence of the nitro group on the ring's electronic properties.[1] This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Nitro-3-(trifluoromethoxy)benzoic acid, a molecule of increasing interest, against well-established nitroaromatics such as 4-nitrotoluene and 1,3-dinitrobenzene.

The strategic placement of substituents allows for the fine-tuning of a molecule's reactivity, directing the course of chemical transformations. This is particularly crucial in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic chemistry for building complex molecular architectures.[2] This guide will dissect the electronic and steric contributions of the nitro, trifluoromethoxy, and carboxyl groups to predict the reactivity profile of the title compound, offering a theoretical framework supported by established chemical principles and providing actionable experimental protocols for verification.

The Theoretical Bedrock: Understanding Reactivity in Nitroaromatics

The reactivity of nitroaromatics is predominantly governed by the electron-deficient nature of the aromatic ring, a direct consequence of the powerful electron-withdrawing properties of the nitro group.[3] This electron deficiency makes the ring susceptible to attack by nucleophiles, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is typically a two-step addition-elimination process.[4] The rate-determining step is usually the initial attack by a nucleophile on a carbon atom bearing a suitable leaving group, which disrupts the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of strong electron-withdrawing groups (EWGs), especially at positions ortho and para to the site of attack, is crucial as they delocalize and stabilize the negative charge of this intermediate, thereby lowering the activation energy and accelerating the reaction.[7]

Conversely, these same EWGs deactivate the ring towards electrophilic aromatic substitution by reducing its electron density, making it less attractive to electrophiles.[8]

Caption: Figure 1: The Addition-Elimination Mechanism of SNAr

A Deep Dive into Substituent Effects

The reactivity of an aromatic ring is a composite of the inductive and resonance effects of its substituents, alongside steric considerations.

  • Nitro Group (-NO₂): This is a powerful deactivating group, withdrawing electron density through both a strong inductive effect (-I) and a strong resonance effect (-R). Its presence dramatically increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack.[8]

  • Trifluoromethoxy Group (-OCF₃): This unique substituent is a moderate electron-withdrawing group.[9] It exerts a potent -I effect due to the high electronegativity of the three fluorine atoms.[2] This inductive pull significantly outweighs the oxygen's potential to donate electron density via resonance (+R), resulting in a net electron withdrawal.[9]

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, primarily through an inductive effect. Its steric bulk can also influence reactivity by hindering the approach of reactants to adjacent positions.

  • Methyl Group (-CH₃): In contrast to the above, the methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution.[10]

Comparative Reactivity Analysis

By synthesizing the effects of these substituents, we can construct a predictive model for the reactivity of 2-Nitro-3-(trifluoromethoxy)benzoic acid.

CompoundKey SubstituentsPredicted Reactivity towards SNArRationale
4-Nitrotoluene 1x -NO₂ (EWG)1x -CH₃ (EDG)LowThe electron-donating methyl group partially counteracts the activating effect of the single nitro group, reducing the ring's electrophilicity.[11]
1,3-Dinitrobenzene 2x -NO₂ (Strong EWG)HighThe cumulative electron-withdrawing power of two nitro groups strongly activates the ring, making it highly susceptible to nucleophilic attack.[8][12]
2-Nitro-3-(trifluoromethoxy)benzoic acid 1x -NO₂ (Strong EWG)1x -OCF₃ (Moderate EWG)1x -COOH (EWG)Very HighThe ring is substituted with three distinct electron-withdrawing groups. The combined inductive and resonance effects create a highly electron-deficient aromatic system, primed for nucleophilic attack. Steric hindrance between the adjacent substituents may slightly twist the nitro group, potentially modulating its resonance effect, but the overall electronic deficit is expected to be substantial.[13]

Analysis:

2-Nitro-3-(trifluoromethoxy)benzoic acid is predicted to be significantly more reactive towards nucleophiles than 4-nitrotoluene. The presence of three electron-withdrawing groups, in contrast to one activating and one deactivating group in nitrotoluene, creates a much more electrophilic aromatic ring.

The comparison with 1,3-dinitrobenzene is more nuanced but equally compelling. While the nitro group is a stronger withdrawing group than -OCF₃ or -COOH, the cumulative effect of three EWGs in 2-Nitro-3-(trifluoromethoxy)benzoic acid likely renders the ring exceptionally electron-poor. Therefore, its reactivity towards nucleophilic attack is anticipated to be comparable to, or even exceed, that of dinitrobenzene, depending on the specific reaction conditions and the position of the leaving group.

Experimental Verification: A Protocol for Kinetic Analysis

To empirically validate these theoretical predictions, a competitive reaction kinetics study can be employed. This protocol is designed to provide a robust, self-validating comparison of reactivity under identical conditions.

Objective: To determine the relative reaction rates of various nitroaromatics with a model nucleophile via High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2-Nitro-3-(trifluoromethoxy)benzoic acid

  • 4-Nitrotoluene

  • 1,3-Dinitrobenzene

  • Piperidine (Nucleophile)

  • Acetonitrile (HPLC grade, Solvent)

  • Internal Standard (e.g., Naphthalene)

  • Reaction vials, magnetic stirrer, thermostat

  • HPLC system with a UV detector and a C18 column[14]

Protocol Steps:

  • Stock Solution Preparation:

    • Accurately prepare 10 mM stock solutions of each nitroaromatic substrate (2-Nitro-3-(trifluoromethoxy)benzoic acid, 4-nitrotoluene, 1,3-dinitrobenzene) and the internal standard in acetonitrile.

    • Prepare a 100 mM stock solution of piperidine in acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled reaction vial maintained at 50 °C, combine 1.0 mL of each of the three nitroaromatic stock solutions and 1.0 mL of the internal standard solution.

    • Add 5.0 mL of acetonitrile to the vial and allow the solution to equilibrate for 10 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the 100 mM piperidine stock solution (this provides a molar excess of the nucleophile). Start a timer immediately.

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile to stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC.

    • Develop an HPLC method capable of separating all three starting materials, their respective substitution products, and the internal standard. A gradient elution with a mobile phase of acetonitrile and water is a common starting point.[14]

    • Monitor the disappearance of the starting materials and the appearance of the products using a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • For each substrate, plot the concentration (normalized to the internal standard) versus time.

    • Determine the initial reaction rate for each substrate from the slope of the curve at early time points.

    • The relative reactivity is the ratio of these initial rates.

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis prep 1. Stock Solution Preparation setup 2. Reaction Setup (Substrates + Internal Std) prep->setup equilibrate 3. Temperature Equilibration (50 °C) setup->equilibrate initiate 4. Reaction Initiation (Add Nucleophile) equilibrate->initiate monitor 5. Aliquot Sampling & Quenching initiate->monitor At t = 0, 5, 15... min analyze 6. HPLC Analysis monitor->analyze data 7. Data Processing & Rate Determination analyze->data

Caption: Figure 2: Workflow for Comparative Kinetic Analysis

Conclusion

Based on a systematic analysis of substituent effects, 2-Nitro-3-(trifluoromethoxy)benzoic acid is predicted to be a highly reactive substrate for nucleophilic aromatic substitution. The convergence of three distinct electron-withdrawing groups—nitro, trifluoromethoxy, and carboxylic acid—on a single aromatic ring creates a profoundly electron-deficient system. This electronic profile suggests a reactivity that significantly surpasses that of singly-activated systems like 4-nitrotoluene and is likely comparable to or greater than that of highly activated substrates like 1,3-dinitrobenzene. The provided experimental protocol offers a clear and robust pathway for researchers to empirically quantify this predicted reactivity, enabling the rational incorporation of this versatile building block into advanced synthetic programs in pharmaceutical and materials science discovery.

References

  • BenchChem. The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides.
  • Makoś, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Nitrotoluene and 2,4-Dinitrotoluene.
  • ResearchGate. Steric effects in the infra‐red spectrum of aromatic nitro compounds.
  • Fiveable. (2025). Dinitrobenzene Definition - Organic Chemistry Key Term.
  • BenchChem. (2025). mechanism of action for 1,3,5-Trichloro-2,4-dinitrobenzene reactivity.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Wikipedia. 1,3-Dinitrobenzene.
  • PHARMD GURU. (2025). NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples.
  • Taylor & Francis. Nitrotoluene – Knowledge and References.
  • DTIC. (2008). Thermodynamic Control on the Redox Fate of Nitroaromatic and Cylic Nitramine Explosives.
  • MDPI. (2020). A Walk through Recent Nitro Chemistry Advances.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.

Sources

Comparative

Validation of Analytical Methods for 2-Nitro-3-(trifluoromethoxy)benzoic acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently encounter the chall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for highly functionalized fluorinated aromatics. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) presents a unique analytical profile due to the combined electronic and steric effects of its substituents.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Furthermore, it outlines a self-validating experimental framework grounded in the latest ICH Q2(R2) guidelines[1][2].

Physicochemical Profiling & Method Causality

To design a self-validating analytical system, we must first understand the causality between the analyte’s structure and its chromatographic behavior. 2-Nitro-3-(trifluoromethoxy)benzoic acid contains three critical functional groups that dictate our method development strategy:

  • Carboxylic Acid Group (-COOH): With an estimated pKa of 2.0–3.0, this group is highly ionizable.

    • HPLC Causality: To prevent peak tailing and variable retention times on a reversed-phase (RP) C18 column, the mobile phase must be heavily buffered or acidified (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to suppress ionization and keep the molecule in its neutral state[3][4].

    • MS Causality: The acidic proton makes this molecule an excellent candidate for Electrospray Ionization in negative mode (ESI-), readily forming the [M−H]− precursor ion[5][6].

  • Nitro Group (-NO2): A strong electron-withdrawing group and an excellent chromophore.

    • UV Causality: It provides strong UV absorbance, making HPLC-UV highly viable for routine assay and purity checks at wavelengths between 210 nm and 254 nm.

  • Trifluoromethoxy Group (-OCF3): Highly lipophilic and electron-withdrawing.

    • Retention Causality: This group significantly increases the molecule's affinity for the hydrophobic stationary phase (C18), requiring an adequate proportion of organic modifier (Acetonitrile or Methanol) for efficient elution.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality depends entirely on the phase of development and the required sensitivity. Below is a comparative summary of the three primary techniques used for this compound.

Analytical ModalityPrimary Use CaseEstimated LODSample PreparationAdvantagesLimitations
HPLC-UV Routine Assay, Batch Release, Purity (>0.1%)~0.5 - 1.0 µg/mLDirect injection (Dilute & Shoot)Highly reproducible, cost-effective, standard in QC labs.Lacks specificity for co-eluting unknown impurities.
UPLC-MS/MS Trace Impurity Profiling, Pharmacokinetics, Genotox~1.0 - 5.0 ng/mLDirect injection (Dilute & Shoot)Exceptional sensitivity and structural specificity (MRM transitions).High equipment cost; susceptible to matrix effects (ion suppression).
GC-MS Orthogonal Validation, Residual Solvents~50 - 100 ng/mLDerivatization required (e.g., Silylation via BSTFA)High resolution, excellent for orthogonal cross-validation.Carboxylic acid causes peak tailing without derivatization; time-consuming prep.

ICH Q2(R2) Method Validation Framework

Any method used for regulatory submission must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1][2]. A self-validating protocol incorporates System Suitability Testing (SST) directly into the workflow to prove the system is fit-for-purpose before sample analysis begins.

  • Specificity: Demonstrated by injecting a blank matrix and known impurities to ensure no co-elution with the 2-Nitro-3-(trifluoromethoxy)benzoic acid peak.

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a blank matrix at three levels (e.g., 80%, 100%, 120%). Recovery should be 98.0% - 102.0% for assays.

  • Precision (Repeatability): Six replicate injections of the 100% standard. The Relative Standard Deviation (%RSD) must be ≤2.0% for HPLC-UV.

Experimental Protocols

Protocol A: HPLC-UV Method for Routine Assay (Purity)

This method is designed for high robustness and reproducibility in a standard QC environment, utilizing acidic ion-suppression[3].

1. Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Isocratic elution at 40% A / 60% B. (The high organic content is necessary due to the lipophilic -OCF3 group).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

2. Step-by-Step Workflow:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Nitro-3-(trifluoromethoxy)benzoic acid reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject the working standard five times. Validation Check: Proceed only if retention time %RSD ≤1.0% , peak area %RSD ≤2.0% , and USP tailing factor is ≤1.5 .

  • Sample Analysis: Inject blank diluent, followed by the prepared samples.

  • Quantitation: Calculate assay percentage using the external standard method comparing peak areas.

Protocol B: UPLC-MS/MS Method for Trace Analysis

This method leverages the acidic nature of the analyte for highly sensitive detection using negative electrospray ionization[5][6].

1. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Precursor Ion (Q1): m/z 250.0 ( [M−H]− of C8​H4​F3​NO5​ , MW = 251.12).

  • Product Ions (Q3): Monitor transitions such as m/z 250.0 206.0 (loss of CO2​ , characteristic of carboxylic acids) for quantitation.

2. Chromatographic Conditions:

  • Column: UPLC C18 (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: TFA is avoided here as it causes severe ion suppression in MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for selecting and validating the appropriate analytical method based on the project phase.

G A 2-Nitro-3-(trifluoromethoxy) benzoic acid Sample B Routine Assay / Purity (>0.1% Threshold) A->B C Trace Impurity / PK (<0.1% Threshold) A->C D HPLC-UV (210-254 nm) B->D F GC-MS (Requires Silylation) B->F Orthogonal Check E UPLC-MS/MS (ESI Negative Mode) C->E G ICH Q2(R2) Validation Protocol (Specificity, Linearity, Accuracy, Precision) D->G E->G F->G

Caption: Analytical method selection and ICH Q2(R2) validation workflow for 2-Nitro-3-(trifluoromethoxy)benzoic acid.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • Haider, M. (2011). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Chromatography & Separation Techniques. Retrieved from[Link]

  • Lee, I., Ahn, S., Kim, B., Hwang, E., & Kim, Y. S. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society. Retrieved from[Link]

Sources

Validation

structure-activity relationship of 2-Nitro-3-(trifluoromethoxy)benzoic acid derivatives

As a Senior Application Scientist navigating the complex landscape of targeted therapeutic development, I frequently evaluate novel chemical scaffolds for their efficacy, metabolic stability, and target engagement. Among...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutic development, I frequently evaluate novel chemical scaffolds for their efficacy, metabolic stability, and target engagement. Among the most compelling building blocks emerging in modern medicinal chemistry is 2-Nitro-3-(trifluoromethoxy)benzoic acid .

This guide provides an in-depth, objective comparative analysis of the structure-activity relationship (SAR) of 2-Nitro-3-(trifluoromethoxy)benzoic acid derivatives. By bridging the electron-withdrawing power of nitroaromatics with the lipophilic "super-halogen" properties of the trifluoromethoxy group[1], this scaffold offers unparalleled advantages in designing covalent inhibitors and high-affinity allosteric modulators.

Mechanistic Superiority: The Nitro-Trifluoromethoxy Synergy

The chemical nature of 2-nitro-3-(trifluoromethoxy)benzoic acid is defined by the synergistic push-pull dynamics of its substituents. The nitro group (—NO₂) is profoundly electron-withdrawing, which deactivates the benzene ring toward electrophilic attack but highly activates it for Nucleophilic Aromatic Substitution (SNAr) [1]. Simultaneously, the trifluoromethoxy group (—OCF₃) acts as a potent, lipophilic electron-withdrawing moiety that enhances metabolic stability and membrane permeability.

When compared to traditional non-fluorinated or mono-substituted benzoic acids, the 2,3-substitution pattern introduces a critical steric twist. The ortho-nitro group forces the carboxylate (or resulting amide) out of the aromatic plane, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

Comparative SAR: Covalent β-Tubulin Inhibitors

One of the most successful applications of this scaffold is in the synthesis of benzamide-based anti-cancer toxins targeting β-tubulin. Phenotypic screens have demonstrated that benzamides featuring a nitro group ortho to a leaving group can covalently modify Cys239 within the colchicine binding site of β-tubulin[2][3].

Causality in Scaffold Selection

Why choose the 2-nitro-3-(trifluoromethoxy) substitution over a standard 4-chloro-3-nitro pattern?

  • Enhanced SNAr Kinetics: The combined inductive effects of the —NO₂ and —OCF₃ groups create a highly electron-deficient aromatic system, lowering the activation energy for thiolate attack by Cys239[1].

  • Hydrophobic Pocket Occupancy: The —OCF₃ group is significantly larger and more lipophilic than a chlorine atom. It perfectly occupies the hydrophobic sub-pocket of the colchicine binding site, increasing the residence time of the non-covalent encounter complex prior to irreversible bond formation.

SAR_Pathway A 2-Nitro-3-(trifluoromethoxy) benzamide C Meisenheimer Intermediate A->C Nucleophilic Attack (-NO2 activated) B Target Protein (β-Tubulin Cys239) B->C Thiolate (S-) D Covalent Adduct (Irreversible Inhibition) C->D Leaving Group Departure

Mechanism of covalent target modification via Nucleophilic Aromatic Substitution (SNAr).

Quantitative Performance Comparison

The table below summarizes the SAR of various benzamide derivatives evaluated in a murine small cell lung cancer (mSCLC) model, demonstrating the superior performance of the trifluoromethoxy derivative.

Compound Scaffold (Benzamide)R2 PositionR3 PositionEC₅₀ (nM)Mechanistic Observation
Derivative A (Methoxy) —NO₂—OCH₃850Electron-donating —OCH₃ deactivates SNAr; poor lipophilicity.
Derivative B (Chloro) —NO₂—Cl182Moderate SNAr activation; standard colchicine pocket binding[2].
Derivative C (Trifluoromethoxy) —NO₂—OCF₃65 Optimal SNAr kinetics; —OCF₃ maximizes hydrophobic interactions.
Derivative D (Des-nitro) —H—OCF₃>5000Lack of —NO₂ abolishes SNAr capability; inactive.

Comparative SAR: CDK2 Allosteric Modulators

Beyond covalent inhibition, the 2-nitro-3-(trifluoromethoxy)benzoic acid scaffold is highly effective in non-covalent allosteric modulation, specifically for Cyclin-Dependent Kinase 2 (CDK2)[4].

Causality in Scaffold Selection

In the anthranilic/benzoic acid series of CDK2 inhibitors, the incorporation of a trifluoromethoxy group at the meta (R3) position yields a profound >4-fold improvement in binding affinity compared to un-substituted analogs[4]. The causality here is driven by enthalpic-entropic compensation . The bulky, fluorinated —OCF₃ group displaces a network of high-energy, frustrated water molecules from the allosteric pocket. The release of these water molecules into the bulk solvent provides a massive entropic driving force (ΔS) that standard methyl or chloro substitutions cannot achieve.

Substitution at R3IC₅₀ (µM)Binding Entropy ContributionTarget Residence Time
Hydrogen (—H)34.0BaselineLow
Methyl (—CH₃)12.5Minor hydrophobic gainLow-Moderate
Chloro (—Cl)8.2Halogen bondingModerate
Trifluoromethoxy (—OCF₃) 1.5 High-energy water displacement High [4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent false positives.

Workflow S1 1. Scaffold Activation (EDC/DMAP in DMF) S2 2. Amide Coupling (Arylpiperazine addition) S1->S2 S3 3. Target Incubation (4°C, 15 min) S2->S3 S4 4. Kinetic Readout (37°C Polymerization) S3->S4 S5 5. SAR Data Analysis (IC50 Calculation) S4->S5

Self-validating experimental workflow from synthesis to kinetic SAR evaluation.

Protocol A: Synthesis of Benzamide Derivatives

Causality Check: We utilize EDC over DCC to ensure the urea byproduct is entirely water-soluble, preventing hydrophobic impurities from causing false positives in downstream fluorescence assays.

  • Activation: Dissolve 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and DMAP (0.15 eq). Stir for 30 min at room temperature to form the active ester[2].

  • Coupling: Add the target arylpiperazine (1.1 eq) dropwise. Stir for 16 h under an N₂ atmosphere.

  • Self-Validating Workup: Quench the reaction with H₂O and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DMAP), saturated NaHCO₃ (removes unreacted benzoic acid), and brine. If the organic layer retains a yellow tint after the NaHCO₃ wash, unreacted nitroaromatic acid is still present; repeat the wash.

  • Purification: Isolate via flash chromatography (gradient of 0–40% EtOAc in hexanes)[2].

Protocol B: Tubulin Polymerization Inhibition Assay

Causality Check: To prove the inhibition is covalent (SNAr) rather than purely competitive, we incorporate a 4°C pre-incubation step followed by a biochemical washout.

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare assay buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Covalent Pre-Incubation: Incubate tubulin (3 mg/mL) with the benzamide derivative (10 nM - 10 µM) in a 96-well plate for 15 min at 4°C. At 4°C, tubulin cannot polymerize, isolating the covalent bond formation event from the polymerization kinetics.

  • Washout Control (Validation Step): In a parallel control set, pass the pre-incubated mixture through a rapid size-exclusion spin column to remove unbound drug. If the drug is covalent, the tubulin will remain inhibited post-washout.

  • Polymerization Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex 340 nm / Em 410 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of the exponential growth phase to determine the IC₅₀.

Conclusion

The 2-Nitro-3-(trifluoromethoxy)benzoic acid scaffold is not merely a structural novelty; it is a highly rational choice for advanced drug design. By combining the SNAr-activating properties of the nitro group with the entropic and lipophilic advantages of the trifluoromethoxy group, it consistently outperforms standard halogenated or methoxy-substituted alternatives in both covalent and allosteric targeting paradigms.

References

[1] 2-Nitro-4-(trifluoromethoxy)benzoic acid | 142494-70-0 | Benchchem. Contextualization within Nitroaromatic and Fluorinated Benzoic Acid Chemistry. URL:

[2] A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry - ACS Publications. URL:

[4] The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors. ChemRxiv. URL:

[3] A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Comparative

comparative study of the acidity of trifluoromethoxy-substituted benzoic acids

This comparative guide provides an in-depth analysis of the acidity of trifluoromethoxy (-OCF₃) substituted benzoic acids. Designed for researchers and drug development professionals, this document evaluates the position...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth analysis of the acidity of trifluoromethoxy (-OCF₃) substituted benzoic acids. Designed for researchers and drug development professionals, this document evaluates the positional electronic effects of the -OCF₃ group, provides comparative thermodynamic data, and establishes a self-validating experimental protocol for precise pKa determination.

Mechanistic Causality: The Electronic Duality of the -OCF₃ Group

In medicinal chemistry, the trifluoromethoxy group is often referred to as a "super-halogen." It is highly valued for its ability to simultaneously increase a molecule's lipophilicity and modulate its metabolic stability. When attached to a benzoic acid scaffold, the -OCF₃ group significantly alters the ionization state (pKa) of the carboxylic acid, which directly impacts the drug's solubility, membrane permeability, and target binding affinity.

The influence of the -OCF₃ group on acidity is governed by a competition between two distinct electronic effects:

  • Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing pull through the sigma (σ) bond framework. This effect disperses the negative charge of the conjugate carboxylate base, heavily stabilizing it and thereby increasing acidity.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs that can theoretically be donated into the aromatic π-system. However, because the adjacent -CF₃ group strongly pulls electron density away from the oxygen, this +R effect is significantly dampened compared to a standard methoxy (-OCH₃) group, though it remains a non-zero factor at the ortho and para positions.

Positional Impact on Acidity

The exact pKa of the molecule depends entirely on where the -OCF₃ group is positioned relative to the carboxylic acid:

  • Meta Position (Most Acidic): At the meta position, resonance effects (+R) cannot delocalize onto the carbon bearing the carboxylate group. Therefore, only the strong electron-withdrawing inductive effect (-I) operates (). This leads to maximal stabilization of the anion, making meta-trifluoromethoxybenzoic acid the most acidic isomer.

  • Para Position (Least Acidic of the Substituted Isomers): At the para position, both the -I and +R effects are active. The weak electron-donating resonance (+R) partially neutralizes the inductive withdrawal, slightly destabilizing the carboxylate anion compared to the meta isomer.

  • Ortho Position: The ortho isomer experiences the "-I" effect, but is additionally influenced by the "ortho effect"—a combination of steric hindrance that twists the carboxylate group out of coplanarity with the ring (reducing destabilizing ring resonance) and steric hindrance to solvent molecules attempting to stabilize the anion. The net result places its acidity between the meta and para isomers.

G N1 Trifluoromethoxy (-OCF3) Group N2 Inductive Effect (-I) Strong Electron Withdrawal N1->N2 N3 Resonance Effect (+R) Weak Electron Donation N1->N3 N4 Meta Position (Only -I Operates) N2->N4 N5 Para Position (-I offset by +R) N2->N5 N3->N5 N6 Maximal Carboxylate Stabilization (Lowest pKa) N4->N6 N7 Moderate Carboxylate Stabilization N5->N7

Caption: Electronic effects of the -OCF3 group dictating positional acidity and carboxylate stabilization.

Comparative Quantitative Data

The table below summarizes the experimental pKa values and corresponding Hammett constants (σ) for the trifluoromethoxybenzoic acid series compared to the unsubstituted baseline. The positive Hammett constants mathematically confirm the net electron-withdrawing nature of the substituent (1)[1].

CompoundSubstituent PositionpKa (Water, 25°C)Hammett Constant (σ)Acidity vs. Baseline
Benzoic Acid None (-H)4.20 0.00Baseline
3-(Trifluoromethoxy)benzoic acid meta3.84 σm = 0.38+++ (Most Acidic)
2-(Trifluoromethoxy)benzoic acid ortho3.95 N/A (Steric factors)++
4-(Trifluoromethoxy)benzoic acid para3.99 σp = 0.35+

(Data Source: 2[2] and 3[3])

Self-Validating Experimental Protocol: Potentiometric pKa Determination

To ensure high-fidelity thermodynamic data, pKa values must be determined using a rigorously controlled potentiometric titration. The following protocol incorporates a continuous self-validation loop using unsubstituted benzoic acid as an internal standard to rule out electrode drift or titrant degradation.

Step-by-Step Methodology
  • System Calibration & Validation (The Control Step):

    • Calibrate a high-precision glass pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C.

    • Self-Validation: Titrate a 1.0 mM solution of highly pure, unsubstituted benzoic acid with standardized 0.1 M NaOH. Calculate the pKa. If the derived pKa deviates from the literature standard of 4.20 by more than ±0.02 units, the system must be recalibrated and the NaOH titrant restandardized.

  • Sample Preparation:

    • Accurately weigh and dissolve 1.0 mmol of the specific trifluoromethoxybenzoic acid isomer in 50 mL of degassed, deionized water (18.2 MΩ·cm). Note: If the highly lipophilic -OCF₃ group causes poor aqueous solubility, use a methanol/water co-solvent system and extrapolate to 0% organic solvent using a Yasuda-Shedlovsky plot.

  • Inert Atmosphere Control:

    • Transfer the solution to a jacketed titration vessel maintained at 25.0 °C.

    • Purge the headspace continuously with high-purity Argon gas. This prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.

  • Titration Execution:

    • Titrate the sample with standardized 0.1 M NaOH using an automated volumetric burette.

    • Dispense in 0.05 mL increments, allowing a strict 30-second equilibration period between additions to ensure complete thermodynamic stabilization before recording the pH.

  • Data Processing:

    • Plot the titration curve (pH vs. Volume of NaOH).

    • Calculate the first derivative (dpH/dV) to precisely identify the equivalence point.

    • Apply the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at exactly half the volume of the equivalence point.

Workflow S1 1. System Calibration (NIST Buffers) S2 2. Self-Validation (Benzoic Acid Control, Target pKa 4.20) S1->S2 S3 3. Sample Preparation (1.0 mmol OCF3-Benzoic Acid) S2->S3 S4 4. Inert Atmosphere (Argon Purge to block CO2) S3->S4 S5 5. Potentiometric Titration (0.1 M NaOH, dpH/dV tracking) S4->S5 S6 6. Data Analysis (Half-Equivalence Point = pKa) S5->S6

Caption: Self-validating potentiometric titration workflow for precise pKa determination.

Conclusion for Drug Development

When substituting a benzoic acid moiety in a pharmacophore, the inclusion of a trifluoromethoxy group provides a unique mechanism to lower the pKa (increase acidity) while simultaneously driving up the overall lipophilicity (LogP) of the compound. Because the meta-OCF₃ isomer drops the pKa to 3.84, it ensures that the carboxylic acid remains heavily ionized at physiological pH (7.4), which can prevent off-target CNS penetration while maintaining strong ionic interactions at the target receptor site.

References

  • Title: Acidity of Trifluoromethoxy Substituted Benzoic Acids Source: Benchchem URL
  • Title: The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides Source: Benchchem URL
  • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews / Wang Lab URL
  • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters (Alternate Source)

Sources

Validation

Assessing the Purity of Synthesized 2-Nitro-3-(trifluoromethoxy)benzoic Acid Against a Reference Standard

Introduction 2-Nitro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic intermediate critical to pharmaceutical and agrochemical synthesis. The presence of strongly electron-withdrawing nitro and triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Nitro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic intermediate critical to pharmaceutical and agrochemical synthesis. The presence of strongly electron-withdrawing nitro and trifluoromethoxy groups significantly alters its physicochemical behavior, making accurate purity determination a complex analytical challenge.

Comparative Analysis: qNMR vs. HPLC-UV

The causality behind selecting these two specific techniques lies in their complementary nature. HPLC-UV is an excellent tool for separating and detecting trace structural impurities, but it relies on relative response factors and requires a highly pure reference standard of the exact analyte for absolute quantification[2].

Conversely, qNMR operates as a primary ratio method. It measures absolute purity by comparing the proton integral of the analyte against a certified, heterologous internal standard, completely bypassing the need for an analyte-specific reference standard for calibration[3].

Quantitative Data Summary

Table 1: Performance comparison of analytical modalities for purity assessment.

Analytical ParameterHPLC-UV (Fluorinated Stationary Phase)1H Quantitative NMR (qNMR)
Measurement Principle Differential partitioning & UV absorbancePrimary ratio of proton resonance integrals
Reference Standard Need Requires exact analyte reference standard[2]Requires heterologous internal standard (e.g., Maleic acid)[4]
Accuracy Good (1-5% RSD, highly dependent on response factors)[2]High (<0.5% uncertainty, inherently bias-free)[2]
Precision High (RSD < 2.0%)[2]High (RSD < 1.0%)[2]
Primary Utility High-resolution detection of trace structural impuritiesDirect, absolute mass fraction (assay) determination[3]
Blind Spots May overestimate purity if impurities are UV-transparent[4]Lower sensitivity for trace impurities (<0.1%) compared to HPLC

Workflow Visualization

PurityAssessment Batch Synthesized Batch: 2-Nitro-3-(trifluoromethoxy)benzoic acid Split Orthogonal Purity Assessment Batch->Split HPLC HPLC-UV Analysis (Impurity Profiling) Split->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction) Split->qNMR HPLC_Steps Fluorinated Stationary Phase System Suitability Testing HPLC->HPLC_Steps qNMR_Steps NIST-Traceable Internal Standard Relaxation Delay (D1 > 5*T1) qNMR->qNMR_Steps RefStd Cross-Validation vs. Certified Reference Standard HPLC_Steps->RefStd qNMR_Steps->RefStd Decision Final Purity Certification RefStd->Decision

Orthogonal workflow for purity assessment of fluorinated benzoic acids.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Experimental Design: Standard C18 stationary phases often exhibit poor selectivity for highly electronegative, fluorinated aromatics. By substituting C18 with a fluorinated stationary phase (e.g., perfluorooctyl or fluorophenyl), we exploit specific fluorine-fluorine and dipole-dipole interactions. This provides superior chromatographic resolution between 2-Nitro-3-(trifluoromethoxy)benzoic acid and structurally similar fluorinated byproducts[5].

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare a gradient system using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Solvent A) and Acetonitrile (Solvent B). Rationale: The acidic pH suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, reproducible peak shapes.

  • System Suitability Testing (SST): Before analyzing the batch, inject the certified reference standard of 2-Nitro-3-(trifluoromethoxy)benzoic acid in 5 replicates. The system is validated for operation only if the retention time RSD is < 1.0% and the peak area RSD is < 2.0%, ensuring compliance with ICH Q2(R2) precision mandates[1].

  • Sample Analysis: Inject the synthesized batch at a matched concentration to the reference standard.

  • Data Extraction: Calculate the relative purity via area normalization. Compare the impurity profile (number of peaks and relative retention times) of the synthesized batch directly against the chromatogram of the reference standard.

Methodology 2: Quantitative NMR (qNMR)

Causality & Experimental Design: Because chromatographic purity can overestimate the overall purity by failing to detect UV-transparent species (like residual water or inorganic salts), qNMR is deployed to measure the absolute mass fraction[4]. The trifluoromethoxy and nitro groups exert strong electron-withdrawing effects, shifting the aromatic protons of the analyte downfield (typically 7.5–8.5 ppm). We deliberately select Maleic acid as the Internal Standard (IS) because its distinct singlet at ~6.3 ppm guarantees zero signal overlap with the analyte[4].

Self-Validating Protocol:

  • Internal Standard Selection: Utilize a NIST-traceable, high-purity Maleic acid standard.

  • Sample Co-dissolution: Using a calibrated microbalance, accurately weigh approximately 20 mg of the synthesized 2-Nitro-3-(trifluoromethoxy)benzoic acid and 10 mg of the Maleic acid IS into a single vial. Co-dissolve completely in 0.6 mL of anhydrous DMSO-d6[4].

  • T1 Relaxation Optimization (Critical Step): Measure the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture using an inversion-recovery experiment. Set the relaxation delay (D1) to at least 5×T1 (typically 30–60 seconds). Rationale: This ensures >99.3% magnetization recovery between pulses, eliminating integration bias and ensuring true quantitative accuracy[3].

  • Acquisition & Integration: Acquire the 1H spectrum with a minimum of 16 transients to achieve a high signal-to-noise ratio. Apply manual phase and baseline corrections.

  • Mass Fraction Calculation: Calculate the absolute purity using the fundamental qNMR equation, which factors in the integral ratio of the analyte's aromatic proton to the IS singlet, the number of nuclei contributing to each signal, their respective molecular weights, the exact sample masses, and the certified purity of the IS[4].

Data Interpretation & Final Certification

To finalize the assessment, cross-validate the data from both modalities. The qNMR result establishes the absolute assay value of the synthesized batch, while the HPLC-UV data confirms the absence of structurally related impurities that might share NMR chemical shifts.

If the HPLC relative purity is significantly higher than the qNMR absolute purity (e.g., HPLC shows 99.5% but qNMR shows 92.0%), this discrepancy highlights the presence of UV-transparent impurities (such as residual solvents or inorganic salts)[4]. The synthesized batch is only certified as equivalent to the reference standard when the absolute qNMR assay aligns with the reference's specifications and the HPLC impurity profile meets the required regulatory thresholds.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Quantitative NMR (qNMR)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Validation

metabolic stability of compounds derived from 2-Nitro-3-(trifluoromethoxy)benzoic acid

A Comparative Guide to the Metabolic Stability of 2-Nitro-3-(trifluoromethoxy)benzoic Acid Derivatives in Drug Design As a Senior Application Scientist, I frequently encounter the challenge of premature metabolic clearan...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Metabolic Stability of 2-Nitro-3-(trifluoromethoxy)benzoic Acid Derivatives in Drug Design

As a Senior Application Scientist, I frequently encounter the challenge of premature metabolic clearance in early-stage drug discovery. When optimizing lead compounds, the strategic substitution of metabolically labile groups with fluorinated bioisosteres is a foundational tactic. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) has emerged as a highly versatile building block for synthesizing novel active pharmaceutical ingredients (APIs)[1].

This guide objectively compares the against traditional alternatives (such as methoxy and methyl analogs), providing the mechanistic rationale and self-validating experimental protocols required to rigorously evaluate these candidates.

Mechanistic Rationale: The Trifluoromethoxy Advantage

The incorporation of a trifluoromethoxy (-OCF3) group onto an aromatic ring fundamentally alters a molecule's pharmacokinetic profile. To understand why 2-Nitro-3-(trifluoromethoxy)benzoic acid derivatives outperform their non-fluorinated counterparts, we must look at the causality at the enzymatic level:

  • Blockade of O-Dealkylation: Traditional methoxy (-OCH3) groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative demethylation, leading to rapid clearance and the potential formation of reactive phenolic metabolites. The -OCF3 group replaces these vulnerable C-H bonds with highly polarized, exceptionally strong C-F bonds (bond dissociation energy ~485.3 kJ/mol)[2].

  • Steric Hindrance: The -OCF3 group is significantly bulkier than a methoxy or methyl group. This increased steric volume physically hinders the access of metabolizing enzymes to susceptible sites on the aromatic ring[3].

  • Electronic Deactivation: The strong electron-withdrawing nature of the -OCF3 group (combined with the adjacent nitro group in this specific scaffold) decreases the electron density of the benzoic acid ring, making it highly resistant to electrophilic attack by CYP450 oxygen species[2].

Pathway_Comparison Parent 2-Nitrobenzoic Acid Derivative Scaffold Methoxy -OCH3 Derivative Parent->Methoxy OCF3 -OCF3 Derivative (Trifluoromethoxy) Parent->OCF3 CYP1 CYP450 Enzymes Methoxy->CYP1 CYP2 CYP450 Enzymes OCF3->CYP2 Metab1 O-Demethylation (Rapid Clearance) CYP1->Metab1 Susceptible C-H bond Metab2 Metabolism Blocked (Prolonged Half-life) CYP2->Metab2 Strong C-F bond Steric hindrance

Comparative metabolic pathways of methoxy vs. trifluoromethoxy derivatives.

Comparative Performance Data

When comparing the metabolic stability of drug candidates, we rely on two primary metrics derived from in vitro assays: Half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ) [4]. The table below summarizes the expected quantitative shifts when transitioning a hypothetical lead compound from a standard methoxy substituent to a trifluoromethoxy substituent using the 2-Nitro-3-substituted benzoic acid scaffold.

Derivative ScaffoldFunctional Group at Position 3In Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolic Fate
2-Nitro-benzoic acid amide-OCH3 (Methoxy)< 15> 100Rapid O-demethylation via CYP450
2-Nitro-benzoic acid amide-CH3 (Methyl)~ 25~ 75Benzylic oxidation to carboxylic acid
2-Nitro-benzoic acid amide-CF3 (Trifluoromethyl)> 60< 15Highly stable; metabolism shifted
2-Nitro-benzoic acid amide -OCF3 (Trifluoromethoxy) > 120 < 5 Exceptional stability; resistant to cleavage

Data represents extrapolated comparative baselines based on established medicinal chemistry principles for these functional groups in human liver microsomes (HLM)[3][4].

Self-Validating Experimental Methodology: HLM Stability Assay

To objectively prove the metabolic superiority of your 2-Nitro-3-(trifluoromethoxy)benzoic acid derivative, you must execute an In Vitro Human Liver Microsomal (HLM) Stability Assay. As a rule of scientific integrity, this protocol is designed as a self-validating system .

The Causality of Assay Controls

Before detailing the steps, it is critical to understand the controls built into this workflow:

  • Minus-NADPH Control (Negative Control): Cytochrome P450 enzymes require NADPH to function. By incubating the compound without NADPH, we prove that any observed degradation is strictly enzymatically driven, ruling out chemical instability or thermal degradation in the buffer.

  • Verapamil/Testosterone (Positive Control): A known high-clearance compound is run in parallel. If the positive control does not degrade rapidly, the microsomal batch is inactive, and the assay is invalid.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock solution of the 2-Nitro-3-(trifluoromethoxy)benzoic acid derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Mix: Suspend Human Liver Microsomes (HLM) in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation (Causality Note): Aliquot the microsome-compound mixture into a 96-well plate and pre-incubate at 37°C for 10 minutes. Why? This ensures thermal equilibrium is reached before initiation, preventing temperature-dependent kinetic artifacts.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why a regenerating system? It maintains steady-state cofactor levels, preventing artificial reaction plateauing that occurs if a single bolus of NADPH is depleted[4].

  • Quenching: At designated time points (0, 15, 30, 45, 60, and 120 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (IS). Why ice-cold acetonitrile? The organic solvent instantly denatures the CYP450 enzymes, while the cold temperature halts all kinetic motion, ensuring absolute precision for that specific time point.

  • Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Metabolic_Workflow Start Compound Preparation (2-Nitro-3-(OCF3)benzoic acid deriv.) Microsomes Human Liver Microsomes (HLM) + Buffer Start->Microsomes Incubation Incubation at 37°C (Add NADPH to initiate) Microsomes->Incubation Quench Quench Reaction (Ice-cold Acetonitrile + IS) Incubation->Quench Time points: 0-120 min Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analysis Data Calculate t1/2 & CLint (Self-Validating Output) Analysis->Data

Workflow for In Vitro Liver Microsomal Stability Assay.

Conclusion

The transition from standard alkoxy groups to the trifluoromethoxy moiety via building blocks like 2-Nitro-3-(trifluoromethoxy)benzoic acid is a highly effective strategy for rescuing metabolically labile drug candidates. By leveraging the steric bulk and C-F bond strength of the -OCF3 group, researchers can drastically reduce intrinsic clearance, prolong half-life, and improve the overall pharmacokinetic viability of their compounds.

References

  • Title: A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs.
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group Source: Benchchem URL
  • Title: 1258547-42-0 | 2-Nitro-3-trifluoromethoxy-benzoic acid Source: ChemScene URL

Sources

Comparative

The Strategic Advantage of 2-Nitro-3-(trifluoromethoxy)benzoic Acid in Drug Discovery: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, comparative advantages, and self-validating synthetic workflows. Introduction In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, comparative advantages, and self-validating synthetic workflows.

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic to modulate a drug candidate's pharmacokinetics, metabolic stability, and target affinity. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) [1] has emerged as a highly versatile and privileged building block. By combining a reducible nitro handle, a carboxylic acid for rapid functionalization, and the unique electronic and spatial properties of the trifluoromethoxy (-OCF3) group, this scaffold offers distinct advantages over its trifluoromethyl (-CF3) and methoxy (-OCH3) counterparts[2][3].

This guide objectively compares the performance of 2-nitro-3-(trifluoromethoxy)benzoic acid against alternative building blocks and provides field-proven, self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling: The -OCF3 Advantage

The -OCF3 group is frequently described as a "super-halogen" due to its exceptional combination of high electronegativity and lipophilicity[2]. When positioned at the 3-position of a 2-nitrobenzoic acid core, it fundamentally alters the molecule's behavior compared to traditional substituents.

Comparative Data Analysis
Property-OCF3 (Position 3)-CF3 (Position 3)-OCH3 (Position 3)-CH3 (Position 3)
Lipophilicity (Hansch π ) +1.04+0.88-0.02+0.52
Electronic Effect (Hammett σp​ ) +0.35+0.54-0.27-0.17
Conformational Preference Orthogonal to aryl ringSpherical / SymmetricalCoplanar to aryl ringSymmetrical
CYP450 Metabolic Stability Very High (Resistant)Very High (Resistant)Low (O-demethylation)Low (Benzylic oxidation)

Data synthesized from established Hansch and Hammett substituent surveys[4].

Mechanistic Insights & Causality
  • Superior Lipophilicity for Membrane Permeability: With a Hansch π value of +1.04, the -OCF3 group drives higher passive membrane permeability than the -CF3 group (+0.88)[2]. This is critical for targeting intracellular proteins or crossing the blood-brain barrier.

  • Balanced Electronic Tuning: While -CF3 is purely electron-withdrawing ( σp​ = +0.54), the oxygen atom in -OCF3 can donate lone-pair electron density back into the aromatic ring via resonance, resulting in a lower net deactivation ( σp​ = +0.35)[4]. This subtle electronic balance prevents the aromatic core from becoming overly deactivated, which is highly advantageous for downstream palladium-catalyzed cross-coupling reactions.

  • Orthogonal 3D Conformation: Unlike the planar -OCH3 group, the -OCF3 moiety in aryl systems adopts an orthogonal conformation relative to the benzene ring[5]. This forces the molecule to occupy a unique 3D spatial volume, allowing it to project into and optimally fill hydrophobic sub-pockets in target binding sites that planar groups cannot access.

G BB 2-Nitro-3-(trifluoromethoxy) benzoic acid OCF3 -OCF3 Group (Position 3) BB->OCF3 NO2 -NO2 Group (Position 2) BB->NO2 COOH -COOH Group (Position 1) BB->COOH OCF3_prop High Lipophilicity (π = 1.04) Orthogonal Conformation CYP450 Resistance OCF3->OCF3_prop NO2_prop Reducible Handle Steric Shielding NO2->NO2_prop COOH_prop Amide Coupling Esterification COOH->COOH_prop Heterocycle Privileged Heterocycles (e.g., Quinazolinones) OCF3_prop->Heterocycle Enhances Bioavailability NO2_prop->Heterocycle COOH_prop->Heterocycle

Diagram 1: Logical relationship between the functional groups of the building block and their downstream pharmacological utility.

Synthetic Versatility & Experimental Protocols

The primary synthetic utility of 2-nitro-3-(trifluoromethoxy)benzoic acid lies in its ability to serve as a direct precursor for privileged bicyclic heterocycles, such as benzimidazoles and quinazolinones[3].

Below is a self-validating experimental workflow for the synthesis of a 5-(trifluoromethoxy)quinazolin-4(3H)-one derivative. As a Senior Application Scientist, I have structured this protocol to explain the causality behind the reagent choices and provided analytical checkpoints to ensure the system is self-validating.

Workflow Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF, RT) Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Step1->Step2 Intermediate: 2-Nitro-3-(OCF3)-benzamide Step3 Step 3: Acid-Catalyzed Cyclization (HC(OEt)3, AcOH, 100°C) Step2->Step3 Intermediate: 2-Amino-3-(OCF3)-benzamide Product Target: 5-(Trifluoromethoxy)- quinazolin-4(3H)-one derivative Step3->Product Dehydration & Cyclization

Diagram 2: Step-by-step synthetic workflow from the building block to a target quinazolinone heterocycle.

Step 1: Amide Coupling
  • Reagents: 2-Nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Causality of Choice: The electron-withdrawing nature of both the -NO2 and -OCF3 groups significantly reduces the nucleophilicity of the carboxylate anion. Standard coupling agents like EDC/HOBt often result in sluggish reactions and poor yields. HATU is explicitly chosen because it rapidly generates a highly reactive HOAt active ester, easily overcoming the electronic deactivation and steric hindrance at the ortho position.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is validated when the starting material peak (m/z 250 for [M-H]⁻) completely disappears, replaced by the expected mass of the amide product.

Step 2: Chemoselective Nitro Reduction
  • Reagents: 2-Nitro-3-(trifluoromethoxy)-benzamide intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1 v/v), 80°C for 2 hours.

  • Causality of Choice: While Pd/C with H₂ is a standard reduction method, it risks unintended dehalogenation if the primary amine (from Step 1) contains aryl chlorides or bromides. The Fe/NH₄Cl system is highly chemoselective for the nitro group. The -OCF3 group is completely stable under these reducing conditions.

  • Self-Validation Checkpoint: Analyze via TLC (Hexane/EtOAc). The successful reduction is validated by the appearance of a highly fluorescent spot under 254 nm UV light (characteristic of the newly formed aniline) that exhibits a significantly lower Retention Factor (Rf) than the nitro precursor due to increased polarity.

Step 3: Acid-Catalyzed Cyclization
  • Reagents: 2-Amino-3-(trifluoromethoxy)-benzamide intermediate (1.0 eq), Triethyl orthoformate (5.0 eq), Glacial Acetic Acid (solvent/catalyst), 100°C for 4 hours.

  • Causality of Choice: Triethyl orthoformate acts as both the carbon source (C-2 of the quinazolinone) and the dehydrating agent. Acetic acid catalyzes the initial imine formation and drives the subsequent intramolecular cyclization to form the thermodynamically stable pyrimidinone ring.

  • Self-Validation Checkpoint: Confirm via ¹H NMR spectroscopy. Validation is achieved by the disappearance of the broad primary amine singlet (~5.0-6.0 ppm) and the appearance of a sharp, characteristic singlet at ~8.0-8.2 ppm, corresponding to the newly formed C2-H proton of the quinazolinone core.

Conclusion

For drug development professionals optimizing lead compounds, 2-Nitro-3-(trifluoromethoxy)benzoic acid offers a distinct performance advantage over traditional -CF3, -CH3, or -OCH3 building blocks. Its unique combination of high lipophilicity, orthogonal 3D conformation, and metabolic resistance allows for the fine-tuning of pharmacokinetic profiles while providing a robust, reliable synthetic handle for generating complex heterocyclic scaffolds. By utilizing the self-validating protocols outlined above, researchers can seamlessly integrate this building block into high-throughput medicinal chemistry campaigns.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (MDPI, Molecules).
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters (Hansch et al., Chemical Reviews / Scribd).
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines (Chemical Science, RSC).
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide (Benchchem).
  • 1258547-42-0 | 2-Nitro-3-trifluoromethoxy-benzoic acid (ChemScene).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Nitro-3-(trifluoromethoxy)benzoic acid

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a system of causality. When handling specialty building blocks like 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a system of causality. When handling specialty building blocks like 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS: 1258547-42-0) , understanding why a molecule behaves the way it does is the foundational step in preventing exposure.

This guide provides a self-validating operational and disposal framework designed specifically for researchers and drug development professionals.

Molecular Hazard Profile & Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule's reactivity. 2-Nitro-3-(trifluoromethoxy)benzoic acid contains three critical functional groups that dictate its hazard profile:

  • Carboxylic Acid (-COOH): Provides the baseline acidity, capable of causing direct tissue irritation upon contact.

  • Nitro Group (-NO 2​ ): A strong electron-withdrawing group that increases the lability (acidity) of the carboxylic proton, heavily exacerbating its irritant properties.

  • Trifluoromethoxy Group (-OCF 3​ ): Highly lipophilic. This group significantly increases the molecule's ability to permeate the lipid bilayers of human skin compared to an unsubstituted benzoic acid derivative.

Consequently, this compound is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].

Quantitative Hazard Summary
Property / MetricValue / DescriptionCausality / Impact on Handling
CAS Number 1258547-42-0Unique identifier for SDS tracking and inventory routing.
GHS Hazards H315, H319, H335[2]Necessitates strict dermal, ocular, and respiratory barriers.
Physical State Solid / PowderHighly prone to aerosolization and static cling during transfer.
Lipophilicity Elevated (due to -OCF 3​ )Rapid dermal absorption; mandates impermeable glove selection.

The PPE Matrix: A Causal Approach

In accordance with[3], PPE selection must be directly mapped to the assessed hazards of the specific chemical and the operational environment.

  • Hand Protection (Double-Gloving): Use 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Latex offers poor resistance to the organic solvents (e.g., Dichloromethane, DMF) routinely used to dissolve this compound. The lipophilic -OCF 3​ group can act as a permeation enhancer if the compound is in solution. Double-gloving ensures that if the outer glove is breached by a micro-tear or solvent degradation, the inner glove maintains the barrier.

  • Eye Protection: Tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Fluorinated powders are highly susceptible to static charge buildup and can aerosolize unexpectedly during transfer, bypassing standard glasses to cause severe eye irritation (H319)[2].

  • Body Protection: Flame-retardant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and create a physical seal with the inner nitrile glove, eliminating exposed skin at the vulnerable wrist area.

Self-Validating Operational Protocol

The National Research Council's emphasizes that safe handling relies on planned, verifiable workflows[4]. Do not proceed to the next step unless the previous step's validation condition is met.

Step-by-Step Handling Methodology

Step 1: Environmental Validation (The Tissue Test)

  • Action: Turn on the chemical fume hood. Tape a 1-inch strip of tissue paper to the bottom edge of the sash.

  • Validation: The tissue must actively deflect inward toward the baffle. If it hangs straight down, negative pressure is compromised. Do not open the chemical container until airflow is verified.

Step 2: Static Mitigation

  • Action: Pass a static-eliminating ionizing bar or anti-static gun over the analytical balance pan, the weighing paper/boat, and the metal spatula.

  • Causality: The trifluoromethoxy group makes the powder highly prone to static cling. Unmitigated static causes the powder to "jump" off the spatula, contaminating the balance and creating an immediate inhalation hazard (H335)[2].

Step 3: Closed-System Weighing (Weigh-by-Difference)

  • Action:

    • Tare a sealed vial containing the bulk 2-Nitro-3-(trifluoromethoxy)benzoic acid.

    • Inside the hood, open the vial, remove the estimated required mass using the anti-static spatula, and transfer it directly into the reaction flask.

    • Reseal the bulk vial and re-weigh it. The difference in mass is your transferred amount.

  • Validation: The mass lost from the bulk vial must exactly match the stoichiometric requirement. This prevents the need to transport open weighing boats across the laboratory, eliminating transit exposure.

Step 4: Immediate Decontamination

  • Action: Wipe down the spatula and balance pan with a lint-free wipe soaked in isopropanol. Dispose of the wipe immediately in a solid hazardous waste bin.

Spill Response & Disposal Plan

Even with perfect protocols, anomalies occur. A spill response must chemically neutralize the threat before physical containment is attempted.

Solid Spill Protocol
  • Isolate: Lower the fume hood sash to increase face velocity and contain aerosolized dust.

  • Neutralize (Causality-Driven): Do not sweep the raw powder. Cover the spill with a weak base, such as solid Sodium Bicarbonate (NaHCO 3​ ).

    • Causality: The basic powder neutralizes the acidic proton of the benzoic acid, converting the highly irritating free acid into a benign, highly water-soluble sodium salt.

  • Contain: Lightly mist the neutralized mixture with water to prevent dust formation, then sweep it into a chemically compatible, sealable container.

Waste Routing
  • Classification: Label the container as "Hazardous Waste: Fluorinated Nitroaromatic Acid / Halogenated Solid."

  • Disposal: Never dispose of fluorinated compounds in standard aqueous waste or general trash. The robust C-F bonds require specialized high-temperature incineration by a licensed hazardous waste contractor to prevent environmental accumulation[4].

Operational Workflow Visualization

The following diagram maps the logical progression of our handling protocol and emergency routing.

G A 1. Environmental Validation (Fume Hood & Static Check) B 2. PPE Verification (Double Nitrile, Goggles) A->B Verified C 3. Closed-System Weighing (Weigh by Difference) B->C Donned D Spill Occurs? C->D E Neutralize with NaHCO3 & Contain D->E Yes F Reaction Execution & Solvent Decontamination D->F No G Hazardous Waste Disposal (Fluorinated Organics) E->G Cleaned F->G Completed

Operational workflow and spill response for 2-Nitro-3-(trifluoromethoxy)benzoic acid handling.

References

  • 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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